molecular formula C6H13N3O3 B1666427 Azido-PEG3-alcohol CAS No. 86520-52-7

Azido-PEG3-alcohol

Katalognummer: B1666427
CAS-Nummer: 86520-52-7
Molekulargewicht: 175.19 g/mol
InChI-Schlüssel: PMNIHDBMMDOUPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azido-PEG3-alcohol is a PEG derivative containing an azide group and a terminal hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The hydroxyl group enables further derivatization or replacement with other reactive functional groups.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[2-(2-azidoethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O3/c7-9-8-1-3-11-5-6-12-4-2-10/h10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNIHDBMMDOUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451649
Record name 2-[2-(2-azidoethoxy)ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86520-52-7
Record name 2-[2-(2-azidoethoxy)ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86520-52-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical structure of 2-(2-(2-azidoethoxy)ethoxy)ethan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(2-(2-azidoethoxy)ethoxy)ethan-1-ol

This guide provides a comprehensive overview of the chemical compound 2-(2-(2-azidoethoxy)ethoxy)ethan-1-ol, a heterobifunctional PEG3 linker. It is intended for researchers, scientists, and drug development professionals who utilize this molecule in bioconjugation, click chemistry, and the development of therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Chemical Identity and Properties

2-(2-(2-azidoethoxy)ethoxy)ethan-1-ol, also known as Azido-PEG3-alcohol, is a versatile chemical linker. It possesses a terminal azide (B81097) group, which can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) reactions, and a terminal hydroxyl group, which can be further functionalized. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media, a valuable characteristic for biological applications.[1]

Structural Information
ParameterValue
IUPAC Name 2-[2-(2-azidoethoxy)ethoxy]ethanol[2]
Synonyms Azido-PEG3-OH, 8-Azido-3,6-dioxaoctan-1-ol[3]
Molecular Formula C₆H₁₃N₃O₃[2][3]
SMILES C(O)COCCOCCN=[N+]=[N-][3][4]
InChIKey PMNIHDBMMDOUPD-UHFFFAOYSA-N[3][4]
Physicochemical Data
PropertyValueSource
Molecular Weight 175.19 g/mol [2]
Appearance Colorless to Light Yellow Liquid/Oil[3][5]
CAS Number 86520-52-7[2]
Flash Point -33 °C (solution in tert-butyl methyl ether)[3]
Storage Temperature 2-8°C or -20°C[3][5][6]
Solubility Slightly soluble in Chloroform, Ethyl Acetate, Methanol[3]

Experimental Protocols

Synthesis of 2-(2-(2-azidoethoxy)ethoxy)ethan-1-ol

The following protocol describes a common two-step synthesis route starting from diethylene glycol.

Step 1: Tosylation of Diethylene Glycol This initial step activates one of the hydroxyl groups for subsequent nucleophilic substitution.

  • Reagents:

  • Procedure:

    • Dissolve 50 g of diethylene glycol and 34 g of triethylamine in 500 ml of dichloromethane in a reaction vessel.

    • Separately, dissolve 54 g of p-toluenesulfonyl chloride in 150 ml of dichloromethane.

    • Cool the diethylene glycol solution in an ice bath.

    • Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture under ice bath conditions.

    • Once the addition is complete, allow the reaction to proceed at 20°C for 12 hours.

    • Monitor the reaction completion using Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 400 ml of water.

    • Separate the organic phase and dry it with anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the intermediate product, which can be purified by column chromatography.[7]

Step 2: Azidation The tosylated intermediate is converted to the final product by reaction with sodium azide.

  • Reagents:

    • Tosylated intermediate from Step 1 (55 g)

    • Sodium azide (18 g)

    • Ethanol (300 ml)

    • Dichloromethane (500 ml)

    • Water (200 ml)

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the 55 g of the intermediate from Step 1 in 300 ml of ethanol.

    • Add 18 g of sodium azide to the solution.

    • Heat the mixture to 80°C and maintain for 10 hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • Add 200 ml of water and extract the mixture with 500 ml of dichloromethane.

    • Dry the organic phase with anhydrous sodium sulfate and evaporate the solvent to yield the final product, 2-(2-(2-azidoethoxy)ethoxy)ethan-1-ol. A typical yield is around 95%.[7]

Characterization Data:

  • ¹H NMR (400MHz, CDCl₃): δ: 3.740-3.542 (m, 6H); 3.342 (t, J=4.8Hz, 2H); 3.026 (s, 1H).[7]

Applications in Bioconjugation

This molecule is a key reagent in "click chemistry," a set of biocompatible reactions that are rapid, specific, and high-yielding. The azide group allows for covalent ligation to molecules containing an alkyne group through a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, forming a stable triazole linkage.[1][3][8] This is a cornerstone of bioconjugation for labeling and modifying biomolecules like proteins and nucleic acids.[1][8]

Workflow for Protein Labeling via CuAAC

The following diagram illustrates a typical workflow for conjugating 2-(2-(2-azidoethoxy)ethoxy)ethan-1-ol (functionalized with a reporter molecule) to an alkyne-modified protein.

G cluster_reagents Reactants cluster_reaction CuAAC Reaction cluster_purification Purification cluster_product Final Product p Alkyne-Modified Protein mix Mix Reactants p->mix linker Azido-PEG3-OH (Functionalized with Reporter) linker->mix cu Add Catalyst (e.g., CuSO₄, Ascorbate) mix->cu Step 1 incubate Incubate (Room Temp) cu->incubate Step 2 purify Purify via SEC or Dialysis incubate->purify Step 3 final Covalently Labeled Protein purify->final Step 4

Caption: Workflow for protein bioconjugation using CuAAC click chemistry.

Safety and Handling

Hazard Identification

2-(2-(2-azidoethoxy)ethoxy)ethan-1-ol is classified as a hazardous substance.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[2][6]

    • H319: Causes serious eye irritation.[2][6]

    • H335: May cause respiratory irritation.[2][6]

  • Signal Word: Warning[2][6]

Recommended Handling Precautions
  • Engineering Controls: Use only outdoors or in a well-ventilated area.[6][9]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, protective clothing, and eye/face protection.[6][9]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][9]

  • Hygiene: Wash skin thoroughly after handling.[6]

  • Storage: Store in a well-ventilated place. Keep container tightly closed and store locked up.[6] Recommended long-term storage is at 2-8°C.[6]

  • Incompatible Materials: Strong oxidizing agents.[6]

References

Azido-PEG3-Alcohol: A Versatile Linker for Advanced Bioconjugation and Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG3-alcohol is a heterobifunctional linker molecule that has gained significant traction in the fields of bioconjugation, drug delivery, and targeted protein degradation. Its unique architecture, featuring a terminal azide (B81097) group, a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer, and a primary alcohol, provides a versatile platform for the precise assembly of complex biomolecular constructs. This guide delves into the core physicochemical properties of this compound, its primary applications, and provides an illustrative experimental protocol for its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents.

Core Molecular Data

A clear understanding of the fundamental properties of this compound is essential for its effective application in research and development. The following table summarizes its key molecular and physical characteristics.

PropertyValueSource(s)
Molecular Formula C6H13N3O3[1][2][3][4][5]
Molecular Weight 175.19 g/mol [1][2][3][4][5]
CAS Number 86520-52-7[1][2][3][4][5]
Appearance Colorless to light yellow liquid/oil[1][6][7]
Purity Typically >95%[2][3][8]
Solubility Soluble in DMSO, water, DCM, THF, acetonitrile[1][5][6][7]
Storage Conditions -20°C for long-term storage[1][2][5]

Key Applications in Drug Discovery and Bioconjugation

The bifunctional nature of this compound makes it a valuable tool for a range of applications, primarily centered around the covalent linkage of different molecular entities.

Proteolysis Targeting Chimeras (PROTACs)

This compound is widely employed as a linker in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG3 linker in this compound offers several advantages in PROTAC design:

  • Optimal Length and Flexibility: The three-unit PEG chain provides sufficient length and flexibility to span the distance between the target protein and the E3 ligase, facilitating the formation of a stable ternary complex, which is crucial for efficient protein degradation.

  • Enhanced Solubility: The hydrophilic nature of the PEG linker can improve the aqueous solubility of the often hydrophobic PROTAC molecule, thereby enhancing its bioavailability and cell permeability.

  • Reduced Non-specific Binding: PEGylation is known to reduce non-specific binding of molecules to proteins and cell surfaces, which can lead to improved pharmacokinetic and pharmacodynamic properties.

Bioconjugation via Click Chemistry

The azide functional group of this compound is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and specific reaction allows for the covalent ligation of the azide-containing linker to a molecule bearing a terminal alkyne. This methodology is extensively used for:

  • Antibody-Drug Conjugates (ADCs): The precise attachment of cytotoxic drugs to monoclonal antibodies.

  • Fluorescent Labeling: The conjugation of fluorescent dyes to proteins, nucleic acids, or other biomolecules for imaging and tracking studies.

  • Surface Modification: The functionalization of material surfaces for various biomedical and biotechnological applications.

The hydroxyl group of this compound provides an additional site for modification, allowing for its incorporation into a wider array of molecular scaffolds and further extending its utility in complex bioconjugation strategies.

Experimental Protocols

While a specific, detailed experimental protocol for a reaction using this compound from a peer-reviewed journal was not identified in the search, a general workflow for its application in PROTAC synthesis can be outlined based on established click chemistry principles. The following is a representative, illustrative protocol for the final conjugation step in a PROTAC synthesis, where an alkyne-modified E3 ligase ligand is coupled with an azide-functionalized target protein ligand that has been prepared using a derivative of this compound.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis

Materials:

  • Alkyne-functionalized E3 ligase ligand

  • Azide-functionalized target protein ligand (prepared via modification of a precursor with an activated form of this compound)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

  • Degassed solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMSO)

  • Nitrogen or Argon gas

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

  • Silica (B1680970) gel for column chromatography purification

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the alkyne-functionalized E3 ligase ligand and the azide-functionalized target protein ligand in the chosen degassed solvent.

    • Prepare fresh stock solutions of copper(II) sulfate and sodium ascorbate in degassed water.

    • Prepare a stock solution of the THPTA or TBTA ligand in the reaction solvent.

  • Reaction Setup:

    • In a reaction vessel, dissolve the azide-functionalized target protein ligand (1 equivalent) in the degassed solvent.

    • Add the alkyne-functionalized E3 ligase ligand (typically 1.1 to 1.5 equivalents).

    • Add the copper-chelating ligand (e.g., THPTA, typically 1 equivalent relative to copper).

    • Purge the reaction mixture with nitrogen or argon for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Initiation of the Click Reaction:

    • Add the copper(II) sulfate solution (typically 0.1 to 0.5 equivalents).

    • Add the sodium ascorbate solution (typically 1 to 5 equivalents) to reduce Cu(II) to the active Cu(I) catalyst.

  • Reaction Monitoring and Work-up:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

    • Once the reaction is complete, quench the reaction by adding a solution of EDTA to chelate the copper catalyst.

    • Dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the final PROTAC molecule.

    • Characterize the purified PROTAC by NMR, mass spectrometry, and HPLC to confirm its identity and purity.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the general mechanism of action for a PROTAC and a typical experimental workflow for its synthesis and evaluation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (e.g., BRD4) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3Ligase->TernaryComplex Binds PolyUb Polyubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: General mechanism of action of a PROTAC molecule.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Ligand1 Alkyne-modified E3 Ligase Ligand ClickReaction CuAAC Click Chemistry Ligand1->ClickReaction Ligand2 This compound Derivative Ligand2->ClickReaction PROTAC PROTAC Molecule ClickReaction->PROTAC Purification Purification & Characterization PROTAC->Purification CellCulture Cell Culture (e.g., Cancer Cell Line) Treatment PROTAC Treatment Purification->Treatment CellCulture->Treatment WesternBlot Western Blot (Protein Degradation) Treatment->WesternBlot CellViability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->CellViability Downstream Downstream Analysis (e.g., RNA-seq, Apoptosis Assay) Treatment->Downstream

References

An In-depth Technical Guide to the Physicochemical Properties of 2-[2-(2-Azidoethoxy)ethoxy]ethanol (CAS Number: 86520-52-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 2-[2-(2-Azidoethoxy)ethoxy]ethanol, identified by CAS number 86520-52-7. This document is intended to serve as a critical resource for professionals in research, scientific, and drug development fields, offering detailed data, experimental methodologies, and visualizations of its application in relevant biochemical pathways.

Core Physicochemical Data

2-[2-(2-Azidoethoxy)ethoxy]ethanol is a bifunctional molecule featuring a terminal azide (B81097) group and a primary alcohol.[1] Its structure incorporates a polyethylene (B3416737) glycol (PEG) spacer, which imparts hydrophilicity.[2][3] This compound is frequently utilized as a heterobifunctional crosslinker in bioconjugation and is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5][6] The azide group allows for facile covalent modification via "click chemistry," a highly efficient and specific reaction, while the hydroxyl group can be further functionalized.[5][7]

Quantitative Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of 2-[2-(2-Azidoethoxy)ethoxy]ethanol. Data has been compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Formula C₆H₁₃N₃O₃[8][9]
Molecular Weight 175.19 g/mol [8][9][10]
Physical State Liquid at 20°C[10][11][12]
Appearance Colorless to Light Yellow Clear Liquid[12]
Boiling Point 60 °C at 0.003 - 0.004 mmHg (hPa)[11][12]
Density 1.000 - 1.14 g/cm³ (at 20°C)[9][12]
Flash Point -33 °C (-27.4 °F) - Not applicable[10][13]
Solubility Miscible with water and most organic solvents. Slightly soluble in Chloroform.[13][14]
XLogP3 (Computed) 0.2[8]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5[8]
Rotatable Bond Count 8

Experimental Protocols

While specific experimental protocols for the determination of every physicochemical property for CAS 86520-52-7 are not publicly documented in peer-reviewed literature, this section outlines standard methodologies for measuring the key properties of a liquid compound of this nature.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For small sample volumes, a micro-boiling point determination is suitable.[10]

Apparatus:

  • Small test tube (e.g., 150mm diameter)

  • Heating block or Thiele tube with heating oil

  • Hot plate with magnetic stirring capabilities

  • Small magnetic stir bar

  • Thermometer accurate to ±0.1 °C

  • Pasteur pipette

  • Clamps and stand

Procedure:

  • Approximately 0.5 mL of the liquid sample (2-[2-(2-Azidoethoxy)ethoxy]ethanol) is transferred into the small test tube using a Pasteur pipette.

  • A small magnetic stir bar is added to the test tube to prevent bumping.[10]

  • The test tube is securely clamped within the heating block on the hot plate stirrer.

  • The thermometer is positioned so that its bulb is approximately 1 cm above the surface of the liquid.

  • The stirrer is turned on to ensure gentle and even heating.

  • The hot plate is activated to begin heating the sample.

  • The sample is observed until it begins to boil and a ring of condensing vapor (refluxing) is visible on the inner wall of the test tube.[10]

  • The thermometer bulb must be level with this reflux ring for an accurate measurement.

  • When the temperature reading on the thermometer stabilizes during gentle reflux, this temperature is recorded as the boiling point.[10]

  • The heating is stopped, and the apparatus is allowed to cool before disassembly.

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it can be determined by accurately measuring the mass of a known volume.[4][7]

Apparatus:

  • Graduated cylinder (e.g., 10 mL or 25 mL)

  • Electronic balance (readable to at least 0.01 g)

  • Thermometer

Procedure:

  • The mass of a clean, dry graduated cylinder is measured and recorded using the electronic balance. Alternatively, the balance can be tared with the empty cylinder.[7]

  • A specific volume of the liquid, for example, 5.0 mL, is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[4]

  • The combined mass of the graduated cylinder and the liquid is measured and recorded.

  • The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the combined mass.

  • The density is calculated using the formula: Density = Mass / Volume.

  • The temperature of the liquid is recorded, as density is temperature-dependent.[5]

  • The procedure can be repeated with different volumes to ensure precision and accuracy.[4]

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid's vapors will ignite when an ignition source is present.[6][15] Given the reported low flash point, a closed-cup method like the Pensky-Martens or Tag Closed Cup tester is appropriate as it simulates conditions in a sealed container.[15][16]

Apparatus:

  • Pensky-Martens or similar closed-cup flash point tester

  • Thermometer

  • Ignition source (e.g., gas flame or electric igniter)

  • Stirrer (if required by the standard method)

Procedure:

  • The sample cup of the tester is filled with 2-[2-(2-Azidoethoxy)ethoxy]ethanol to the specified mark.

  • The lid, which houses the thermometer, stirrer, and ignition source port, is securely placed on the cup.

  • The sample is heated at a slow, constant, and specified rate (e.g., 5°C to 6°C per minute for ASTM D93).[6][15]

  • If the method requires, the sample is stirred at a specified rate.

  • At regular temperature intervals, the ignition source is applied by dipping it into the vapor space of the cup for a specified duration.

  • The flash point is the lowest temperature at which a distinct flash or ignition of the vapors is observed across the entire surface of the liquid.[15]

  • The test is conducted in a well-ventilated area or fume hood due to the flammable nature of the vapors.

Application in Bioconjugation: A Click Chemistry Workflow

The azide functionality of CAS 86520-52-7 makes it an ideal reagent for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[17] This reaction is widely used to link molecules of interest (e.g., proteins, peptides, oligonucleotides) to reporter molecules (e.g., fluorescent dyes, biotin) or to other biomolecules.[6] The workflow below illustrates a typical bioconjugation process using this compound.

G cluster_0 Reactant Preparation cluster_1 Reaction Steps cluster_2 Purification & Analysis Molecule Target Molecule (e.g., Protein, Peptide) + Alkyne NHS Ester Functionalization Functionalization: Target Molecule-Alkyne Molecule->Functionalization Amine Reaction Linker CAS 86520-52-7 (Azido-PEG3-OH) ClickReaction CuAAC Click Reaction: [Target-Alkyne] + [Azide-Linker] Linker->ClickReaction Reporter Reporter Molecule (e.g., Fluorescent Dye) + Alkyne Conjugation Final Conjugation: [Target-Linker-Azide] + [Alkyne-Reporter] Reporter->Conjugation Add Cu(I) Catalyst + Reducing Agent Functionalization->ClickReaction Add Linker & Cu(I) Catalyst + Reducing Agent ClickReaction->Conjugation Intermediate Product (Target-Linker-Azide) Purification Purification (e.g., HPLC, SEC) Conjugation->Purification Crude Conjugate Analysis Analysis (e.g., Mass Spec, SDS-PAGE) Purification->Analysis Purified Conjugate

Caption: Workflow for bioconjugation using click chemistry.

Signaling Pathway and Application in PROTACs

While not directly involved in a natural signaling pathway, 2-[2-(2-Azidoethoxy)ethoxy]ethanol serves as a critical linker component in the artificial pathway induced by PROTACs.[2] PROTACs are heterobifunctional molecules that simultaneously bind to a target Protein of Interest (POI) and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent proteasomal degradation of the POI.[2] The PEG linker, for which CAS 86520-52-7 is a building block, connects the POI-binding ligand and the E3-binding ligand. The length and flexibility of this linker are crucial for the proper formation and stability of the ternary complex (POI-PROTAC-E3 Ligase), which is essential for efficient protein degradation.[3]

G POI Target Protein (POI) PROTAC PROTAC Molecule (POI Ligand - Linker - E3 Ligand) POI->PROTAC Binding PROTAC->PROTAC Recycled PolyUb Poly-Ubiquitinated Target Protein E3 E3 Ubiquitin Ligase E3->PROTAC Binding E3->E3 Recycled E3->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->E3 Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Degradation Degraded Peptides Proteasome->Degradation

References

Solubility Profile of Azido-PEG3-alcohol in DMSO and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Azido-PEG3-alcohol in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and water. This document summarizes quantitative solubility data, presents detailed experimental protocols for solubility determination, and illustrates a key application of this molecule in a biochemical workflow.

Quantitative Solubility Data

This compound exhibits high solubility in both DMSO and water. The available data from multiple suppliers consistently indicates a solubility of up to 100 mg/mL in both solvents. It is important to note that achieving this concentration may necessitate the use of ultrasonication to facilitate dissolution.

For ease of comparison, the quantitative solubility data is summarized in the table below.

SolventReported SolubilityMolar Concentration (at 100 mg/mL)Notes
Dimethyl Sulfoxide (DMSO)100 mg/mL[1][2]570.81 mM[1][2]Sonication may be required.[1][2] It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[2]
Water100 mg/mL[2]570.81 mM[2]Sonication may be required.[2] For use in aqueous buffers, it is advisable to first prepare a concentrated stock solution in a suitable organic solvent like DMSO.[3]

Experimental Protocols

While specific experimental data for the solubility determination of this compound is not publicly available, a standard and reliable method for determining the equilibrium solubility of a small molecule is the shake-flask method . The following protocol is a generalized procedure that can be adapted for this purpose.

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

Objective: To determine the maximum concentration of this compound that can be dissolved in DMSO and water at a specific temperature to reach equilibrium.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Deionized or distilled water

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume of either DMSO or water. The amount of solid added should be more than what is expected to dissolve to ensure that a solid phase remains in equilibrium with the solution.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

    • Allow the mixtures to agitate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should be in constant contact with the excess solid.

  • Phase Separation:

    • After the equilibration period, remove the vials and let them stand to allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

  • Sample Collection and Filtration:

    • Carefully withdraw a known volume of the supernatant using a pipette, being cautious not to disturb the solid pellet.

    • Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining micro-particles. This step is crucial to prevent artificially high concentration measurements.

  • Quantification:

    • Dilute the clear filtrate with an appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy. A standard calibration curve of this compound of known concentrations must be prepared to accurately quantify the solute concentration.

  • Data Reporting:

    • Calculate the solubility of this compound in mg/mL or mM based on the measured concentration of the saturated solution and the dilution factor used.

Application Workflow: PROTAC Synthesis via Click Chemistry

This compound is a valuable bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its azide (B81097) group allows for a highly specific and efficient "click chemistry" reaction with an alkyne-modified molecule, while the terminal alcohol can be further functionalized. The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_0 Ligand Functionalization cluster_1 Linker Preparation cluster_2 PROTAC Assembly Target_Ligand Target Protein Ligand (with Alkyne group) Azido_PEG3_OH This compound PROTAC Final PROTAC Molecule Target_Ligand->PROTAC E3_Ligase_Ligand E3 Ligase Ligand Activated_Linker Activated PEG3 Linker Intermediate Ligand-Linker Intermediate E3_Ligase_Ligand->Intermediate Azido_PEG3_OH->Activated_Linker Activation of -OH group Activated_Linker->Intermediate Conjugation Intermediate->PROTAC Click Chemistry (CuAAC or SPAAC)

References

An In-depth Technical Guide to Monodisperse PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Monodisperse PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are indispensable tools in the field of bioconjugation, serving as flexible, biocompatible spacers to connect molecules.[1] The process of covalently attaching PEG chains to therapeutic molecules, known as PEGylation, is a well-established strategy to enhance their pharmacological properties.[2][3] These linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units and are valued for their water solubility, low toxicity, and minimal immunogenicity.[1][4]

Monodisperse vs. Polydisperse PEG Linkers: The Core Distinction

The fundamental difference between PEG linkers lies in their molecular weight distribution.[5]

  • Monodisperse PEGs are single, pure compounds with a precisely defined molecular weight and a Polydispersity Index (PDI) of 1.[5][6][7] They consist of a specific, exact number of ethylene glycol units.[4][8]

  • Polydisperse PEGs are heterogeneous mixtures of polymer chains with a range of molecular weights, characterized by an average molecular weight and a PDI greater than 1.[5][9][10]

This distinction arises from their synthesis methods. Polydisperse PEGs are produced through the polymerization of ethylene oxide, resulting in a statistical distribution of chain lengths.[11][12] In contrast, monodisperse PEGs are constructed via a controlled, stepwise synthesis that allows for the precise addition of single ethylene glycol units, ensuring a homogeneous final product.[5][13]

Advantages of Monodisperse PEG Linkers in Drug Development

The homogeneity of monodisperse PEG linkers offers significant advantages in the development of therapeutics, particularly for complex biologics like antibody-drug conjugates (ADCs).[6][7]

  • Homogeneity and Purity : Results in a single, well-defined molecular entity, which simplifies characterization, ensures batch-to-batch consistency, and is beneficial for regulatory registration.[5][7][11]

  • Predictable Pharmacokinetics : The uniform size leads to more predictable absorption, distribution, metabolism, and excretion (ADME) profiles and an extended circulation half-life.[5][14]

  • Improved Safety Profile : Reduces the risk of generating anti-PEG antibodies and lowers the potential for off-target effects associated with heterogeneous mixtures.[5][6]

  • Precise Structure-Activity Relationship (SAR) Studies : Enables the fine-tuning of linker length to optimize drug efficacy and delivery.[5]

  • Enhanced Solubility and Stability : The hydrophilic nature of the PEG chain increases the solubility of hydrophobic payloads and can create a protective shield, increasing stability and preventing aggregation.[12][15]

Physicochemical Properties and Characterization

The choice between monodisperse and polydisperse PEG linkers has a significant impact on the physicochemical properties of the resulting bioconjugate.

Table 1: Comparative Physicochemical Properties of Monodisperse vs. Polydisperse PEG Linkers
PropertyMonodisperse PEG LinkersPolydisperse PEG Linkers
Molecular Weight Single, defined molecular weight[8][9]Average molecular weight with a distribution[9][10]
Polydispersity Index (PDI) PDI = 1[5][7]PDI > 1[5]
Purity High (typically >95%)[12]Contains a mixture of different chain lengths[11]
Characterization Simplified, single peak in analysis[11]Complex, requires analysis of distribution[11]
Batch-to-Batch Consistency High[5][7]Variable[7]
Regulatory Approval Favorable due to defined structure[11]Established precedent in many drugs[1]
Characterization Techniques

Accurate characterization of PEGylated bioconjugates is crucial for quality control and regulatory approval.[9][16]

  • High-Performance Liquid Chromatography (HPLC) : Techniques like Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) are used to separate the PEGylated conjugate from unreacted protein and free PEG, and to assess purity.[9][17]

  • Mass Spectrometry (MS) : ESI-MS and MALDI-TOF MS are powerful tools for determining the precise molecular weight of the conjugate, confirming the degree of PEGylation (the number of PEG chains attached), and identifying the sites of modification.[9][10][11] The use of monodisperse PEGs greatly simplifies the interpretation of mass spectra.[10]

Applications in Bioconjugation

Monodisperse PEG linkers are increasingly favored in the development of sophisticated therapeutics where precision is paramount.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells.[7][18] Monodisperse PEG linkers play a critical role in ADC design:

  • Improving Solubility : They counteract the hydrophobicity of many potent drug payloads, allowing for higher drug-to-antibody ratios (DARs) without causing aggregation.[15][19]

  • Enhancing Stability : The PEG chain can shield the payload, improving the stability of the ADC in circulation.[12]

  • Optimizing Pharmacokinetics : By increasing the ADC's size and hydrophilicity, PEG linkers prolong its half-life and improve tumor accumulation.[19][20]

The length of the PEG chain is a critical parameter that must be optimized. Studies have shown that increasing PEG linker length can lead to increased plasma and tumor exposures, resulting in enhanced efficacy.[20]

Table 2: Impact of Monodisperse PEG Linker Length on ADC Properties (Illustrative Data)
PEG Linker Length (units)In Vitro Cytotoxicity (IC50)Plasma Half-Life (t½)In Vivo Efficacy (Tumor Growth Inhibition)
0 (No PEG)+++++
4++++++
8++++++++
12+++++++
24++++++++
(Data synthesized from preclinical studies; exact values are context-dependent on the specific antibody, payload, and tumor model.[9][16][20])
Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. The linker connecting the target-binding and E3 ligase-binding moieties is crucial for efficacy. Monodisperse PEG linkers provide precise control over linker length, which is essential for optimal ternary complex formation between the target protein and the E3 ligase.[1][5]

Experimental Workflows and Protocols

The following diagrams and protocols provide detailed methodologies for the synthesis and application of monodisperse PEG linkers in bioconjugation.

General Workflow for ADC Development

The development of an ADC using a monodisperse PEG linker is a multi-step process requiring careful optimization at each stage.

ADC_Workflow General Workflow for ADC Development with Monodisperse PEG Linkers cluster_synthesis Linker-Payload Synthesis cluster_conjugation Bioconjugation cluster_characterization Characterization & Analysis Payload Cytotoxic Payload LinkerPayload Synthesize Linker- Payload Moiety Payload->LinkerPayload ActivatePEG Activate Monodisperse PEG Linker ActivatePEG->LinkerPayload Conjugation Conjugate Linker-Payload to Antibody LinkerPayload->Conjugation Antibody Select & Prepare Monoclonal Antibody Antibody->Conjugation Purification Purify ADC (e.g., SEC, HIC) Conjugation->Purification DAR Determine DAR (HIC, MS) Purification->DAR Purity Assess Purity & Aggregation (SEC) DAR->Purity Activity In Vitro & In Vivo Efficacy/Toxicity Testing Purity->Activity

Caption: A generalized workflow for the development of an Antibody-Drug Conjugate (ADC).

Protocol: Bioconjugation using Thiol-Reactive PEG-Maleimide

This protocol describes the conjugation of a PEG-maleimide linker to a protein containing free sulfhydryl groups (cysteines).

Materials:

  • Thiol-containing protein (e.g., antibody with reduced cysteines)

  • Monodisperse PEG-Maleimide reagent

  • Thiol-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 6.5-7.5

  • Reducing agent (e.g., TCEP), if needed to reduce disulfide bonds

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in a thiol-free buffer at a concentration of 1-10 mg/mL. If disulfide bonds need to be reduced, treat the protein with a 10-100 fold molar excess of TCEP for 30 minutes at room temperature, then remove the TCEP using a desalting column.[21]

  • PEG-Maleimide Preparation: Immediately before use, dissolve the PEG-Maleimide reagent in a suitable solvent (e.g., DMSO or DMF) to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution while gently stirring.[13][22]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[13][22]

  • Purification: Remove unreacted PEG-Maleimide and byproducts by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.[13]

  • Characterization: Analyze the purified conjugate using SDS-PAGE to observe the mass shift, SEC to assess purity and aggregation, and Mass Spectrometry to confirm the molecular weight of the final product.

Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a copper-free click chemistry reaction between an azide-modified protein and a BCN-functionalized monodisperse PEG linker.

Materials:

  • Azide-modified protein, purified and in an amine-free buffer (e.g., PBS, pH 7.4)

  • BCN-PEG-alkyne (or other BCN-functionalized PEG linker)

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette

Procedure:

  • Reagent Preparation: Allow the BCN-PEG reagent vial to warm to room temperature. Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO.[17]

  • Reaction Setup: In a reaction vessel, add the azide-modified protein solution.

  • Initiate Reaction: Add a 2- to 4-fold molar excess of the BCN-PEG stock solution to the protein. Ensure the final concentration of DMSO is below 5% (v/v) to maintain protein stability.[17]

  • Incubation: Gently mix and incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction progress can be monitored by LC-MS.[17]

  • Purification: Once the reaction is complete, purify the conjugate to remove excess BCN-PEG reagent using a desalting column or dialysis.[5]

  • Characterization: Confirm successful conjugation using ESI-MS to identify the increased molecular weight of the product and SDS-PAGE to observe a band shift.[17]

Impact on Signaling Pathways

By altering the delivery, stability, and targeting of therapeutic molecules, PEGylated bioconjugates can profoundly impact cellular signaling pathways.

ADC-Mediated Disruption of Cancer Cell Signaling

ADCs are designed to internalize upon binding to a cell surface receptor and release their cytotoxic payload, which then interferes with critical signaling pathways to induce cell death.

ADC_Signaling ADC-Mediated Disruption of Cancer Cell Signaling ADC Monodisperse PEGylated ADC Receptor Tumor Surface Receptor (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload (e.g., MMAE) Lysosome->Payload 4. Linker Cleavage & Payload Release Microtubules Microtubule Disruption Payload->Microtubules 5. Target Engagement Apoptosis Apoptosis (Cell Death) Microtubules->Apoptosis 6. Signal Induction

Caption: Mechanism of action for an ADC targeting a surface receptor to induce apoptosis.

Modulation of the NF-κB Signaling Pathway

PEGylated nanoparticles have been shown to influence inflammatory responses, in part by modulating the NF-κB signaling pathway. This pathway is a key regulator of immune responses, and its inhibition can have therapeutic effects.

NFkB_Pathway Potential Inhibition of NF-κB Signaling by PEGylated Nanoparticles cluster_cytoplasm cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates PEG_NP PEGylated Nanoparticle PEG_NP->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Pro-inflammatory Cytokines) NFkB_nuc->Transcription Activates

Caption: A simplified diagram of the NF-κB pathway and a potential point of inhibition.

Conclusion

Monodisperse PEG linkers represent a significant advancement in bioconjugation, offering a level of precision and control that is unattainable with traditional polydisperse polymers. Their defined structure simplifies the manufacturing and characterization of complex biologics, leading to more homogeneous products with predictable pharmacokinetic and safety profiles. For researchers and drug developers, the ability to fine-tune linker length and chemistry provides a powerful tool to optimize the therapeutic index of next-generation bioconjugates, from antibody-drug conjugates to targeted protein degraders. As the demand for more sophisticated and precisely engineered therapeutics grows, the role of monodisperse PEG linkers will undoubtedly continue to expand.

References

The Pivotal Role of the Azide Group in Bioorthogonal Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise chemical modification of biomolecules in their native environments. At the heart of this revolution lies the "click chemistry" concept, a set of reactions that are rapid, selective, and high-yielding. Within this powerful toolkit, the azide (B81097) functional group has emerged as a cornerstone, prized for its unique combination of stability, small size, and exquisite reactivity in bioorthogonal transformations. This technical guide provides a comprehensive exploration of the azide group's central role in the two most prominent click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Principles: Why the Azide?

The utility of the azide group (N₃) in bioorthogonal chemistry stems from a confluence of favorable chemical and physical properties:

  • Bioorthogonality: The azide group is virtually absent in biological systems.[1][2] This inertness to native biochemical processes ensures that reactions involving azides are highly selective and do not interfere with cellular functions.[3][4]

  • Small Size: The compact nature of the azide group allows it to be incorporated into a wide range of biomolecules, including amino acids, sugars, and nucleotides, with minimal steric perturbation to the parent molecule's structure and function.[1][]

  • Stability: Azides are stable in aqueous environments and across a broad pH range (pH 4-12), a critical requirement for reactions conducted under physiological conditions.[6][7]

  • Favorable Reactivity: Despite its stability, the azide group possesses a unique reactivity profile that allows it to participate in highly efficient cycloaddition reactions with alkynes, forming a stable triazole linkage.[3][8]

Key Reactions in Bioorthogonal Chemistry

The versatility of the azide group is showcased in two primary click chemistry reactions that have become indispensable tools in chemical biology and drug development.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[8][9] This reaction is renowned for its exceptional reliability and high yields, exclusively forming the 1,4-disubstituted triazole isomer.[10] The copper(I) catalyst plays a crucial role in lowering the activation energy of the reaction, allowing it to proceed rapidly at room temperature.[6][7]

Reaction Mechanism: The generally accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Terminal_Alkyne R₁-C≡CH Copper_Acetylide R₁-C≡C-Cu Terminal_Alkyne->Copper_Acetylide + Cu(I) Azide R₂-N₃ Triazole 1,4-Disubstituted Triazole Azide->Triazole Cu(I) Cu(I) Copper_Acetylide->Triazole + R₂-N₃

Figure 1: Simplified mechanism of CuAAC reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advancement in bioorthogonal chemistry was the development of SPAAC, which circumvents the need for a potentially cytotoxic copper catalyst.[11][] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which possesses significant ring strain.[13] This inherent strain energy is released upon reaction with an azide, driving the [3+2] cycloaddition forward rapidly at physiological temperatures.[14][15]

Reaction Mechanism: SPAAC is a metal-free 1,3-dipolar cycloaddition. The high reactivity is driven by the release of ring strain in the cyclooctyne upon forming the more stable triazole ring.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Strained_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) Transition_State [3+2] Cycloaddition Transition State Strained_Alkyne->Transition_State Azide R-N₃ Azide->Transition_State Triazole Triazole Adduct Transition_State->Triazole

Figure 2: General mechanism of SPAAC reaction.

Quantitative Data on Reaction Kinetics

The efficiency of bioorthogonal reactions is a critical factor in their application. The second-order rate constants for CuAAC and SPAAC highlight their rapid kinetics, which are essential for achieving significant product formation at the low concentrations typical in biological systems.

Reaction TypeReactantsSecond-Order Rate Constant (M⁻¹s⁻¹)Reference(s)
CuAAC Terminal Alkyne + Azide10² - 10³[16]
SPAAC BCN + Benzyl Azide~0.3[17]
SPAAC DBCO + Benzyl Azide~0.9[17]
SPAAC DIBO + Benzyl Azide~0.1[13]

Note: Rate constants can vary depending on the specific reactants, solvent, and temperature.

Detailed Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions for the labeling of biomolecules.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of a protein containing a terminal alkyne with an azide-functionalized fluorescent dye.

Materials:

  • Alkyne-modified protein (1-5 mg/mL in a suitable buffer, e.g., phosphate (B84403) buffer, pH 7.4)

  • Azide-functionalized fluorescent dye (10 mM stock in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM in water)[18]

  • Sodium ascorbate (B8700270) (100 mM in water, freshly prepared)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein solution with the azide-functionalized dye. A 5-10 fold molar excess of the azide dye over the protein is recommended.[19]

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.[19] For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Let this mixture stand for 2-3 minutes.

  • Add the Catalyst: Add the catalyst premix to the protein-azide mixture. The final concentration of CuSO₄ is typically in the range of 50-250 µM.[20]

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM.[20]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.

  • Purification: Remove the excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Analysis: Confirm the conjugation by SDS-PAGE with fluorescence imaging and/or mass spectrometry.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Protein Prepare Alkyne-Protein and Azide-Dye Mixture Add_Catalyst Add Catalyst Premix Prepare_Protein->Add_Catalyst Prepare_Catalyst Prepare CuSO₄/THPTA Premix Prepare_Catalyst->Add_Catalyst Prepare_Ascorbate Prepare Fresh Sodium Ascorbate Initiate Add Sodium Ascorbate to Initiate Prepare_Ascorbate->Initiate Add_Catalyst->Initiate Incubate Incubate at Room Temp (1-2 hours) Initiate->Incubate Purify Purify by SEC or Dialysis Incubate->Purify Analyze Analyze by SDS-PAGE and Mass Spectrometry Purify->Analyze

Figure 3: Experimental workflow for CuAAC protein labeling.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol outlines the labeling of azide-modified glycans on the surface of live cells with a DBCO-functionalized fluorophore.

Materials:

  • Cells with azide-modified surface glycans (e.g., after metabolic labeling with an azido (B1232118) sugar)

  • DBCO-functionalized fluorophore (1 mM stock in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. If metabolic labeling was performed, wash the cells with PBS to remove any un-incorporated azido sugars.

  • Labeling: Dilute the DBCO-fluorophore stock solution in pre-warmed cell culture medium to the desired final concentration (typically 10-50 µM).

  • Incubation: Remove the existing medium from the cells and add the labeling medium containing the DBCO-fluorophore. Incubate the cells at 37°C for 30-60 minutes.

  • Washing: Remove the labeling medium and wash the cells three times with PBS to remove any unreacted DBCO-fluorophore.

  • Analysis: The labeled cells can now be visualized by fluorescence microscopy or analyzed by flow cytometry.

SPAAC_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis Prepare_Cells Prepare Cells with Azide-Modified Glycans Incubate Incubate Cells with DBCO-Fluorophore (30-60 min at 37°C) Prepare_Cells->Incubate Prepare_Label Prepare DBCO-Fluorophore in Culture Medium Prepare_Label->Incubate Wash Wash Cells with PBS (3 times) Incubate->Wash Analyze Analyze by Fluorescence Microscopy or Flow Cytometry Wash->Analyze

Figure 4: Experimental workflow for SPAAC live cell labeling.

Applications in Drug Development

The unique characteristics of the azide group and the efficiency of click chemistry have made them invaluable in various stages of drug discovery and development:

  • Target Identification and Validation: Azide-alkyne click chemistry is widely used to create probes for activity-based protein profiling (ABPP), enabling the identification of novel drug targets.[21]

  • Lead Optimization: The modular nature of click chemistry allows for the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.[22]

  • Drug Delivery and Targeting: Bioorthogonal click chemistry enables the conjugation of drugs to targeting moieties such as antibodies or nanoparticles, leading to site-specific drug delivery and reduced off-target effects.[23][24]

  • In Vivo Imaging: The biocompatibility of SPAAC has made it a powerful tool for in vivo imaging of drug distribution and target engagement.[24]

Conclusion

The azide group, with its distinctive combination of stability, small size, and bioorthogonal reactivity, is a central player in the field of click chemistry. Its application in both CuAAC and SPAAC has provided researchers with a robust and versatile toolkit for the precise chemical modification of biomolecules in complex biological systems. For professionals in drug development, the azide group and its associated click reactions offer powerful strategies for target identification, lead optimization, and the creation of targeted therapeutics. As the field of bioorthogonal chemistry continues to evolve, the fundamental role of the azide group is certain to endure, driving further innovation in our ability to probe and manipulate the chemistry of life.

References

The Role of PEG3 Spacers in Biomolecule Modification: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a cornerstone of modern bioconjugation and drug delivery. Among the various PEG structures utilized, short, discrete PEG spacers, such as triethylene glycol (PEG3), have emerged as critical tools for the precise modification of biomolecules. This technical guide provides a comprehensive overview of the function of PEG3 spacers in the modification of proteins, peptides, oligonucleotides, and in the construction of advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We delve into the physicochemical properties conferred by PEG3 spacers, including enhanced solubility, reduced steric hindrance, and minimized immunogenicity. This guide also presents detailed experimental protocols for common bioconjugation reactions involving PEG3 spacers and summarizes key quantitative data to aid in the rational design of modified biomolecules.

Introduction: The Significance of PEGylation in Bioconjugation

The therapeutic potential of biomolecules such as proteins, peptides, and oligonucleotides is often limited by inherent challenges including poor solubility, rapid in vivo clearance, and immunogenicity.[1][2] PEGylation has become a widely adopted strategy to overcome these limitations.[2][3] By attaching PEG chains, the hydrodynamic radius of the biomolecule is increased, which can shield it from proteolytic degradation and reduce renal clearance, thereby extending its circulation half-life.[1][3]

While long, polydisperse PEG chains are often used to achieve these effects, short, monodisperse PEG spacers like PEG3 offer distinct advantages in applications where precise control over linker length and composition is paramount.[4][5] A PEG3 spacer consists of three repeating ethylene (B1197577) glycol units, providing a flexible, hydrophilic linker of a defined length.[5] This precision is particularly crucial in the design of complex biomolecular constructs where the spatial orientation of different components can significantly impact biological activity.[4][6]

Core Functions and Physicochemical Properties of PEG3 Spacers

The incorporation of a PEG3 spacer into a biomolecule imparts several beneficial physicochemical properties that are critical for therapeutic applications.

Enhanced Solubility

One of the most significant advantages of PEGylation is the enhancement of solubility, particularly for hydrophobic biomolecules.[3][7] The hydrophilic nature of the ethylene glycol units in the PEG3 spacer can disrupt intermolecular aggregation and increase the overall water solubility of the conjugate.[7] This is a critical factor in drug formulation and delivery, as poor solubility can hinder administration and bioavailability.

Reduction of Steric Hindrance

In complex bioconjugates with multiple functional domains, such as ADCs or PROTACs, steric hindrance can impede the interaction of the individual components with their respective targets.[8] The flexible nature of the PEG3 spacer provides a physical separation between the conjugated moieties, allowing them to adopt optimal conformations for binding and biological activity.[9]

Minimized Immunogenicity

The immune system can recognize therapeutic biomolecules as foreign, leading to the production of anti-drug antibodies (ADAs).[10][11] This can result in reduced efficacy and potential adverse effects. The PEG3 spacer can "shield" antigenic epitopes on the biomolecule's surface, reducing its recognition by the immune system and thereby lowering its immunogenic potential.[1][12]

Applications of PEG3 Spacers in Biomolecule Modification

The versatile properties of PEG3 spacers have led to their widespread use in the modification of various classes of biomolecules for research and therapeutic purposes.

Protein and Peptide Modification

PEGylation is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.[1][3] The attachment of a PEG3 spacer can enhance their stability, solubility, and in vivo circulation time.[1][2]

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[13][14][15] The linker connecting the antibody and the drug is a critical component of ADC design, influencing its stability, pharmacokinetics, and efficacy.[13][15] PEG3 spacers are often incorporated into ADC linkers to enhance the solubility of the hydrophobic drug payload and to provide sufficient spacing between the antibody and the drug to avoid interfering with antigen binding.[9]

Logical Relationship: Role of PEG3 Spacer in ADC Efficacy

ADC_Efficacy cluster_0 Biomolecule Modification cluster_1 ADC Properties cluster_2 Therapeutic Outcome Biomolecule Antibody PEG3 PEG3 Spacer Biomolecule->PEG3 Conjugation Payload Cytotoxic Drug Payload->PEG3 Conjugation Solubility Increased Solubility PEG3->Solubility Stability Improved Stability PEG3->Stability PK Enhanced Pharmacokinetics PEG3->PK Efficacy Improved Therapeutic Efficacy Solubility->Efficacy Stability->Efficacy PK->Efficacy Toxicity Reduced Off-Target Toxicity PK->Toxicity

Caption: Logical flow demonstrating how a PEG3 spacer enhances ADC efficacy.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[4][7] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a linker.[8] The length and composition of this linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][6] PEG3 spacers are frequently used in PROTAC linkers to provide the necessary flexibility and hydrophilicity to facilitate optimal ternary complex formation and to improve the overall physicochemical properties of the PROTAC molecule.[7][16]

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (with PEG3 Spacer) POI->PROTAC binds Proteasome 26S Proteasome POI->Proteasome Recognition PROTAC->POI E3 E3 Ubiquitin Ligase PROTAC->E3 E3->PROTAC binds Ub Ubiquitin Ub->POI Ubiquitination Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The role of a PEG3-containing PROTAC in mediating protein degradation.

Oligonucleotide Modification

Therapeutic oligonucleotides, such as antisense oligonucleotides and siRNAs, can also benefit from PEGylation.[17][18] The attachment of a PEG3 spacer can improve their solubility, stability against nucleases, and pharmacokinetic profile.[17] Furthermore, PEG3 spacers can be used to attach functional moieties, such as targeting ligands or fluorescent dyes, to oligonucleotides without compromising their hybridization properties.[5]

Quantitative Data on the Impact of PEG3 Spacers

The following tables summarize quantitative data on the effects of PEGylation on various biomolecule properties. While data specifically for PEG3 spacers is limited, the provided information for short-chain PEGs offers a strong indication of the expected impact.

Table 1: Effect of PEGylation on Biomolecule Solubility

BiomoleculePEG SpacerFold Increase in SolubilityReference(s)
Hydrophobic PeptideShort-chain PEG~10-fold[7]
Small Molecule DrugPEG LinkerSignificantly Increased[]
ProteinPEGylationPrevents Aggregation[20]

Table 2: Impact of PEGylation on Pharmacokinetics

BiomoleculePEG SpacerParameterChangeReference(s)
Antibody-Drug ConjugatePEG LinkerHalf-lifeIncreased[13][15]
Therapeutic ProteinPEGylationRenal ClearanceDecreased[1][3]
PROTACPEG LinkerBioavailabilityImproved[16][21]

Table 3: Influence of PEGylation on Immunogenicity

BiomoleculePEG SpacerEffect on ImmunogenicityMethod of AssessmentReference(s)
Therapeutic ProteinPEGylationReduced ADA formationELISA, SPR[10][11][22]
BioconjugatePEG LinkerMasking of epitopesIn silico, T-cell proliferation assays[23]
PEGylated DrugPEGylationCan induce anti-PEG antibodiesImmunoassays[12][24][25]

Experimental Protocols

This section provides detailed methodologies for common bioconjugation reactions involving PEG3 spacers.

Protocol for Amine-Reactive PEGylation using an NHS-PEG3-Ester

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS)-activated PEG3 spacer to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-PEG3-Ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Experimental Workflow: Amine-Reactive PEGylation

Amine_PEGylation_Workflow start Start prep_protein Prepare Protein Solution (1-10 mg/mL in PBS) start->prep_protein react Combine Protein and PEG Solutions (Incubate 1-2h at RT) prep_protein->react prep_peg Prepare NHS-PEG3-Ester Solution (10 mM in DMSO) prep_peg->react quench Quench Reaction (Add Tris buffer) react->quench purify Purify Conjugate (Desalting column) quench->purify analyze Analyze Product (SDS-PAGE, MS) purify->analyze end End analyze->end

Caption: Step-by-step workflow for protein PEGylation using an NHS-PEG3-ester.

Procedure:

  • Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0).

  • NHS-PEG3-Ester Preparation: Immediately before use, dissolve the NHS-PEG3-ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-PEG3-ester to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted PEG reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

  • Characterization: Analyze the purified PEGylated protein by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.

Protocol for Thiol-Reactive PEGylation using a Maleimide-PEG3-Linker

This protocol outlines the conjugation of a maleimide-activated PEG3 spacer to free sulfhydryl groups (e.g., cysteine residues) on a peptide or protein.

Materials:

  • Peptide or protein with a free thiol group

  • Maleimide-PEG3-Linker

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 6.5-7.5, containing EDTA)

  • Reducing agent (optional, e.g., TCEP)

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

  • Purification system (e.g., HPLC)

Procedure:

  • Peptide/Protein Preparation: Dissolve the thiol-containing biomolecule in the reaction buffer. If the thiol is in a disulfide bond, it may need to be reduced first using a reducing agent like TCEP, followed by removal of the reducing agent.

  • Maleimide-PEG3-Linker Preparation: Dissolve the Maleimide-PEG3-Linker in anhydrous DMSO or DMF to a concentration of 10-20 mM immediately before use.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-PEG3 solution to the peptide/protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.

  • Quenching: Quench any unreacted maleimide (B117702) groups by adding a small excess of a thiol-containing reagent like free cysteine.

  • Purification: Purify the PEGylated product using reverse-phase HPLC for peptides or size-exclusion chromatography for proteins.

  • Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry.

Protocol for "Click Chemistry" using an Azido-PEG3-Linker

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an azido-PEG3-modified biomolecule to an alkyne-containing molecule.

Materials:

  • Azido-PEG3-modified biomolecule

  • Alkyne-containing molecule

  • Copper(I) source (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, or a Cu(I) complex)

  • Copper ligand (e.g., TBTA)

  • Reaction buffer (e.g., PBS or Tris buffer)

  • Purification system

Procedure:

  • Reagent Preparation: Prepare stock solutions of the azido- and alkyne-containing molecules in a suitable solvent. Prepare fresh solutions of the copper catalyst and ligand.

  • Reaction Setup: In a reaction vessel, combine the azido-modified biomolecule and the alkyne-containing molecule in the reaction buffer.

  • Initiation of "Click" Reaction: Add the copper catalyst and ligand to the reaction mixture to initiate the cycloaddition. The reaction is typically performed at room temperature.

  • Incubation: Allow the reaction to proceed for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS).

  • Purification: Purify the "clicked" product to remove the copper catalyst and unreacted starting materials using a suitable chromatography method.

  • Characterization: Analyze the final product by mass spectrometry to confirm successful conjugation.

Conclusion

PEG3 spacers are indispensable tools in the field of biomolecule modification, offering a versatile and precise means to enhance the therapeutic properties of a wide range of biomolecules. Their ability to improve solubility, reduce steric hindrance, and minimize immunogenicity has been instrumental in the development of advanced therapeutics, including ADCs and PROTACs. The detailed experimental protocols provided in this guide serve as a practical resource for researchers and scientists seeking to leverage the benefits of PEG3 spacers in their work. As the demand for more sophisticated and targeted therapies continues to grow, the rational design and application of well-defined linkers like PEG3 will undoubtedly play an increasingly critical role in the future of drug development.

References

Storage and stability guidelines for Azido-PEG3-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Storage and Stability of Azido-PEG3-alcohol

For researchers, scientists, and drug development professionals, the proper handling and storage of reagents are paramount to ensure experimental reproducibility and the integrity of results. This guide provides a comprehensive overview of the storage and stability guidelines for this compound, a commonly used heterobifunctional linker in bioconjugation, click chemistry, and proteomics.

Overview of this compound

This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal azide (B81097) group and a hydroxyl group. The hydrophilic PEG spacer enhances solubility in aqueous media, a critical attribute for biological applications.[1][2] The azide functionality allows for covalent ligation with alkyne-containing molecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, forming a stable triazole linkage.[3][4][5][6] The terminal hydroxyl group offers a site for further chemical modification.[1][2][4]

Chemical Structure:

G cluster_0 This compound HO HO CH2_1 CH2_1 HO->CH2_1 CH2_2 CH2_2 CH2_1->CH2_2 O_1 O_1 CH2_2->O_1 CH2_3 CH2_3 O_1->CH2_3 CH2_4 CH2_4 CH2_3->CH2_4 O_2 O_2 CH2_4->O_2 CH2_5 CH2_5 O_2->CH2_5 CH2_6 CH2_6 CH2_5->CH2_6 N3 N3 CH2_6->N3

Caption: Chemical structure of this compound.

Storage and Handling Guidelines

Proper storage is crucial to maintain the stability and reactivity of this compound. The following tables summarize the recommended conditions based on supplier data sheets.

Storage of Neat Compound
ParameterRecommendationSource(s)
Short-Term Storage 0 - 4 °C (days to weeks)[1]
Long-Term Storage -20 °C (months to years)[1][4]
Atmosphere Store under an inert gas (e.g., Argon)[7]
Light Protect from light; store in the dark.[1][7][8]
Moisture Keep container tightly sealed in a dry environment. Avoid contact with moisture.[7][8]
Storage of Stock Solutions
ParameterRecommendationSource(s)
-20 °C Stable for up to 1 month.[3]
-80 °C Stable for up to 6 months.[3]
Solvents Commonly dissolved in DMSO, DMF, THF, acetonitrile, or DCM.[1][5][9]
Aqueous Solutions If using water, prepare fresh, filter-sterilize (0.22 µm), and use promptly.[3]

Stability Profile

This compound is generally stable when stored correctly. Most suppliers indicate that the product is stable enough for shipping at ambient temperatures for a few weeks.[1] A shelf life of over three years is suggested if the compound is stored properly.[1]

Key factors influencing stability include:

  • Temperature: Elevated temperatures can lead to degradation. Long-term storage should be at -20°C.

  • Light: The compound is noted to be light-sensitive, which can potentially lead to decomposition.[7]

  • Moisture: Contact with moisture should be avoided.[7]

  • Incompatible Materials: While specific incompatibilities are not extensively detailed in public literature, azides, in general, can react energetically with certain metals, strong oxidizing agents, and strong acids.

Safety and Handling Precautions

It is essential to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE).

PrecautionGuidelineSource(s)
Personal Contact Avoid all personal contact, including inhalation of vapors.[7]
PPE Wear protective gloves, clothing, and eye/face protection.[7]
Hygiene Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[7]
Spills In case of a spill, absorb with inert material (e.g., sand, vermiculite) and collect for disposal.[7]

Hazard Statements:

  • May cause skin, eye, and respiratory irritation.[7]

  • Some suppliers also list warnings for flammability and toxicity if swallowed.[10]

Experimental Protocols

While specific, detailed stability testing protocols for this compound are not publicly available, a general workflow for assessing the stability of a chemical compound can be adapted.

General Stability Assessment Workflow

This protocol outlines a general approach to assess the stability of this compound under various conditions.

G cluster_0 Stability Assessment Workflow A Prepare Samples (Neat & in Solution) B Expose to Conditions (Temp, Light, Humidity) A->B C Time-Point Sampling (e.g., 0, 1, 3, 6 months) B->C D Analytical Testing (HPLC, NMR, MS) C->D E Data Analysis (Purity vs. Time) D->E F Determine Shelf-Life E->F

Caption: General workflow for a chemical stability study.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of this compound, both as a neat compound and in relevant solvents (e.g., DMSO), in appropriate, sealed containers.

  • Condition Exposure: Store the aliquots under a matrix of conditions to be tested. This should include the recommended storage conditions (-20°C, dark, dry) as a control, and stressed conditions (e.g., elevated temperature, exposure to light).

  • Time-Point Analysis: At predetermined time points (e.g., 0, 1, 3, 6, 12 months), retrieve a set of aliquots from each condition.

  • Analytical Testing: Analyze the samples to assess purity and identify any degradation products.

    • High-Performance Liquid Chromatography (HPLC): Use a suitable column (e.g., C18) and mobile phase to quantify the purity of the compound. A decrease in the area of the main peak over time indicates degradation.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and identify potential degradation products by the appearance of new signals.

    • Mass Spectrometry (MS): To confirm the molecular weight of the parent compound and identify the mass of any impurities or degradants.

  • Data Analysis: Plot the purity of this compound as a function of time for each storage condition. This data can be used to model degradation kinetics and establish a reliable shelf-life.

Potential Degradation and Reactions

The azide group is a high-energy functional group. While generally stable in the context of this molecule, it can undergo specific reactions.

G cluster_0 Azide Group Reactivity A This compound D Triazole Product A->D  Click Chemistry (CuAAC or SPAAC) F Amine-PEG3-alcohol A->F  Reduction B Alkyne B->D C BCN / DBCO C->D E Reducing Agents (e.g., DTT, TCEP) E->F

Caption: Key reactions involving the azide group.

It is important to avoid unintended reactions. For instance, the azide group can be reduced to an amine in the presence of common biological reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). This would render the molecule inactive for its intended click chemistry application. Therefore, compatibility with all components of an experimental system should be carefully considered.

References

The Transformative Impact of PEGylation on Biopharmaceutical Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a biopharmaceutical, a process known as PEGylation, has become a cornerstone strategy in drug development. This chemical modification dramatically enhances the therapeutic properties of proteins, peptides, and other biologics, addressing inherent limitations such as rapid clearance and immunogenicity. This guide provides an in-depth technical overview of the key benefits of PEGylation, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and developmental workflows.

Core Benefits of PEGylation

PEGylation confers several significant pharmacological advantages, primarily by increasing the hydrodynamic size of the therapeutic molecule and providing a protective hydrophilic shield.[1][2]

  • Improved Pharmacokinetics and Extended Half-Life: The increased size of PEGylated molecules reduces their rate of renal clearance, significantly prolonging their circulation time in the bloodstream.[1][3] This allows for less frequent dosing, which can improve patient compliance and quality of life.[1] The hydrated PEG chains also shield the protein from uptake by the reticuloendothelial system (RES).[]

  • Reduced Immunogenicity: The PEG chains can mask antigenic epitopes on the surface of the therapeutic protein, making it less recognizable to the immune system.[3][5] This reduces the risk of eliciting an immune response and the formation of neutralizing anti-drug antibodies (ADAs), which can compromise efficacy and cause adverse effects.[5]

  • Enhanced Stability and Solubility: PEGylation can protect biopharmaceuticals from proteolytic degradation by sterically hindering the approach of proteases.[][6] The hydrophilic nature of PEG also enhances the solubility of hydrophobic proteins and can prevent aggregation.[6][7]

  • Altered Biodistribution: By modifying the physicochemical properties of a drug, PEGylation can alter its distribution throughout the body.[8] For instance, the increased size of PEGylated nanoparticles allows them to take advantage of the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.

Quantitative Impact on Pharmacokinetics

The improvements in pharmacokinetic (PK) profiles are a primary driver for the clinical success of PEGylated drugs. The following tables summarize comparative PK data for several key biopharmaceuticals, illustrating the profound effects of PEGylation.

Table 1: Pharmacokinetic Parameters of Peginterferon alfa-2b vs. Interferon alfa-2b

ParameterPeginterferon alfa-2bInterferon alfa-2bFold Change
Elimination Half-life (t½) ~40 hours~4 hours~10x increase[3]
Mean Apparent Clearance (CL/F) ~22 mL/h/kg~231 mL/h/kg~10x decrease[9]
Time to Maximum Concentration (Tmax) 48-72 hours (sustained)8-12 hoursSustained peak[3]

Table 2: Pharmacokinetic Parameters of Pegfilgrastim vs. Filgrastim (G-CSF)

ParameterPegfilgrastimFilgrastimFold Change
Terminal Half-life (t½) 15-80 hours~3.5 hours~4-23x increase[10]
Clearance Mechanism Primarily neutrophil-mediatedPrimarily renalShift in clearance pathway[11]
Dosing Frequency Once per chemotherapy cycleDailyReduced frequency[11]

Table 3: Pharmacokinetic Parameters of PEG-Asparaginase vs. Native E. coli Asparaginase

ParameterPEG-AsparaginaseNative E. coli AsparaginaseFold Change
Half-life (t½) ~5.5-7 days~1.2 days~5x increase[12][13]
Immunogenicity ReducedHigherDecreased hypersensitivity[12]

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and analysis of PEGylated biopharmaceuticals.

Amine-Reactive PEGylation of a Protein

This protocol describes a common method for PEGylating a protein using an N-hydroxysuccinimide (NHS) ester-activated PEG, which reacts with primary amines on lysine (B10760008) residues and the N-terminus.

Materials:

  • Protein to be PEGylated (e.g., in phosphate-buffered saline, PBS)

  • Amine-reactive PEG-NHS ester (e.g., mPEG-NHS)

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl or glycine, pH 8.0)

  • Organic solvent (e.g., anhydrous DMSO or DMF) for dissolving PEG-NHS

  • Purification system (e.g., Size Exclusion Chromatography)

Procedure:

  • Protein Preparation: Prepare a solution of the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (like Tris) which would compete in the reaction.[14]

  • PEG-NHS Solution Preparation: Immediately before use, warm the PEG-NHS ester to room temperature. Dissolve the required amount in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[14] The NHS-ester is susceptible to hydrolysis, so this should be done fresh.[14]

  • PEGylation Reaction: Add a calculated molar excess (e.g., 5 to 20-fold) of the PEG-NHS solution to the protein solution while gently stirring.[14] The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.[14]

  • Incubation: Incubate the reaction mixture. Typical conditions are 1-2 hours at room temperature or overnight at 4°C.[14] The optimal time and temperature should be determined empirically for each specific protein.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., Tris or glycine) to a final concentration of 10-20 mM. This will react with any remaining unreacted PEG-NHS ester.

  • Purification: Proceed immediately to purification to separate the PEGylated protein from unreacted PEG, unreacted protein, and reaction byproducts.

Purification of PEGylated Protein by Size Exclusion Chromatography (SEC)

SEC is a widely used method for purifying PEGylated proteins, as it separates molecules based on their hydrodynamic radius, which is significantly increased upon PEGylation.[15]

Materials:

  • Crude PEGylation reaction mixture

  • SEC column with an appropriate molecular weight separation range

  • Chromatography system (e.g., HPLC or FPLC)

  • Equilibration and elution buffer (e.g., PBS)

Procedure:

  • Sample Preparation: Centrifuge the quenched reaction mixture to remove any precipitated material (e.g., 10,000 x g for 15 minutes).[16] Filter the supernatant through a 0.22 µm filter.

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the chosen elution buffer until a stable baseline is achieved.

  • Sample Injection: Inject the prepared sample onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.

  • Elution and Fraction Collection: Elute the sample with the equilibration buffer at a constant flow rate. Collect fractions as the different species elute. Typically, the PEGylated protein will elute first, followed by the smaller, unmodified protein.

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein. Successful PEGylation will be indicated by a significant increase in the apparent molecular weight on the SDS-PAGE gel.[17]

In Vivo Pharmacokinetic Study in a Mouse Model

This protocol outlines a typical procedure for assessing the pharmacokinetic profile of a PEGylated therapeutic in mice.

Materials:

  • Test animals (e.g., male CD-1 mice, 20-25g)

  • PEGylated therapeutic and non-PEGylated control

  • Dosing vehicle (e.g., sterile saline)

  • Syringes for intravenous (IV) or subcutaneous (SC) injection

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane)

  • Analytical method for quantifying the therapeutic in plasma (e.g., ELISA)

Procedure:

  • Animal Acclimatization: Acclimate animals to laboratory conditions for at least one week prior to the study.

  • Dosing: Administer a single dose of the PEGylated or non-PEGylated therapeutic to each mouse via the desired route (e.g., tail vein injection for IV).[13]

  • Blood Sampling: Collect serial blood samples (e.g., 20-30 µL) at predetermined time points.[18] A typical schedule for a PEGylated protein might be: 5 min, 1 hr, 4 hrs, 8 hrs, 24 hrs, 48 hrs, 72 hrs, and 1 week post-dose.[19] Blood can be collected via the submandibular vein for early time points and terminal cardiac puncture for the final time point.[18]

  • Plasma Preparation: Immediately place blood samples into heparinized microcentrifuge tubes. Centrifuge at 10,000 rpm for 5 minutes to separate the plasma.[13] Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the therapeutic in the plasma samples using a validated analytical method such as an ELISA.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, AUC) using non-compartmental analysis software.

Immunogenicity Assessment: Anti-PEG Antibody ELISA

This protocol describes a sandwich ELISA for the detection of anti-PEG antibodies in serum samples.

Materials:

  • High-binding 96-well microplate

  • PEGylated antigen for coating (e.g., PEG-BSA)

  • Coating buffer (e.g., PBS, pH 7.4)

  • Blocking buffer (e.g., 1% milk or BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Patient/animal serum samples and controls

  • Detection antibody (e.g., HRP-conjugated anti-human IgM/IgG)

  • Substrate (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Dilute the PEGylated antigen to 5 µg/mL in coating buffer. Add 50 µL to each well and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.

  • Sample Incubation: Wash the plate three times. Add diluted serum samples (e.g., 1:100 in blocking buffer) to the wells and incubate for 1-2 hours at room temperature.[20]

  • Detection Antibody Incubation: Wash the plate three times. Add the HRP-conjugated detection antibody diluted in blocking buffer and incubate for 1 hour at room temperature.[20]

  • Substrate Addition: Wash the plate six times. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Read Plate: Stop the reaction by adding 100 µL of stop solution. Read the absorbance at 450 nm. The signal intensity is proportional to the amount of anti-PEG antibody present in the sample.[21]

Visualizing Workflows and Pathways

Logical Workflow for PEGylated Drug Development

The development of a PEGylated biopharmaceutical follows a structured, multi-stage process from initial concept to final product.

PEG_Development_Workflow cluster_0 Phase 1: Discovery & Feasibility cluster_1 Phase 2: Process Development cluster_2 Phase 3: Preclinical Development cluster_3 Phase 4: Clinical Development & Approval Target Target Identification & Validation Lead Lead Molecule (Protein/Peptide) Generation Target->Lead Feasibility PEGylation Feasibility (Site Analysis, Proof of Concept) Lead->Feasibility PEG_Select PEG Reagent Selection & Characterization Feasibility->PEG_Select Rx_Opt PEGylation Reaction Optimization (pH, T, ratio) PEG_Select->Rx_Opt Purify Purification Process Development (e.g., SEC, IEX) Rx_Opt->Purify Analytics Analytical Method Development (Purity, Potency) Purify->Analytics ScaleUp Scale-Up & cGMP Manufacturing Analytics->ScaleUp InVitro In Vitro Characterization (Binding, Potency Assays) ScaleUp->InVitro InVivo In Vivo PK/PD & Toxicology Studies (Animal Models) InVitro->InVivo Immuno Immunogenicity Risk Assessment InVivo->Immuno IND IND Filing Immuno->IND Clinical Clinical Trials (Phase I, II, III) IND->Clinical BLA BLA Submission & Regulatory Approval Clinical->BLA

Caption: A streamlined workflow for the development of a PEGylated biopharmaceutical.

Impact of PEGylation on Receptor Binding and Signaling

While PEGylation's primary benefits are pharmacokinetic, it can also modulate the pharmacodynamic properties of a therapeutic by influencing its interaction with its target receptor. The bulky PEG chain can cause steric hindrance, which may lead to a decrease in binding affinity (kon) and an increase in the dissociation rate (koff).[3][] However, this is often compensated for by the significantly prolonged exposure of the drug to its target.[15]

Receptor_Binding cluster_0 Non-PEGylated Protein cluster_1 PEGylated Protein cluster_2 Downstream Signaling Drug1 Therapeutic Protein Receptor1 Receptor Drug1->Receptor1 High Affinity (Fast Kon, Slow Koff) Signal1 Strong, Rapid Signal Transduction Receptor1->Signal1 Activation Drug2 Therapeutic Protein PEG PEG Chain Receptor2 Receptor PEG->Receptor2 Steric Hindrance (Slower Kon, Faster Koff) Signal2 Modulated, Sustained Signal Transduction Receptor2->Signal2 Activation

Caption: Steric hindrance from PEG can alter receptor binding kinetics.

Conclusion

PEGylation is a powerful and clinically validated technology that has revolutionized the development of biopharmaceuticals. By improving pharmacokinetic profiles, reducing immunogenicity, and enhancing stability, PEGylation enables the creation of safer and more effective therapies with more convenient dosing regimens. A thorough understanding of the underlying chemistry, combined with robust process development and analytical characterization, is essential for successfully harnessing the benefits of this transformative drug delivery platform.

References

The Hydrophilic Nature of PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools in the fields of drug delivery, bioconjugation, and nanotechnology. Their inherent hydrophilicity is a key attribute that imparts numerous favorable properties to conjugated molecules. This technical guide provides a comprehensive overview of the hydrophilicity of PEG linkers, detailing their chemical basis, methods of characterization, and impact on therapeutic applications.

The Chemical Foundation of PEG's Hydrophilicity

Polyethylene glycol is a polymer composed of repeating ethylene (B1197577) oxide units (-CH₂-CH₂-O-).[1] The ether oxygen atoms along the polymer backbone are capable of forming hydrogen bonds with water molecules.[2] This interaction leads to the formation of a hydration shell around the PEG chain, effectively making it highly water-soluble.[1] This "stealth" property shields conjugated molecules from recognition by the immune system and reduces non-specific protein adsorption.[1][2]

The hydrophilicity of a PEG linker can be modulated by its molecular weight and architecture. Longer PEG chains generally lead to increased hydrophilicity. Furthermore, branched or multi-arm PEG linkers can create a more densely hydrated shield compared to their linear counterparts of similar molecular weight.[3][4]

Quantifying the Hydrophilicity of PEG Linkers

The hydrophilicity of PEG linkers can be quantitatively assessed through several key parameters: water solubility, the octanol-water partition coefficient (LogP), and contact angle measurements.

Water Solubility

The water solubility of PEG is highly dependent on its molecular weight. Low molecular weight PEGs (typically below 1,000 g/mol ) are liquids and are miscible with water in all proportions.[5][6] Solid PEGs, with higher molecular weights, also exhibit excellent water solubility.

Molecular Weight ( g/mol )Physical Form at Room TemperatureWater Solubility
200Viscous LiquidMiscible in all proportions
400Viscous LiquidMiscible in all proportions
1,000Waxy SolidFreely soluble
2,000Waxy SolidFreely soluble
4,000Waxy SolidFreely soluble
6,000Waxy SolidApproximately 630 g/L at 20°C[7]
20,000Waxy SolidSoluble, though solubility decreases with increasing molecular weight[2]

Table 1: Water Solubility of Polyethylene Glycol (PEG) of Different Molecular Weights. Data compiled from multiple sources.[2][5][6][7]

Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a widely used measure of a compound's hydrophilicity or lipophilicity.[8] A negative LogP value indicates a preference for the aqueous phase (hydrophilic), while a positive value indicates a preference for the lipid phase (lipophilic).[9] Due to their high hydrophilicity, PEG linkers are expected to have negative LogP values.

PEG Linker (Oligoethylene Glycol)Calculated LogP
Ethylene Glycol (n=1)-1.4
Diethylene Glycol (n=2)-1.6
Triethylene Glycol (n=3)-1.7
Tetraethylene Glycol (n=4)-0.66 ± 0.54
Heptaethylene Glycol (n=7)-2.09 ± 0.72

Table 2: Calculated Octanol-Water Partition Coefficients (LogP) of Short-Chain PEG Linkers. The LogP values generally decrease (become more negative) with increasing chain length, indicating greater hydrophilicity.[10][11]

Water Contact Angle

Contact angle measurement is a surface-sensitive technique used to assess the wettability of a solid surface.[12] A low water contact angle (typically < 90°) indicates a hydrophilic surface, while a high contact angle indicates a hydrophobic surface. Surfaces modified with PEG linkers exhibit a significant decrease in water contact angle, confirming their hydrophilic nature.

PEG Molecular Weight ( g/mol ) Grafted to SurfaceWater Contact Angle (°)
200~67
400~60
600~58
1,000~55
2,000~48
6,000~47

Table 3: Water Contact Angles on Surfaces Grafted with PEGs of Different Molecular Weights. The contact angle generally decreases as the molecular weight of the grafted PEG increases, indicating a more hydrophilic surface.[13]

Impact of PEG Linker Hydrophilicity on Drug Delivery Systems

The hydrophilicity of PEG linkers plays a crucial role in the performance of various drug delivery platforms, including antibody-drug conjugates (ADCs) and nanoparticles.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen.[14] Many cytotoxic payloads are hydrophobic, which can lead to aggregation and rapid clearance of the ADC.[4] Incorporating a hydrophilic PEG linker can significantly improve the solubility and stability of the ADC, especially at higher drug-to-antibody ratios (DARs).[4]

The architecture of the PEG linker also influences ADC properties. For instance, branched or pendant PEG linkers can provide a more effective hydrophilic shield around the hydrophobic drug compared to linear linkers, leading to improved pharmacokinetics and reduced aggregation.[15]

ADC ConstructLinker ArchitectureIn Vivo Half-life (Fold Increase vs. No PEG)In Vitro Cytotoxicity (Fold Reduction vs. No PEG)
Affibody-MMAENo PEG1.01.0
Affibody-PEG4k-MMAELinear 4 kDa PEG2.54.5
Affibody-PEG10k-MMAELinear 10 kDa PEG11.222.0

Table 4: Impact of PEG Linker Length on the Properties of an Affibody-Drug Conjugate (ADC). Longer PEG linkers significantly increase the in vivo half-life but can also reduce in vitro cytotoxicity.[16]

ADC_Development_Workflow cluster_Discovery Discovery & Engineering cluster_Conjugation Conjugation cluster_Characterization Characterization cluster_Preclinical Preclinical Studies Antibody Selection Antibody Selection Site-specific Conjugation Strategy Site-specific Conjugation Strategy Antibody Selection->Site-specific Conjugation Strategy Payload Selection Payload Selection Linker Design Linker Design Payload Selection->Linker Design Linker Design->Site-specific Conjugation Strategy Conjugation Reaction Conjugation Reaction Site-specific Conjugation Strategy->Conjugation Reaction Antibody Production Antibody Production Antibody Production->Conjugation Reaction Linker-Payload Synthesis Linker-Payload Synthesis Linker-Payload Synthesis->Conjugation Reaction Purification Purification Conjugation Reaction->Purification DAR Determination DAR Determination Purification->DAR Determination Stability Analysis Stability Analysis DAR Determination->Stability Analysis In Vitro Cytotoxicity In Vitro Cytotoxicity Stability Analysis->In Vitro Cytotoxicity Pharmacokinetics Pharmacokinetics In Vitro Cytotoxicity->Pharmacokinetics In Vivo Efficacy In Vivo Efficacy Pharmacokinetics->In Vivo Efficacy Toxicology Toxicology In Vivo Efficacy->Toxicology

Workflow for ADC development with PEG linkers.

Nanoparticle Drug Delivery

PEGylation is a widely used strategy to improve the systemic circulation time and reduce the immunogenicity of nanoparticle-based drug delivery systems.[17] The hydrophilic PEG chains on the nanoparticle surface create a "stealth" effect, preventing opsonization and clearance by the reticuloendothelial system (RES).[18]

The length of the PEG linker can influence the drug release kinetics from nanoparticles. While longer PEG chains can enhance circulation time, they may also hinder drug release at the target site.[6][18] Therefore, the choice of PEG linker length is a critical parameter to optimize for a balance between prolonged circulation and effective drug delivery.

Stealth_Effect cluster_NoPEG Unmodified Nanoparticle cluster_PEG PEGylated Nanoparticle NP1 Nanoparticle Opsonin1 Opsonin NP1->Opsonin1 Opsonization Macrophage1 Macrophage Opsonin1->Macrophage1 Phagocytosis NP2 Nanoparticle PEG_Shell PEG Layer Macrophage2 Macrophage PEG_Shell->Macrophage2 Reduced Phagocytosis PROTAC_Mechanism cluster_Ternary_Complex Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds Proteasome Proteasome POI->Proteasome Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI Ubiquitination PROTAC->E3_Ligase Recruits Ub Ubiquitin Ub->E3_Ligase

References

Methodological & Application

Application Notes and Protocols for Azido-PEG3-alcohol in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality for targeted protein degradation.[1][2] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The linker is a critical component influencing the efficacy, solubility, and pharmacokinetic properties of the PROTAC.[1][3] Azido-PEG3-alcohol is a versatile bifunctional linker increasingly utilized in PROTAC synthesis. Its polyethylene (B3416737) glycol (PEG) component enhances hydrophilicity and solubility, while the terminal azide (B81097) and hydroxyl groups offer flexible conjugation strategies.[1][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of PROTACs, including quantitative data on the performance of PEGylated PROTACs and visualizations of key pathways and workflows.

Introduction to this compound in PROTAC Design

This compound (N₃-(CH₂CH₂O)₃-OH) is a valuable building block in PROTAC development for several key reasons:

  • Bifunctionality : It possesses two distinct functional groups, an azide and a hydroxyl group, allowing for sequential and specific conjugation of the POI and E3 ligase ligands.[1]

  • Enhanced Solubility : The hydrophilic triethylene glycol (PEG3) chain improves the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is a common challenge in their development.[1][3][6]

  • Optimal Flexibility and Spacing : The PEG linker provides a flexible spacer, enabling the POI and E3 ligase to orient themselves effectively for the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[1][3]

  • "Click Chemistry" Compatibility : The azide group is ideal for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.[7][] This bioorthogonal reaction is known for its high yield, mild reaction conditions, and high specificity, making it highly suitable for the synthesis of complex molecules like PROTACs.[1][]

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by hijacking the cell's natural ubiquitin-proteasome system. The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

PROTAC_Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation signaling pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound can be approached in a modular fashion. The following protocols outline a general strategy involving the sequential conjugation of the POI and E3 ligase ligands. This example assumes the POI ligand contains an alkyne group for click chemistry and the E3 ligase ligand has a functional group that can react with an activated hydroxyl group.

General Synthetic Workflow

The overall workflow for synthesizing a PROTAC using this compound involves several key steps, from the initial activation of the linker to the final purification and characterization of the PROTAC molecule.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start This compound Activate_OH Step 1: Activation of Hydroxyl Group (e.g., Tosylation) Start->Activate_OH Couple_E3 Step 2: Conjugation to E3 Ligase Ligand Activate_OH->Couple_E3 Intermediate Azido-PEG3-E3 Ligand Intermediate Couple_E3->Intermediate Click_Reaction Step 3: CuAAC Click Chemistry with Alkyne-POI Ligand Intermediate->Click_Reaction Final_PROTAC Final PROTAC Molecule Click_Reaction->Final_PROTAC Purification Step 4: Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Step 5: Characterization (e.g., LC-MS, NMR) Purification->Characterization End Pure PROTAC Characterization->End

Caption: General experimental workflow for PROTAC synthesis.

Protocol 1: Activation of the Hydroxyl Group of this compound (Tosylation)

This protocol describes the conversion of the terminal hydroxyl group to a tosylate, which is a good leaving group for subsequent nucleophilic substitution.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add TEA or DIPEA (1.5 equivalents) to the solution.

  • Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate (B86663).

  • Filter and concentrate under reduced pressure to obtain the crude tosylated product (Azido-PEG3-OTs).

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: Conjugation of Azido-PEG3-OTs to an Amine-Containing E3 Ligase Ligand

This protocol details the coupling of the activated linker to an E3 ligase ligand containing a primary or secondary amine.

Materials:

  • Azido-PEG3-OTs (from Protocol 1)

  • Amine-containing E3 ligase ligand (e.g., a derivative of thalidomide, pomalidomide, or VHL ligand)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of the amine-containing E3 ligase ligand (1.0 equivalent) in anhydrous DMF, add K₂CO₃ (2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of Azido-PEG3-OTs (1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature and filter to remove inorganic salts.

  • The filtrate containing the Azido-PEG3-E3 ligase ligand intermediate can be used directly in the next step or purified by preparative HPLC.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an Alkyne-Functionalized POI Ligand

This protocol describes the "click chemistry" reaction to conjugate the azide-linker-E3 ligase intermediate with an alkyne-functionalized POI ligand.

Materials:

  • Azido-PEG3-E3 ligase ligand intermediate (from Protocol 2)

  • Alkyne-functionalized POI ligand

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • tert-Butanol (B103910)/Water (1:1) solvent mixture

Procedure:

  • Dissolve the Azido-PEG3-E3 ligase ligand intermediate (1.0 equivalent) and the alkyne-functionalized POI ligand (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction at room temperature for 12-24 hours. The reaction is typically indicated by a color change.

  • Monitor the reaction for the formation of the triazole product by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC product by preparative HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Quantitative Data on PEGylated PROTACs

The length and composition of the PEG linker significantly impact the degradation efficiency of a PROTAC. The following tables summarize representative data for PROTACs utilizing PEG linkers, demonstrating their effects on degradation parameters such as DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[9]

Table 1: Physicochemical Properties of Representative PEGylated PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
BRD4 Degrader 1Alkyl Chain~8004.5150
BRD4 Degrader 2PEG3~8903.8180
BRD4 Degrader 3PEG6~10203.1210

Data is illustrative and compiled from various sources in the literature.

Table 2: In Vitro Degradation Performance of Representative PEGylated PROTACs

PROTACTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)
Degrader ABRD4HeLa25>90
Degrader BBTKRamos10>95
Degrader CKRAS G12CH35850~85

DC₅₀ and Dₘₐₓ values are highly dependent on the specific PROTAC, target, and cell line used. This data is representative of typical values seen for potent PEGylated PROTACs.[10][11][12][13]

Logical Relationships in PROTAC Synthesis

The synthesis of a functional PROTAC using this compound requires careful consideration of the compatibility of the chemical reactions with the functional groups present on the POI and E3 ligase ligands.

Logical_Relationships cluster_design Synthetic Strategy Linker This compound Azide_Chem Azide Chemistry (e.g., Click Reaction) Linker->Azide_Chem Hydroxyl_Chem Hydroxyl Chemistry (e.g., Activation then SN2) Linker->Hydroxyl_Chem POI_Ligand POI Ligand (with compatible functional group) Azide_Chem->POI_Ligand E3_Ligand E3 Ligase Ligand (with compatible functional group) Hydroxyl_Chem->E3_Ligand PROTAC Final PROTAC POI_Ligand->PROTAC E3_Ligand->PROTAC

Caption: Logical relationships in PROTAC synthesis strategy.

Conclusion

This compound is a highly effective and versatile linker for the synthesis of PROTACs. Its inherent properties of enhancing solubility and providing a flexible spacer, combined with the ability to utilize robust and efficient click chemistry, make it an invaluable tool for researchers in the field of targeted protein degradation. The provided protocols offer a general framework for the synthesis of PROTACs using this linker, which can be adapted and optimized for specific target proteins and E3 ligases. Careful consideration of the synthetic strategy and thorough characterization of the final compound are crucial for the development of potent and selective protein degraders.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, renowned for its high efficiency, selectivity, and biocompatibility.[1][2] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide (B81097), a transformation with broad utility in drug discovery, bioconjugation, and materials science.[3][4][5] The CuAAC reaction is characterized by its rapid kinetics, high yields, and tolerance of a wide range of functional groups and reaction conditions, including aqueous environments.[6][7][8]

Principle and Mechanism

The CuAAC reaction proceeds via a catalytic cycle initiated by the coordination of a Cu(I) catalyst to the terminal alkyne.[9] This coordination increases the acidity of the terminal proton, facilitating the formation of a copper-acetylide intermediate.[10] This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper metallacycle, which subsequently rearranges and, upon protonolysis, yields the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst for the next cycle.[1][] The use of a copper catalyst accelerates the reaction by a factor of 107 to 108 compared to the uncatalyzed thermal cycloaddition.[1]

Key Components and Considerations

Successful CuAAC reactions depend on the careful selection and optimization of several key components:

  • Copper Source: The active catalyst is Cu(I). While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation.[12] A more common and reliable approach is to generate Cu(I) in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO4), using a reducing agent.[12][13]

  • Reducing Agent: Sodium ascorbate (B8700270) is the most widely used reducing agent for the in situ reduction of Cu(II) to Cu(I).[12][13] It is effective and generally biocompatible.

  • Ligands: To stabilize the Cu(I) oxidation state and prevent catalyst disproportionation or oxidation, a chelating ligand is often employed.[12][14] Tris-(benzyltriazolylmethyl)amine (TBTA) is a common choice for organic solvents, while the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is preferred for aqueous and biological systems.[12][15]

  • Solvents: The CuAAC reaction is remarkably versatile in its solvent tolerance. Reactions can be performed in a wide range of organic solvents, water, or mixtures thereof.[6][8] Common solvents include water, PBS buffer, DMSO, DMF, and alcohols.[15]

  • Reactants: The reaction requires a molecule bearing a terminal alkyne and another with an azide functional group. The concentrations of these reactants, along with the catalyst loading, will influence the reaction rate and efficiency.

Experimental Workflow

The general workflow for a CuAAC reaction is straightforward and can be adapted for various applications. The following diagram illustrates the logical steps involved in a typical experimental setup.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_process Reaction and Workup cluster_analysis Analysis prep_azide Prepare Azide Solution mix_reactants Combine Azide and Alkyne prep_azide->mix_reactants prep_alkyne Prepare Alkyne Solution prep_alkyne->mix_reactants prep_cu Prepare CuSO4 Solution add_catalyst_premix Prepare Catalyst Premix (CuSO4 + Ligand) prep_cu->add_catalyst_premix prep_ligand Prepare Ligand Solution prep_ligand->add_catalyst_premix prep_reductant Prepare Reductant Solution initiate_reaction Add Reductant (e.g., Sodium Ascorbate) prep_reductant->initiate_reaction add_catalyst Add Catalyst Premix to Reactants mix_reactants->add_catalyst add_catalyst_premix->add_catalyst add_catalyst->initiate_reaction incubate Incubate Reaction (Time and Temperature) initiate_reaction->incubate workup Workup and Purification incubate->workup analyze Characterize Product workup->analyze

Caption: A generalized workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Detailed Protocols

Below are representative protocols for CuAAC reactions in both small molecule synthesis and bioconjugation contexts.

Protocol 1: Small Molecule Synthesis in Organic Solvent

This protocol describes a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole from an organic azide and a terminal alkyne.

Materials:

  • Azide-containing compound

  • Alkyne-containing compound

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Solvent (e.g., DMF/water mixture)

Procedure:

  • Dissolve the azide (1.0 eq) and alkyne (1.0-1.2 eq) in the chosen solvent system (e.g., DMF/H2O 4:1).

  • In a separate vial, prepare the catalyst premix by dissolving CuSO4·5H2O (0.01-0.05 eq) and TBTA (0.01-0.05 eq) in a small amount of the solvent.

  • Add the catalyst premix to the solution of the azide and alkyne.

  • Prepare a fresh solution of sodium ascorbate (0.1-0.2 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.

  • Stir the reaction at room temperature for 1-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterConditionReference
Azide:Alkyne Ratio 1:1 to 1:1.2[16]
Catalyst Loading (CuSO4) 1-5 mol%[16][17]
Ligand (TBTA) 1-5 mol%[12]
Reducing Agent (NaAsc) 10-20 mol%[18]
Solvent DMF/H2O, tBuOH/H2O[19]
Temperature Room Temperature to 60 °C[17][19]
Reaction Time 30 min - 24 h[15][17][20]
Typical Yield >70%[6][16]
Protocol 2: Bioconjugation in Aqueous Buffer

This protocol outlines a general procedure for labeling a biomolecule (e.g., a protein) containing an alkyne or azide handle.

Materials:

  • Alkyne- or azide-modified biomolecule

  • Azide- or alkyne-containing label (e.g., a fluorescent dye)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Aminoguanidine (B1677879) (optional, to prevent oxidative damage)

  • Buffer (e.g., PBS, HEPES, pH 7)[20]

Procedure:

  • Prepare stock solutions: 100 mM CuSO4 in water, 200 mM THPTA in water, and 100 mM sodium ascorbate in water (prepare fresh).[15]

  • In a reaction tube, dissolve the biomolecule in the appropriate buffer.

  • Add the azide- or alkyne-containing label (typically 4-10 molar equivalents relative to the biomolecule).[15]

  • Prepare the catalyst premix by mixing CuSO4 and THPTA in a 1:2 to 1:5 molar ratio.[12][15] Let it stand for a few minutes.

  • Add the catalyst premix to the reaction mixture (final concentration of Cu(II) is typically 50-200 µM).

  • If desired, add aminoguanidine (final concentration ~1 mM).[20]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~2.5 mM).[12][20]

  • Incubate the reaction at room temperature for 30-60 minutes, protecting it from light if using a fluorescent label.[15]

  • Purify the labeled biomolecule using an appropriate method (e.g., size exclusion chromatography, dialysis) to remove excess reagents.

ParameterConditionReference
Biomolecule Concentration ~25-60 µM[13][20]
Label Molar Excess 4-10 equivalents[15]
CuSO4 Concentration 50-200 µM[20]
Ligand (THPTA):Cu Ratio 2:1 to 5:1[12][15]
Sodium Ascorbate Conc. ~2.5 mM[12][20]
Buffer PBS, HEPES, pH 7[15][20]
Temperature Room Temperature[15]
Reaction Time 30-60 minutes[15]

Applications in Drug Discovery

The CuAAC reaction has become an indispensable tool in drug discovery and development.[4][21][22] Its reliability and versatility are leveraged in several key areas:

  • Lead Discovery and Optimization: The ability to rapidly and efficiently connect molecular fragments allows for the construction of large and diverse compound libraries for high-throughput screening.[21] The triazole ring itself can act as a stable, non-hydrolyzable amide bond bioisostere.[9]

  • Bioconjugation: CuAAC is widely used to create antibody-drug conjugates (ADCs), where a potent cytotoxic drug is attached to a monoclonal antibody for targeted delivery to cancer cells.[15] It is also used for labeling proteins, nucleic acids, and other biomolecules for imaging and diagnostic purposes.[3][]

  • Target Identification and Validation: "Clickable" probes that mimic natural substrates can be used to label and identify their protein targets in complex biological systems.

Troubleshooting

While the CuAAC reaction is generally robust, certain issues can arise.

ProblemPossible CauseSuggested SolutionReference
Low or No Yield Inactive Cu(I) catalyst (oxidation)Ensure fresh reducing agent is used; use a stabilizing ligand (TBTA/THPTA).[12]
Poor quality of azide or alkynePurify starting materials.[19]
Incompatible functional groupsWhile tolerant, some groups like free thiols can interfere. Use excess copper or a sacrificial metal.[13]
Precipitation Insoluble product or catalyst complexAdjust solvent system; for biomolecules, ensure proper buffering and salt concentration.[20][23]
Biomolecule Degradation Oxidative damage from Cu(I)/ascorbateAdd aminoguanidine; use a stabilizing ligand to reduce free copper.[13][18]

By following these detailed protocols and considering the key parameters, researchers can effectively harness the power of the copper-catalyzed azide-alkyne cycloaddition for a wide range of applications in chemical synthesis and drug development.

References

Application Notes: Protein Labeling with Azide-PEG Linkers via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bioconjugation, the covalent linking of biomolecules to other molecules, is a cornerstone of modern biotechnology and pharmaceutical development. A powerful strategy for protein modification involves a two-step process: initial labeling with a bio-orthogonal handle followed by a highly specific "click" reaction. This document provides a detailed guide for labeling proteins using Azide-Polyethylene Glycol (PEG) linkers.

This method first introduces an azide (B81097) (-N₃) group onto the protein surface via an amine-reactive N-Hydroxysuccinimide (NHS) ester linked to a PEG chain.[1] The PEG spacer enhances solubility and minimizes steric hindrance.[1] The azide group serves as a bio-orthogonal handle, meaning it is inert to biological functionalities within the protein and its environment.[1] In the second step, a molecule of interest (e.g., a fluorescent dye, a cytotoxic drug for an Antibody-Drug Conjugate (ADC), or a biotin (B1667282) tag) functionalized with a complementary alkyne group is covalently attached to the azide via click chemistry.[1][2]

This two-step approach offers exceptional control, specificity, and versatility for creating precisely engineered protein conjugates for a wide range of applications, from basic research to therapeutic development.

Principle of the Method

The overall workflow involves two primary stages:

  • Protein Azidation: An Azide-PEG-NHS ester is reacted with the target protein. The NHS ester forms a stable amide bond with primary amines, primarily found on the N-terminus and the side chains of lysine (B10760008) residues.[3] This step introduces the azide-PEG moiety onto the protein. The extent of labeling can be controlled by adjusting the molar ratio of the linker to the protein.[4]

  • Bio-orthogonal Click Chemistry Ligation: The azide-functionalized protein is then reacted with a molecule containing an alkyne group. This ligation is typically achieved through one of two main "click" reactions:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and rapid reaction that forms a stable triazole linkage. It requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[2][5] While robust, the potential toxicity of copper makes this method more suitable for in vitro applications.[1]

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO).[6] The ring strain of the alkyne allows the reaction to proceed efficiently without a catalyst, making it ideal for applications in living cells or in vivo.[6][7]

G cluster_0 Stage 1: Protein Azidation cluster_1 Stage 2: Click Chemistry Ligation Protein Protein (with Lysine -NH₂ groups) Reaction1 Amine Reaction (pH 7.0-9.0) Protein->Reaction1 AzidePEG Azide-PEG-NHS Linker AzidePEG->Reaction1 Purification1 Purification (e.g., Desalting Column) Reaction1->Purification1 AzideProtein Azide-Labeled Protein Purification1->AzideProtein ClickReaction Click Reaction (CuAAC or SPAAC) AzideProtein->ClickReaction Payload Payload Molecule (e.g., Dye, Drug) with Alkyne or DBCO Payload->ClickReaction Purification2 Final Purification (e.g., SEC, IEX) ClickReaction->Purification2 FinalConjugate Final Protein Conjugate Purification2->FinalConjugate

General workflow for two-stage protein labeling.

Experimental Protocols

3.1. Materials and Reagents

  • Protein of Interest: ≥95% purity, dissolved in an amine-free buffer.

  • Azide-PEG-NHS Ester: Stored at -20°C with desiccant.

  • Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 0.1 M Sodium Bicarbonate, pH 8.3-9.0.

  • Organic Solvent (Anhydrous): Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

  • Purification: Desalting columns (e.g., G-25) or dialysis cassettes.

  • For CuAAC:

    • Alkyne-functionalized payload molecule.

    • Copper (II) Sulfate (CuSO₄) solution (e.g., 20-100 mM in H₂O).[5]

    • Sodium Ascorbate (B8700270) solution (e.g., 100-300 mM in H₂O, prepare fresh ).[5]

    • Copper Ligand: THPTA or TBTA solution (e.g., 100-200 mM in H₂O or DMSO).[5]

  • For SPAAC:

    • DBCO-functionalized payload molecule.

Protocol 1: Protein Labeling with Azide-PEG-NHS Ester

This protocol describes the initial covalent attachment of the azide-PEG linker to the protein.

  • Prepare Protein Solution: Dissolve the protein in the chosen reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.[4][8] Using a more concentrated protein solution can improve labeling efficiency.[3]

  • Prepare Linker Solution: Equilibrate the vial of Azide-PEG-NHS ester to room temperature before opening to prevent moisture condensation.[8] Immediately before use, dissolve the linker in DMSO or DMF to create a 10 mM stock solution.[8] Do not store the reconstituted linker, as the NHS ester hydrolyzes readily.[8]

  • Conjugation Reaction: Add a calculated molar excess of the Azide-PEG-NHS linker solution to the protein solution.[3] A 10-20 fold molar excess is a common starting point for antibodies.[4] The final concentration of organic solvent should not exceed 10% (v/v) to avoid protein denaturation.[8]

  • Incubation: Gently mix the reaction and incubate. Reaction times can vary from 30-60 minutes at room temperature to 2 hours on ice.[4][8] Incubation on ice may be preferable for sensitive proteins.

  • Quenching (Optional): To stop the reaction, add quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes at room temperature.[6]

  • Purification: Remove unreacted Azide-PEG-NHS linker and byproducts using a desalting column, spin filtration, or dialysis against an appropriate buffer (e.g., PBS).[8] The resulting azide-labeled protein is now ready for the click chemistry step.

Protocol 2A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for conjugating an alkyne-payload to the azide-labeled protein. All catalyst stock solutions should be prepared in deoxygenated water.

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein with a 3-10 fold molar excess of the alkyne-payload.

  • Add Catalyst Components: Add the catalyst components sequentially to the protein-alkyne mixture, mixing gently after each addition. A recommended final concentration is:

    • Copper Ligand (e.g., THPTA): 1-2 mM[5][9]

    • CuSO₄: 0.2-1 mM[5][9]

  • Initiate Reaction: Add freshly prepared sodium ascorbate to a final concentration of 3-5 mM to initiate the click reaction.[5][9]

  • Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.[5] Longer incubation times (e.g., overnight at 4°C) may improve yield.[10]

  • Purification: Purify the final protein conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove excess reagents and unreacted payload.[11][]

Protocol 2B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation of a DBCO-payload to the azide-labeled protein.

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein with a 3-10 fold molar excess of the DBCO-payload.

  • Incubation: Gently mix and incubate the reaction. Reaction times can vary from 1-4 hours at room temperature to overnight at 4°C, depending on the specific DBCO reagent and protein.[6]

  • Purification: Purify the final protein conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted DBCO-payload.[11][]

G cluster_0 CuAAC Pathway (Copper-Catalyzed) cluster_1 SPAAC Pathway (Copper-Free) Azide_P Azide-Protein CuAAC_Reaction + Cu(I) Catalyst + Ligand (THPTA) + Reductant Azide_P->CuAAC_Reaction Alkyne_M Alkyne-Payload Alkyne_M->CuAAC_Reaction Triazole_Cu Triazole Linkage CuAAC_Reaction->Triazole_Cu Azide_P2 Azide-Protein SPAAC_Reaction Spontaneous Reaction Azide_P2->SPAAC_Reaction DBCO_M DBCO-Payload (Strained Alkyne) DBCO_M->SPAAC_Reaction Triazole_Sp Triazole Linkage SPAAC_Reaction->Triazole_Sp

Comparison of CuAAC and SPAAC click chemistry pathways.

Data Presentation and Characterization

The success of the conjugation can be evaluated using several analytical techniques. Quantitative data should be recorded to ensure reproducibility.

4.1. Characterization Methods

  • SDS-PAGE: A simple method to qualitatively assess labeling. A successful conjugation will result in a shift in the molecular weight of the protein, visible as a higher band on the gel.[7]

  • UV-Vis Spectroscopy: If a chromophore or fluorescent dye is conjugated, the degree of labeling (DOL) can be calculated by measuring the absorbance of the protein (at 280 nm) and the dye (at its λₘₐₓ).[13][14]

  • Mass Spectrometry (MS): Provides the most accurate measurement of the mass of the conjugate, confirming the number of attached linkers and/or payloads.[15]

  • Chromatography (SEC/IEX/RP-HPLC): Can be used to separate and quantify the unreacted protein, the desired conjugate, and any aggregates or byproducts.[][15]

4.2. Calculating Degree of Labeling (DOL)

The DOL is the average number of labels attached to each protein molecule.[16] For a fluorescent dye, it can be calculated using the Beer-Lambert law:

DOL = (Aₘₐₓ × ε_protein) / [(A₂₈₀ - (Aₘₐₓ × CF)) × ε_dye] [16]

Where:

  • Aₘₐₓ: Absorbance of the conjugate at the λₘₐₓ of the dye.[13]

  • A₂₈₀: Absorbance of the conjugate at 280 nm.[13]

  • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[17]

  • ε_dye: Molar extinction coefficient of the dye at its λₘₐₓ.[16]

  • CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its absorbance at its λₘₐₓ (A₂₈₀_dye / Aₘₐₓ_dye).[13][17] This accounts for the dye's contribution to the absorbance at 280 nm.

Table 1: Example Reaction Parameters and Expected Outcomes for Labeling an IgG Antibody (Illustrative Data)

ParameterCondition 1Condition 2Condition 3
Protein Concentration 5 mg/mL5 mg/mL10 mg/mL
Linker Type Azide-PEG₄-NHSAzide-PEG₄-NHSAzide-PEG₄-NHS
Linker:Protein Molar Ratio 10:120:120:1
Reaction Time (RT) 60 min60 min60 min
Payload (Click Reaction) DBCO-FluorophoreDBCO-FluorophoreDBCO-Fluorophore
Expected Degree of Labeling (DOL) 2 - 34 - 65 - 8
Protein Recovery (Post-Purification) >90%>90%>90%
Final Conjugate Purity (by SEC) >95%>95%>95%

Table 2: Comparison of Click Chemistry Reactions

FeatureCuAAC (Copper-Catalyzed)SPAAC (Copper-Free)
Reactants Azide + Terminal AlkyneAzide + Strained Alkyne (e.g., DBCO)
Catalyst Required Yes (Copper (I))No
Reaction Speed Very Fast (minutes to 1 hour)Moderate (1-12 hours)
Biocompatibility Limited due to copper toxicityHigh, suitable for in vivo use
Typical Applications In vitro conjugation, material scienceLive cell imaging, in vivo studies

References

Application Notes and Protocols for Azido-PEG3-alcohol in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Azido-PEG3-alcohol as a versatile linker in the development of targeted drug delivery systems. The unique properties of the azide (B81097) group for "click chemistry," combined with the benefits of a short polyethylene (B3416737) glycol (PEG) spacer, make this compound a valuable tool for conjugating targeting moieties to therapeutic payloads, either directly or on the surface of nanocarriers. This document outlines detailed protocols for the creation of Antibody-Drug Conjugates (ADCs) and the surface functionalization of nanoparticles, supported by key quantitative data and visual workflows.

Introduction to this compound

This compound is a heterobifunctional linker featuring an azide (-N3) group and a hydroxyl (-OH) group, separated by a three-unit PEG spacer. This structure offers several advantages in targeted drug delivery:

  • Bioorthogonal Conjugation: The azide group is a key component in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] These reactions are highly specific, efficient, and can be performed in aqueous solutions under mild conditions, making them ideal for conjugating sensitive biomolecules.[1][2]

  • Hydrophilicity and Pharmacokinetics: The PEG3 spacer, although short, enhances the hydrophilicity of the conjugate. This can improve solubility, reduce aggregation of hydrophobic drugs, and positively influence the pharmacokinetic profile of the therapeutic agent.[3] PEGylation is a well-established strategy to increase the circulation half-life and reduce the immunogenicity of biotherapeutics.[4]

  • Versatile Handle: The terminal hydroxyl group can be further modified to introduce other functionalities, providing flexibility in the design of the drug delivery system.[1]

Applications in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. This compound can be used to link the drug payload to the antibody, often through a multi-step process involving the modification of the antibody with the linker followed by conjugation of the drug.

Experimental Protocol: Synthesis of an ADC using Azido-PEG3-linker and SPAAC Click Chemistry

This protocol describes a two-step process for creating an ADC. First, the antibody is modified to introduce an azide group using a derivative of this compound (e.g., Azido-PEG3-NHS ester). Second, an alkyne-modified drug is conjugated to the azido-antibody via copper-free click chemistry.

Step 1: Antibody Modification with an Azido-PEG3-Linker

  • Materials:

    • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

    • Azido-PEG3-NHS ester (or a similar amine-reactive derivative)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

    • Desalting column (e.g., PD-10)

  • Procedure:

    • Prepare a stock solution of the Azido-PEG3-NHS ester in anhydrous DMSO (e.g., 10 mM).

    • Adjust the concentration of the mAb in PBS to 5-10 mg/mL.

    • Add a 5- to 10-fold molar excess of the Azido-PEG3-NHS ester stock solution to the mAb solution. The final DMSO concentration should be below 10% (v/v) to prevent denaturation of the antibody.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

    • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

    • Purify the azide-modified antibody by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

    • Determine the protein concentration of the purified azide-modified antibody (e.g., using a BCA assay).

Step 2: Conjugation of Alkyne-Modified Drug via SPAAC

  • Materials:

    • Azide-modified antibody (from Step 1)

    • Alkyne-modified drug (e.g., DBCO-drug)

    • Anhydrous DMSO

    • PBS, pH 7.4

  • Procedure:

    • Prepare a stock solution of the alkyne-modified drug in anhydrous DMSO.

    • To the azide-modified antibody in PBS, add a 3- to 5-fold molar excess of the alkyne-modified drug stock solution.

    • Incubate the reaction mixture overnight at 4°C with gentle mixing.

    • Purify the resulting ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove excess drug and other impurities.

Characterization of the ADC
  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody can be determined using techniques like HIC or mass spectrometry (MS).[5][6]

  • Purity and Aggregation: SEC can be used to assess the purity of the ADC and the presence of aggregates.

  • In Vitro Cytotoxicity: The potency of the ADC can be evaluated using cell viability assays (e.g., MTT assay) on antigen-positive and antigen-negative cell lines.[7][8]

Quantitative Data for PEGylated ADCs

The following table summarizes typical data for ADCs, highlighting the impact of PEGylation. While specific data for a PEG3 linker is limited, the general trends observed with other PEG linkers are informative.

ParameterNon-PEGylated ADCPEGylated ADC (PEG8 or longer)Reference
Drug-to-Antibody Ratio (DAR) Typically 2-4Can be increased to 8 with improved solubility[3]
Plasma Clearance FasterSlower, with a threshold effect at ~PEG8[1][9][10]
In Vitro IC50 PotentMay show slightly reduced potency[11]
In Vivo Efficacy Effective, but can have off-target toxicityImproved therapeutic index and tolerability[12][13]
Aggregation Prone to aggregation at high DARsReduced aggregation[3]

Diagram of ADC Synthesis Workflow

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug Conjugation (SPAAC) mAb Monoclonal Antibody (mAb) azido_mAb Azide-Modified mAb mAb->azido_mAb Amine Coupling azido_linker Azido-PEG3-NHS Ester azido_linker->azido_mAb alkyne_drug Alkyne-Modified Drug (e.g., DBCO-Drug) adc Antibody-Drug Conjugate (ADC) alkyne_drug->adc purification1 Purification (Desalting) azido_mAb->purification1 purification2 Purification (SEC/HIC) adc->purification2 azido_mAb_dummy->adc Click Chemistry

Caption: Workflow for the synthesis of an ADC using an Azido-PEG3 linker.

Applications in Nanoparticle-Based Targeted Drug Delivery

This compound is also instrumental in the surface functionalization of nanoparticles (e.g., liposomes, polymeric nanoparticles) for targeted drug delivery. The PEG linker provides a hydrophilic shell ("stealth" properties) to reduce clearance by the immune system, while the azide group serves as a handle for attaching targeting ligands via click chemistry.[2][14]

Experimental Protocol: Surface Functionalization of PLGA Nanoparticles

This protocol describes the preparation of drug-loaded PLGA nanoparticles and their subsequent surface functionalization with a targeting ligand using an Azido-PEG3 linker and CuAAC click chemistry.

Step 1: Preparation of Azido-PEG3-Functionalized PLGA Nanoparticles

  • Materials:

    • PLGA (poly(lactic-co-glycolic acid))

    • Azido-PEG3-NH2 (or other amine-terminated derivative)

    • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

    • Drug to be encapsulated

    • Organic solvent (e.g., dichloromethane, acetone)

    • Aqueous surfactant solution (e.g., polyvinyl alcohol, PVA)

  • Procedure (Emulsion-Solvent Evaporation Method):

    • Synthesize PLGA-PEG-Azide by reacting the terminal carboxylic acid of PLGA with the amine of Azido-PEG3-NH2 using EDC/NHS chemistry.

    • Dissolve the PLGA-PEG-Azide copolymer and the drug in an organic solvent.

    • Add the organic phase to an aqueous surfactant solution and emulsify using sonication or homogenization to form an oil-in-water emulsion.

    • Stir the emulsion for several hours to allow for the evaporation of the organic solvent, leading to the formation of nanoparticles.

    • Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant and unencapsulated drug, and lyophilize for storage.

Step 2: Conjugation of an Alkyne-Targeting Ligand via CuAAC

  • Materials:

    • Azido-functionalized PLGA nanoparticles (from Step 1)

    • Alkyne-modified targeting ligand (e.g., alkyne-peptide, alkyne-folate)

    • Copper(II) sulfate (B86663) (CuSO4)

    • Sodium ascorbate (B8700270)

    • Deionized water or buffer

  • Procedure:

    • Disperse the azido-functionalized nanoparticles in deionized water.

    • Add the alkyne-modified targeting ligand to the nanoparticle suspension.

    • Add freshly prepared solutions of CuSO4 and sodium ascorbate to the mixture to catalyze the click reaction.

    • Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.

    • Purify the functionalized nanoparticles by centrifugation and washing to remove the catalyst and unreacted ligand.

Characterization of Functionalized Nanoparticles
  • Size and Zeta Potential: Dynamic light scattering (DLS) is used to determine the hydrodynamic diameter and surface charge of the nanoparticles.

  • Morphology: Transmission electron microscopy (TEM) or scanning electron microscopy (SEM) can be used to visualize the shape and surface of the nanoparticles.

  • Drug Loading and Encapsulation Efficiency: The amount of encapsulated drug is typically quantified using UV-Vis spectroscopy or HPLC after dissolving the nanoparticles in a suitable organic solvent.

  • Cellular Uptake and Targeting: The targeting efficiency can be assessed by incubating the functionalized nanoparticles with receptor-positive and receptor-negative cells and quantifying the nanoparticle uptake using techniques like flow cytometry or fluorescence microscopy.[15]

Quantitative Data for Functionalized Nanoparticles

The following table provides representative data for targeted nanoparticles functionalized using PEG linkers and click chemistry.

ParameterNon-Targeted NanoparticlesTargeted NanoparticlesReference
Particle Size (DLS) 150 - 250 nm160 - 260 nm (slight increase after functionalization)[16]
Zeta Potential -15 to -30 mVMay shift towards neutral depending on the ligand[17]
Drug Encapsulation Efficiency 50 - 80%50 - 80% (largely unaffected by surface functionalization)[17]
Cellular Uptake Low to moderateSignificantly enhanced in receptor-positive cells[15][18]
In Vivo Tumor Accumulation Primarily through EPR effectEnhanced due to active targeting[18]

Diagram of Nanoparticle Functionalization and Targeting

Nanoparticle_Targeting cluster_np Functionalized Nanoparticle cluster_cell Targeted Cell NP Nanoparticle Core (Drug-loaded) PEG Azido-PEG3 Linker NP->PEG Ligand Targeting Ligand PEG->Ligand Click Chemistry Receptor Receptor Ligand->Receptor Binding Cell Cancer Cell Receptor->Cell Internalization

Caption: Targeted drug delivery using a ligand-functionalized nanoparticle.

Conclusion

This compound is a powerful and versatile tool in the design of targeted drug delivery systems. Its application in constructing ADCs and functionalizing nanoparticles via click chemistry allows for the precise and efficient conjugation of targeting moieties and therapeutic payloads. The inclusion of the PEG3 spacer offers benefits in terms of solubility and pharmacokinetic properties. The protocols and data presented here provide a solid foundation for researchers to develop novel and effective targeted therapies. Further optimization of reaction conditions and thorough characterization are essential for the successful clinical translation of these advanced drug delivery systems.

References

Application Notes and Protocols for the Conjugation of Azido-PEG3-alcohol to Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the conjugation of Azido-PEG3-alcohol to alkyne-containing molecules via two common "click chemistry" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These methods offer high efficiency, specificity, and biocompatibility, making them valuable tools in bioconjugation and drug development.[1][2][3][4]

Introduction

This compound is a short, hydrophilic linker containing a terminal azide (B81097) group that can be efficiently conjugated to molecules functionalized with an alkyne group. This conjugation forms a stable triazole linkage.[1] The choice between CuAAC and SPAAC depends on the specific application, particularly the sensitivity of the biomolecules to copper.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to join terminal alkynes and azides.[3][][6] It is widely used for the synthesis of bioconjugates but the potential cytotoxicity of copper can be a concern for in vivo applications.[2][4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction, also known as copper-free click chemistry, employs a strained cyclooctyne (B158145) (e.g., DBCO or BCN) that reacts spontaneously with an azide.[7][][9] The absence of a copper catalyst makes SPAAC ideal for applications in living systems and for sensitive biomolecules.[7][9]

Reaction Conditions at a Glance

The following tables summarize typical reaction conditions for CuAAC and SPAAC reactions for conjugating this compound to an alkyne.

Table 1: Typical Reaction Conditions for CuAAC
ParameterConditionNotes
Reactants This compound, Alkyne-functionalized moleculeMolar ratio of Azide:Alkyne is typically 1:1 to 5:1.[2]
Copper Source Copper(II) sulfate (B86663) (CuSO₄)Pre-catalyst that is reduced in situ.
Reducing Agent Sodium Ascorbate (B8700270)Reduces Cu(II) to the active Cu(I) state.[6][10]
Ligand THPTA or TBTAStabilizes the Cu(I) catalyst and protects biomolecules.[2][6]
Solvent Aqueous buffer (e.g., PBS), DMF, DMSO, or mixturesThe choice of solvent depends on the solubility of the reactants.[1][11]
Temperature Room temperature to 70°CHigher temperatures can increase the reaction rate.[11]
Reaction Time 30 minutes to 24 hoursMonitored by TLC or LC-MS for completion.[7][12]
Purification RP-HPLC, Size-Exclusion Chromatography (SEC), DialysisTo remove unreacted reagents and catalyst.[13][14][15][]
Table 2: Typical Reaction Conditions for SPAAC
ParameterConditionNotes
Reactants This compound, Strained Alkyne (e.g., DBCO, BCN)Molar excess of one reactant can drive the reaction to completion.[7]
Solvent Aqueous buffer (e.g., PBS), DMSO, DMFChosen based on the solubility of the reactants.[7]
Temperature 4°C to 37°CReaction proceeds well at physiological temperatures.[7][9]
Reaction Time 1 to 12 hoursGenerally slower than CuAAC but highly specific.[7]
Purification RP-HPLC, Size-Exclusion Chromatography (SEC), DialysisTo remove unreacted starting materials.[13][14][15]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC conjugation of this compound to an alkyne-functionalized molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stock solution (e.g., 200 mM in DMSO or water)

  • Reaction buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Organic co-solvent (e.g., DMSO or DMF), if required for solubility

  • Deionized water

Procedure:

  • Preparation of Reactants:

    • Dissolve the alkyne-functionalized molecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL). If solubility is an issue, a minimal amount of an organic co-solvent like DMSO or DMF can be used.

    • Dissolve this compound in the reaction buffer to create a stock solution (e.g., 10 mM).

  • Reaction Setup:

    • In a reaction tube, add the solution of the alkyne-functionalized molecule.

    • Add the this compound stock solution. A molar excess (e.g., 2-5 equivalents) of the azide is often used to ensure complete conjugation to the alkyne.[10]

    • Add the THPTA or TBTA ligand stock solution to the reaction mixture. A typical final concentration is 25-50 equivalents relative to the azide.[6]

    • Add the CuSO₄ stock solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution. A typical final concentration is 40 equivalents relative to the azide.[6]

  • Incubation:

    • Mix the reaction components gently.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or TLC to check for completion.

  • Purification:

    • Purify the conjugate using a suitable chromatographic method.

      • Size-Exclusion Chromatography (SEC): Effective for separating larger bioconjugates from smaller unreacted molecules.[14]

      • Reverse-Phase HPLC (RP-HPLC): Provides high-resolution separation for smaller molecules and peptides.[13]

      • Dialysis: Useful for removing small molecule impurities from large protein conjugates.[15]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the copper-free conjugation of this compound to a molecule functionalized with a strained alkyne (e.g., DBCO).

Materials:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., DBCO-NHS ester to label a protein)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Organic co-solvent (e.g., DMSO or DMF), if required for solubility

  • Deionized water

Procedure:

  • Preparation of Reactants:

    • Dissolve the strained alkyne-functionalized molecule in the reaction buffer. For proteins, a concentration of 1-5 mg/mL is common.[7] If the strained alkyne is hydrophobic, it can be dissolved in a minimal amount of DMSO or DMF before adding to the aqueous buffer.

    • Dissolve this compound in the reaction buffer to create a stock solution (e.g., 10 mM).

  • Reaction Setup:

    • In a reaction tube, combine the solution of the strained alkyne-functionalized molecule and the this compound stock solution. A molar excess of the azide (e.g., 5-20 fold) is typically used to ensure efficient conjugation.[7]

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1-12 hours.[7] For sensitive molecules, the reaction can be performed at 4°C overnight.[7] The progress of the reaction can be monitored by SDS-PAGE for proteins or LC-MS for smaller molecules.

  • Purification:

    • Remove unreacted this compound and other small molecules using appropriate purification techniques.

      • Size-Exclusion Chromatography (SEC) or Dialysis: Ideal for purifying larger bioconjugates.[7][14]

      • Reverse-Phase HPLC (RP-HPLC): Suitable for smaller conjugate purification.[13]

Visualizing the Workflows

CuAAC Reaction Workflow

CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_product 4. Final Product prep_alkyne Dissolve Alkyne in Buffer mix Combine Reactants, Ligand, CuSO4, & Sodium Ascorbate prep_alkyne->mix prep_azide Dissolve Azido-PEG3-OH in Buffer prep_azide->mix prep_reagents Prepare Catalyst & Reductant Stocks prep_reagents->mix incubate Incubate at RT (1-4 hours) mix->incubate purify Purify Conjugate (HPLC, SEC, Dialysis) incubate->purify product PEGylated Conjugate purify->product

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC Reaction Workflow

SPAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_product 4. Final Product prep_strained_alkyne Dissolve Strained Alkyne in Buffer mix Combine Strained Alkyne and Azido-PEG3-OH prep_strained_alkyne->mix prep_azide Dissolve Azido-PEG3-OH in Buffer prep_azide->mix incubate Incubate at RT or 37°C (1-12 hours) mix->incubate purify Purify Conjugate (SEC, Dialysis, HPLC) incubate->purify product PEGylated Conjugate purify->product

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Decision Tree for Reaction Selection

Reaction_Choice start Start: Need to conjugate This compound to an alkyne is_biomolecule_sensitive Is the biomolecule sensitive to copper? start->is_biomolecule_sensitive is_in_vivo Is the application in vivo or in live cells? is_biomolecule_sensitive->is_in_vivo No use_spaac Use SPAAC is_biomolecule_sensitive->use_spaac Yes is_in_vivo->use_spaac Yes use_cuaac Use CuAAC is_in_vivo->use_cuaac No

Caption: Decision tree for selecting between CuAAC and SPAAC.

References

Applikationsprotokolle zur Derivatisierung der terminalen Hydroxylgruppe von Azido-PEG3-alkohol

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Azido-PEG3-alkohol (N₃-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-OH) ist ein heterobifunktioneller Linker, der in der Biokonjugation und Arzneimittelentwicklung weit verbreitet ist. Seine terminale Azidogruppe ermöglicht die "Click-Chemie", eine hocheffiziente und spezifische Konjugationsmethode. Die terminale Hydroxylgruppe bietet einen weiteren Punkt für die Modifikation, was die Synthese komplexer biokonjugierter Moleküle ermöglicht. Diese Applikationsprotokolle beschreiben detaillierte Methoden zur Derivatisierung dieser Hydroxylgruppe in verschiedene andere funktionelle Gruppen, um die Anwendungsmöglichkeiten dieses vielseitigen Linkers zu erweitern.

Überblick über die Derivatisierungsstrategien

Die terminale Hydroxylgruppe von Azido-PEG3-alkohol kann in eine Vielzahl anderer funktioneller Gruppen umgewandelt werden, um unterschiedliche Konjugationsstrategien zu ermöglichen. Die Hauptstrategien umfassen:

  • Aktivierung der Hydroxylgruppe: Umwandlung der Hydroxylgruppe in eine bessere Abgangsgruppe (z. B. Tosylat oder Mesylat) für die anschließende nukleophile Substitution.

  • Veresterung: Direkte Reaktion mit Carbonsäuren oder deren aktivierten Derivaten zur Bildung einer Esterbindung.

  • Carbamat-Bildung: Reaktion mit Isocyanaten oder Chloroformiaten zur Bildung einer stabilen Carbamatbindung.

  • Oxidation: Umwandlung des primären Alkohols in ein Aldehyd oder eine Carbonsäure.

Diese Derivatisierungen erweitern das Repertoire an Reaktionen, die mit dem PEG-Linker durchgeführt werden können, und ermöglichen so die Anbindung an eine breitere Palette von Biomolekülen und Oberflächen.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben detaillierte Verfahren für die gängigsten Derivatisierungen der Hydroxylgruppe von Azido-PEG3-alkohol.

Aktivierung der Hydroxylgruppe und anschließende Substitution zur Synthese von Azido-PEG3-amin

Diese zweistufige Methode ist eine der zuverlässigsten Methoden zur Einführung einer primären Amingruppe.

Schritt 1: Synthese von Azido-PEG3-tosylat

Dieses Protokoll beschreibt die Umwandlung der Hydroxylgruppe in ein Tosylat, eine ausgezeichnete Abgangsgruppe.

  • Materialien:

    • Azido-PEG3-alkohol

    • Wasserfreies Dichlormethan (DCM)

    • Triethylamin (TEA)

    • p-Toluolsulfonylchlorid (TsCl)

    • Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung

    • Wasserfreies Natriumsulfat (Na₂SO₄)

    • Argon- oder Stickstoffgas

  • Protokoll:

    • Lösen Sie Azido-PEG3-alkohol (1 Äq.) in wasserfreiem DCM in einem trockenen Rundkolben unter Inertgasatmosphäre (Argon oder Stickstoff).

    • Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

    • Fügen Sie langsam Triethylamin (1,5 Äq.) zu der gerührten Lösung hinzu.

    • Fügen Sie p-Toluolsulfonylchlorid (1,2 Äq.) portionsweise hinzu und achten Sie darauf, dass die Temperatur unter 5 °C bleibt.

    • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht.

    • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

    • Nach Abschluss der Reaktion wird die Reaktionsmischung mit gesättigter NH₄Cl-Lösung und anschließend mit Wasser gewaschen.

    • Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

    • Das Rohprodukt kann mittels Säulenchromatographie auf Kieselgel gereinigt werden.

Schritt 2: Synthese von Azido-PEG3-amin

Dieses Protokoll beschreibt die Substitution der Tosylatgruppe durch ein Azid, gefolgt von einer Reduktion zur Amingruppe. Eine alternative, direktere Methode ist die Gabriel-Synthese. Hier wird die Umsetzung mit Natriumazid und anschließende Reduktion beschrieben.

  • Materialien:

    • Azido-PEG3-tosylat

    • Wasserfreies Dimethylformamid (DMF)

    • Natriumazid (NaN₃)

    • Triphenylphosphin (PPh₃) oder Zinkpulver und Ammoniumchlorid

    • Tetrahydrofuran (THF)

    • Wasser

  • Protokoll (über Azid-Zwischenstufe):

    • Lösen Sie Azido-PEG3-tosylat (1 Äq.) in wasserfreiem DMF.

    • Fügen Sie Natriumazid (3 Äq.) hinzu und erhitzen Sie die Mischung unter Rühren auf 60-80 °C für 12-24 Stunden.

    • Kühlen Sie die Reaktion ab, filtrieren Sie unlösliche Salze ab und entfernen Sie das DMF im Vakuum.

    • Lösen Sie den Rückstand in Wasser und extrahieren Sie das Produkt mit DCM.

    • Trocknen Sie die vereinigten organischen Phasen über Na₂SO₄, filtrieren Sie und konzentrieren Sie im Vakuum, um Azido-PEG3-azid zu erhalten.

    • Zur Reduktion lösen Sie das Azido-PEG3-azid in THF/Wasser.

    • Fügen Sie Triphenylphosphin (1,5 Äq.) hinzu und rühren Sie bei Raumtemperatur über Nacht (Staudinger-Reduktion). Alternativ kann eine Reduktion mit Zinkpulver (4 Äq.) und Ammoniumchlorid (4 Äq.) in THF/Wasser unter Rückfluss für mehrere Stunden durchgeführt werden.[1]

    • Nach Abschluss der Reaktion entfernen Sie das THF im Vakuum und extrahieren das wässrige Gemisch mit DCM.

    • Reinigen Sie das Produkt mittels Säulenchromatographie, um Azido-PEG3-amin zu erhalten.[2][3]

Veresterung zur Synthese von Azido-PEG3-estern

Die Veresterung ist eine direkte Methode zur Konjugation von Carbonsäuren an die Hydroxylgruppe.

Protokoll 1: Steglich-Veresterung

Diese Methode ist für säureempfindliche Substrate geeignet.

  • Materialien:

    • Azido-PEG3-alkohol

    • Carbonsäure (R-COOH)

    • N,N'-Dicyclohexylcarbodiimid (DCC) oder 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC)

    • 4-(Dimethylamino)pyridin (DMAP)

    • Wasserfreies DCM

  • Protokoll:

    • Lösen Sie Azido-PEG3-alkohol (1 Äq.), die Carbonsäure (1,2 Äq.) und eine katalytische Menge DMAP (0,1 Äq.) in wasserfreiem DCM unter Inertgasatmosphäre.

    • Kühlen Sie die Lösung auf 0 °C.

    • Fügen Sie eine Lösung von DCC (1,2 Äq.) oder EDC (1,2 Äq.) in wasserfreiem DCM tropfenweise hinzu.

    • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12-24 Stunden.

    • Filtrieren Sie das ausgefallene Dicyclohexylharnstoff (DCU)-Nebenprodukt ab.

    • Waschen Sie das Filtrat mit verdünnter Salzsäure, gesättigter Natriumbicarbonatlösung und Wasser.

    • Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

    • Reinigen Sie den resultierenden Ester mittels Säulenchromatographie.

Protokoll 2: Reaktion mit Acylchloriden

Diese Methode ist sehr reaktiv und verläuft in der Regel schnell.

  • Materialien:

    • Azido-PEG3-alkohol

    • Acylchlorid (R-COCl)

    • Wasserfreies DCM oder THF

    • Base (z. B. Triethylamin oder Pyridin)

  • Protokoll:

    • Lösen Sie Azido-PEG3-alkohol (1 Äq.) und die Base (1,5 Äq.) in wasserfreiem DCM oder THF in einem Eisbad.

    • Fügen Sie das Acylchlorid (1,1 Äq.) langsam tropfenweise hinzu.

    • Rühren Sie die Reaktion für 1-4 Stunden bei 0 °C bis Raumtemperatur.

    • Nach Abschluss der Reaktion waschen Sie die Mischung mit Wasser, um die Salze zu entfernen.

    • Trocknen Sie die organische Phase, filtrieren Sie und konzentrieren Sie sie, um den rohen Ester zu erhalten, der durch Säulenchromatographie gereinigt werden kann.

Carbamat-Bildung zur Synthese von Azido-PEG3-carbamaten

Carbamatbindungen sind im Allgemeinen stabiler gegenüber Hydrolyse als Esterbindungen.

  • Materialien:

    • Azido-PEG3-alkohol

    • Isocyanat (R-NCO)

    • Wasserfreies aprotisches Lösungsmittel (z. B. THF, DMF)

    • Katalysator (optional, z. B. Dibutylzinndilaurat, DBTDL)

  • Protokoll:

    • Lösen Sie Azido-PEG3-alkohol (1 Äq.) in einem wasserfreien aprotischen Lösungsmittel.

    • Fügen Sie das Isocyanat (1,1 Äq.) langsam zu der Lösung hinzu. Bei weniger reaktiven Isocyanaten kann eine katalytische Menge DBTDL zugegeben werden.

    • Rühren Sie die Reaktion bei Raumtemperatur oder leicht erhöhter Temperatur (z. B. 50 °C) für 2-24 Stunden.

    • Überwachen Sie die Reaktion mittels DC oder HPLC.

    • Nach Abschluss der Reaktion entfernen Sie das Lösungsmittel im Vakuum.

    • Reinigen Sie das Produkt mittels Säulenchromatographie.

Quantitative Daten

Die Ausbeuten für die Derivatisierung von PEG-Alkoholen können stark variieren, abhängig von den spezifischen Reaktionsbedingungen, der Reinheit der Ausgangsmaterialien und der Effizienz der Aufreinigung. Die folgende Tabelle fasst typische Ausbeuten für die beschriebenen Reaktionen zusammen.

DerivatisierungsmethodeFunktionelle GruppeTypische Ausbeute (%)Anmerkungen
Aktivierung & Substitution
Tosylierung/Mesylierung-OTs / -OMs> 95%Reaktion verläuft in der Regel quantitativ.[4]
Azid-Substitution-N₃> 90%Hohe Ausbeuten bei der Substitution von Tosylaten/Mesylaten.[4]
Reduktion zu Amin-NH₂82 - 99%Die Staudinger-Reaktion oder die Reduktion mit Zn/NH₄Cl sind sehr effizient.[1]
Veresterung
Steglich-Veresterung-O-CO-R70 - 90%Gute Ausbeuten, aber die Entfernung von DCU kann problematisch sein.
Acylchlorid-Methode-O-CO-R> 90%Sehr reaktiv, erfordert jedoch wasserfreie Bedingungen.
Carbamat-Bildung
Isocyanat-Methode-O-CO-NH-R> 90%Hocheffiziente Reaktion, insbesondere mit Katalysator.

Diese Werte sind Schätzungen und sollten für spezifische Substrate und Bedingungen optimiert werden.

Charakterisierung der Derivate

Die erfolgreiche Derivatisierung kann durch verschiedene analytische Techniken bestätigt werden.

  • Kernspinresonanzspektroskopie (¹H-NMR): Nützlich zur Bestätigung der Einführung neuer funktioneller Gruppen durch das Auftreten charakteristischer Signale und die Verschiebung der Signale der Protonen in der Nähe der modifizierten Hydroxylgruppe.[5][6]

  • Fourier-Transform-Infrarotspektroskopie (FTIR): Kann das Verschwinden der breiten O-H-Bande des Alkohols und das Auftreten neuer charakteristischer Banden (z. B. C=O-Streckschwingung für Ester und Carbamate, N₃-Streckschwingung für Azide) nachweisen.[3]

  • Massenspektrometrie (MS): Techniken wie ESI-MS oder MALDI-TOF können zur Bestätigung der exakten Masse des derivatisierten Produkts verwendet werden.[5][6]

Visualisierungen

Die folgenden Diagramme illustrieren die Arbeitsabläufe und Reaktionswege für die Derivatisierung von Azido-PEG3-alkohol.

Derivatization_Workflow cluster_start cluster_paths cluster_activation Aktivierung & Substitution cluster_esterification Veresterung cluster_carbamate Carbamat-Bildung start Azido-PEG3-Alkohol activation Aktivierung (Tosylierung/ Mesylierung) start->activation esterification Veresterung (z.B. Steglich, Acylchlorid) start->esterification carbamate_formation Carbamat-Bildung (z.B. mit Isocyanat) start->carbamate_formation substitution Nukleophile Substitution (z.B. mit NaN3) activation->substitution reduction Reduktion substitution->reduction amine Azido-PEG3-Amin reduction->amine ester Azido-PEG3-Ester esterification->ester carbamate Azido-PEG3-Carbamat carbamate_formation->carbamate

Abbildung 1: Allgemeiner Arbeitsablauf zur Derivatisierung von Azido-PEG3-alkohol.

Reaction_Scheme_Amine peg_oh N3-PEG3-OH reagent1 + TsCl, TEA peg_oh->reagent1 peg_ots N3-PEG3-OTs reagent2 + NaN3 peg_ots->reagent2 peg_n3 N3-PEG3-N3 reagent3 Reduktion (z.B. PPh3) peg_n3->reagent3 peg_nh2 N3-PEG3-NH2 reagent1->peg_ots reagent2->peg_n3 reagent3->peg_nh2

Abbildung 2: Reaktionsschema zur Synthese von Azido-PEG3-amin.

Purification_Workflow start Rohe Reaktionsmischung extraction Wässrige Aufarbeitung (Extraktion) start->extraction drying Trocknen der organischen Phase extraction->drying concentration Konzentration im Vakuum drying->concentration chromatography Säulenchromatographie (Kieselgel) concentration->chromatography characterization Charakterisierung (NMR, MS, FTIR) chromatography->characterization final_product Reines derivatisiertes Produkt characterization->final_product

Abbildung 3: Allgemeiner Aufreinigungs- und Charakterisierungsworkflow.

References

Application Notes and Protocols for Nanoparticle Surface Functionalization Using Azido-PEG3-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and targeted therapeutics. The use of Polyethylene Glycol (PEG) linkers, specifically Azido-PEG3-alcohol, offers a versatile and efficient method for modifying nanoparticle surfaces. The PEG component provides a hydrophilic shield, a process known as PEGylation, which enhances colloidal stability, reduces non-specific protein adsorption (opsonization), and can prolong in vivo circulation times. The terminal azide (B81097) group serves as a reactive handle for "click chemistry," enabling the covalent attachment of a wide array of molecules, such as targeting ligands, imaging agents, or therapeutic payloads, that have been modified with a corresponding alkyne group. The hydroxyl group offers a potential site for further derivatization.

These application notes provide a comprehensive overview of the utility of this compound in nanoparticle surface modification. Detailed protocols for the functionalization of gold nanoparticles (AuNPs) as a representative metallic nanoparticle and a general protocol for subsequent bioconjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" are presented.

Key Features and Applications of this compound Functionalization

  • Enhanced Biocompatibility and Stability: The hydrophilic PEG chain minimizes nanoparticle aggregation and can reduce recognition by the immune system.

  • Versatile Bioconjugation: The azide terminus allows for highly specific and efficient "click" chemistry reactions for the attachment of various biomolecules.[1]

  • Controlled Surface Chemistry: Enables precise control over the introduction of functionalities for targeted drug delivery and imaging.

  • Improved Pharmacokinetics: PEGylation can lead to longer circulation half-lives of nanoparticles, enhancing their potential to accumulate at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[2]

Data Presentation: Physicochemical Properties of Functionalized Nanoparticles

The functionalization of nanoparticles with this compound and subsequent conjugation of targeting ligands or drugs can significantly alter their physicochemical properties. The following tables summarize typical changes observed in nanoparticle characteristics before and after modification.

Table 1: Characterization of Gold Nanoparticles Before and After Functionalization with a Thiol-Modified Azido-PEG Linker.

ParameterCitrate-Capped AuNPs (Bare)Thiol-PEG-Azide Functionalized AuNPs
Hydrodynamic Diameter (nm) ~20~30-40
Zeta Potential (mV) -30 to -50-10 to -20
Surface Plasmon Resonance (λmax, nm) ~520~522-525

Note: This table provides illustrative data. Actual values will vary depending on the initial nanoparticle size, the specific PEG linker used, and reaction conditions.

Table 2: Doxorubicin Loading and Release from PEGylated Magnetic Nanoparticles. [3]

FormulationDrug Loading Efficiency (%)Cumulative Drug Release after 7 days (%)Cumulative Drug Release after 32 days (%)
Doxorubicin-loaded PEG-MNPs ~85~14.9~26.8

This table demonstrates the sustained release profile of a drug from PEGylated nanoparticles.

Experimental Protocols

Part 1: Functionalization of Gold Nanoparticles with Thiol-PEG3-Azide

This protocol describes the functionalization of pre-synthesized citrate-capped gold nanoparticles with a thiol-terminated Azido-PEG3 linker. The strong affinity between gold and sulfur facilitates a ligand exchange process. For the purpose of attaching this compound to a gold surface, it would first need to be modified to introduce a thiol group.

Materials:

  • Citrate-capped gold nanoparticle (AuNP) solution (e.g., 20 nm)

  • Thiol-PEG3-Azide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ultrapure water

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Prepare a stock solution of Thiol-PEG3-Azide in ultrapure water. The concentration will depend on the desired surface coverage, but a molar excess is typically used.

  • In a microcentrifuge tube, mix the citrate-capped AuNP solution with the Thiol-PEG3-Azide stock solution. A molar ratio of approximately 10,000 PEG molecules per nanoparticle is a common starting point.

  • Incubate the mixture at room temperature with gentle stirring or shaking for 12-24 hours to facilitate ligand exchange.

  • Purify the functionalized AuNPs by centrifugation to remove excess Thiol-PEG3-Azide and displaced citrate (B86180) ions. The centrifugation speed and time will depend on the AuNP size (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).[4]

  • Carefully remove the supernatant and resuspend the nanoparticle pellet in ultrapure water or PBS.

  • Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unbound ligands. [4]

  • After the final wash, resuspend the Thiol-PEG3-Azide functionalized AuNPs in the desired buffer for storage at 4°C.

Workflow for Synthesis and Functionalization of Gold Nanoparticles

G cluster_synthesis Part 1: AuNP Synthesis (Citrate Capping) cluster_functionalization Part 2: Surface Functionalization s1 HAuCl4 Solution s2 Boiling and Stirring s1->s2 s3 Add Sodium Citrate s2->s3 s4 Color Change (Yellow to Red) s3->s4 s5 Citrate-Capped AuNPs s4->s5 f1 Mix Citrate-Capped AuNPs with Thiol-PEG3-Azide s5->f1 f2 Incubate (12-24h) f1->f2 f3 Purification (Centrifugation) f2->f3 f4 Resuspend in Buffer f3->f4 f5 Azido-PEG3-AuNPs f4->f5

Caption: Workflow for the synthesis and functionalization of gold nanoparticles.

Part 2: Conjugation of an Alkyne-Modified Molecule via CuAAC "Click Chemistry"

This protocol outlines the general procedure for attaching an alkyne-containing molecule (e.g., a targeting peptide, drug, or fluorescent dye) to the azide-functionalized nanoparticles.

Materials:

  • Azido-PEG3 functionalized nanoparticles (from Part 1)

  • Alkyne-modified molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper-chelating ligand to improve biocompatibility)

  • Degassed, ultrapure water or appropriate buffer

Procedure:

  • Prepare stock solutions:

    • Alkyne-modified molecule in a suitable solvent (e.g., DMSO or water).

    • CuSO4 in water (e.g., 20 mM).

    • Sodium ascorbate in water (e.g., 300 mM, prepare fresh).

    • THPTA in water (e.g., 100 mM), if using.

  • In a microfuge tube, combine the Azido-PEG3 functionalized nanoparticles with an excess of the alkyne-modified molecule.

  • If using THPTA, add it to the mixture and vortex briefly. A 1:2 ratio of CuSO4 to THPTA is common.[5]

  • Add the CuSO4 solution to the nanoparticle mixture and vortex. [5]

  • Initiate the "click" reaction by adding the freshly prepared sodium ascorbate solution. Vortex briefly to mix.[5]

  • Protect the reaction from light and allow it to proceed at room temperature for 30-60 minutes. [5]

  • Purify the conjugated nanoparticles using a suitable method such as centrifugation, dialysis, or size exclusion chromatography to remove the copper catalyst, excess reagents, and unreacted alkyne-molecule.

"Click" Chemistry Conjugation Workflow

Caption: General workflow for "click" chemistry conjugation.

Signaling Pathway Example: STING Pathway Activation

Nanoparticles functionalized with this compound can be used to deliver immunostimulatory drugs, such as STING (Stimulator of Interferon Genes) agonists, to immune cells. The STING pathway is a critical component of the innate immune system that, when activated, can lead to an anti-tumor immune response.

STING Signaling Pathway

STING_Pathway cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) cluster_response Anti-Tumor Immune Response NP PEGylated Nanoparticle with STING Agonist Endosome Endosome NP->Endosome Cytosol Cytosol Endosome->Cytosol Release STING_Agonist STING Agonist STING STING (on ER membrane) STING_Agonist->STING Activation TBK1 TBK1 STING->TBK1 Recruitment & Phosphorylation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Dimerization & Translocation IFN_beta IFN-β (Type I Interferon) Secretion Secretion IFN_beta->Secretion IFN_Gene Interferon Gene Transcription Nucleus->IFN_Gene IFN_Gene->IFN_beta Translation T_Cell T-Cell Activation & Proliferation Secretion->T_Cell Stimulation Tumor_Cell Tumor Cell Killing T_Cell->Tumor_Cell

Caption: Nanoparticle-mediated delivery of a STING agonist to an antigen-presenting cell.

This pathway illustrates how a nanoparticle can deliver a STING agonist into the cytosol of an immune cell.[6] The agonist then binds to and activates the STING protein located on the endoplasmic reticulum (ER). This activation leads to the recruitment and activation of TBK1, which in turn phosphorylates IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons, such as IFN-β. The secretion of IFN-β promotes the activation and proliferation of T-cells, leading to an anti-tumor immune response. Nanoparticle-based delivery can enhance the stability and intracellular delivery of STING agonists, thereby improving their therapeutic efficacy in cancer immunotherapy.[7]

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful, copper-free click chemistry reaction that has become an indispensable tool in bioconjugation, drug development, and materials science.[][2][3] This bioorthogonal reaction occurs between a strained cyclooctyne (B158145) and an azide (B81097) to form a stable triazole linkage.[][4] The primary driving force for SPAAC is the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed efficiently at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[][4][5]

The absence of a copper catalyst is a key advantage of SPAAC, making it highly suitable for applications in living systems, such as live-cell imaging and in vivo click chemistry, where the toxicity of copper is a major concern.[2][6] SPAAC is highly selective and does not interfere with naturally occurring functional groups like amines or hydroxyls, ensuring minimal disruption to biological molecules and processes.[6] This high specificity, combined with its rapid kinetics and biocompatibility, makes SPAAC an ideal method for labeling proteins, nucleic acids, lipids, and other biomolecules with high precision.[][6]

Applications of SPAAC are extensive and continue to expand. In drug development, it is utilized for the synthesis of targeted therapies, antibody-drug conjugates (ADCs), and targeted drug delivery systems.[][2][7] In life sciences research, SPAAC is instrumental for in vivo imaging, tracking cellular processes, and labeling biomolecules for functional studies.[2][4][6]

Key Reagents and Reaction Conditions

The success of a SPAAC reaction is highly dependent on the choice of the strained cyclooctyne and the reaction conditions. Several generations of cyclooctynes have been developed, each with varying reactivity, stability, and hydrophilicity.

Commonly Used Strained Cyclooctynes:

  • Dibenzocyclooctynes (DBCO or ADIBO): Widely used due to their good balance of reactivity and stability.[2]

  • Bicyclononynes (BCN): Often exhibit faster reaction rates compared to DBCO.[2]

  • Difluorinated Cyclooctynes (DIFO): Known for their rapid kinetics.[7]

The choice of cyclooctyne should be tailored to the specific application, considering factors such as the desired reaction rate and the stability of the biomolecule.[3]

Optimizing Reaction Conditions:

Several factors can be adjusted to optimize the efficiency of SPAAC reactions:

  • pH: SPAAC reactions are generally performed at or near physiological pH (7-8).[8] Higher pH values can sometimes increase reaction rates, though this is buffer-dependent.[9][10]

  • Temperature: Reactions are typically carried out at room temperature (25 °C) or 37 °C.[11] Increasing the temperature can accelerate the reaction, but the thermal stability of the biomolecules must be considered.[8][11]

  • Buffer: The choice of buffer can influence reaction kinetics. For example, HEPES buffer has been shown to yield higher rate constants compared to PBS.[9][10]

  • Solvents: While SPAAC is well-suited for aqueous environments, organic co-solvents like DMSO can be used to dissolve hydrophobic reactants. However, the concentration of organic solvents should be minimized to avoid denaturation of biomolecules.[8][11]

  • PEG Linkers: The inclusion of a polyethylene (B3416737) glycol (PEG) linker between the cyclooctyne and the molecule of interest can increase reaction rates by reducing steric hindrance and improving solubility.[9][10][11][12]

Quantitative Data for SPAAC Reactions

The following tables summarize key quantitative data to aid in the selection of reagents and optimization of experimental conditions.

Table 1: Comparison of Second-Order Rate Constants for Common Cyclooctynes with Benzyl Azide.

Cyclooctyne ReagentSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
[9+1]CPP2.2 x 10⁻³[13]
[11+1]CPP4.5 x 10⁻⁴[13]
Alexa488-DIBO62 ± 12[14]

Note: Reaction rates can vary depending on the specific azide, solvent, and other reaction conditions.

Table 2: Effect of Buffer and pH on SPAAC Reaction Rates (sulfo DBCO-amine).

BufferpHRate Constant (M⁻¹s⁻¹)Reference
PBS70.32 - 0.85[9][10]
HEPES70.55 - 1.22[9][10]
DMEM0.59 - 0.97[9][10]
RPMI0.27 - 0.77[9][10]

Experimental Protocols

Here we provide detailed protocols for common applications of SPAAC.

Protocol 1: General Protein Labeling with a DBCO-Functionalized Probe

This protocol describes the labeling of a protein containing an azide group with a DBCO-functionalized fluorescent dye.

Materials:

  • Azide-modified protein of interest in a suitable buffer (e.g., PBS, HEPES).

  • DBCO-functionalized fluorescent dye (e.g., DBCO-PEG4-5/6-TAMRA).

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4 or HEPES buffer.

  • DMSO (for dissolving the DBCO probe).

  • Size-exclusion chromatography column (e.g., PD-10) for purification.

Procedure:

  • Prepare Protein Solution: Dissolve the azide-modified protein in the reaction buffer to a concentration of 1-5 mg/mL.[12]

  • Prepare DBCO Probe Stock Solution: Dissolve the DBCO-functionalized probe in DMSO to create a 10 mM stock solution.

  • SPAAC Reaction: Add the DBCO probe stock solution to the protein solution. A 5- to 20-fold molar excess of the DBCO probe over the protein is typically used to ensure efficient labeling.[12] The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to prevent protein denaturation.[15]

  • Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours.[15] For light-sensitive probes, protect the reaction from light.[7]

  • Purification: Remove the unreacted DBCO probe by size-exclusion chromatography or dialysis.[15]

  • Characterization: Confirm successful conjugation using methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.[15]

Protocol 2: Labeling of Cell Surface Glycans

This protocol outlines the labeling of cell surface glycans that have been metabolically engineered to express azide groups.

Materials:

  • Cells with azide-modified surface glycans.

  • Cell culture medium or PBS.

  • DBCO-functionalized fluorescent probe.

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Cell Preparation: Harvest the cells and resuspend them in fresh cell culture medium or PBS at a density of 1 x 10⁶ cells/mL.[15]

  • SPAAC Labeling: Add the DBCO-functionalized fluorescent probe to the cell suspension to a final concentration of 10-50 µM.[15]

  • Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.[15]

  • Washing: Wash the cells three times with cold PBS to remove any unreacted probe.[15]

  • Analysis: Analyze the labeled cells by flow cytometry or fluorescence microscopy.[15]

Visualizing SPAAC: Diagrams and Workflows

To further illustrate the principles and applications of SPAAC, the following diagrams have been generated.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions Azide R1-N3 (Azide) Triazole Stable Triazole Linkage Azide->Triazole + Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->Triazole Conditions Physiological pH Temperature (25-37°C) Aqueous Buffer No Catalyst

Caption: The reaction mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Azide Prepare Azide-Modified Biomolecule Mix Mix Reactants Prep_Azide->Mix Prep_DBCO Prepare DBCO-Probe Stock Solution Prep_DBCO->Mix Incubate Incubate (1-4h, RT or 37°C) Mix->Incubate Purify Purify Conjugate (e.g., SEC) Incubate->Purify Characterize Characterize Product (SDS-PAGE, MS) Purify->Characterize SPAAC_Applications cluster_drug_dev Drug Development cluster_research Life Science Research cluster_materials Materials Science SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Targeted_Therapy Targeted Therapy Synthesis SPAAC->Targeted_Therapy ADC Antibody-Drug Conjugates (ADCs) SPAAC->ADC Drug_Delivery Targeted Drug Delivery SPAAC->Drug_Delivery Imaging In Vivo Imaging SPAAC->Imaging Labeling Biomolecule Labeling SPAAC->Labeling Tracking Cellular Process Tracking SPAAC->Tracking Surface_Mod Surface Functionalization SPAAC->Surface_Mod Polymer_Synth Polymer Synthesis SPAAC->Polymer_Synth

References

Application Notes and Protocols for Azido-PEG3-alcohol Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the preparation of stock solutions of Azido-PEG3-alcohol, a hydrophilic linker commonly utilized in bioconjugation and drug development via click chemistry. Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and success of subsequent experiments.

Introduction

This compound is a versatile chemical tool employed in "click chemistry," a method for simply and reliably joining small molecular units. Specifically, it participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] Its polyethylene (B3416737) glycol (PEG) spacer enhances water solubility, and the terminal azide (B81097) and hydroxyl groups offer dual functionality for conjugation and further derivatization.[3][4] Accurate preparation of stock solutions is the foundational step for its use in synthesizing antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic agents.[1][5]

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C6H13N3O3[3][5][6]
Molecular Weight 175.19 g/mol [1][3]
CAS Number 86520-52-7[3][6]
Appearance Colorless to light yellow liquid/oil[1][7]
Purity >95% - 98%[3][6]
Solubility Soluble in Water, DMSO, DCM, THF, Acetonitrile, DMF[1][7][8]

Table 2: Safety Information for this compound

Hazard StatementPrecautionary StatementPictogramReference(s)
H226: Flammable liquid and vaporP210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.GHS02 (Flame)[9]
H301: Toxic if swallowedP264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.GHS06 (Skull and Crossbones)[9]
H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water.GHS07 (Exclamation Mark)[10]
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.GHS07 (Exclamation Mark)[10]
H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.GHS07 (Exclamation Mark)[10]

Experimental Protocols

Materials and Equipment
  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water (ddH2O) or Phosphate-Buffered Saline (PBS)

  • Vortex mixer

  • Ultrasonic bath

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Preparation of a 100 mM Stock Solution in DMSO

DMSO is a recommended solvent for creating high-concentration stock solutions of this compound.[1]

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculation: To prepare a 100 mM stock solution, the required volume of DMSO can be calculated. For instance, to prepare 1 mL of a 100 mM solution, 17.52 mg of this compound would be needed. However, since it is a liquid, it is often more practical to work with volumes if the density is known or to purchase pre-weighed quantities. Many suppliers provide tables for preparing stock solutions. For example, to make a 10 mM solution, 0.5708 mL of solvent is added to 1 mg of the compound.[5]

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing this compound.

  • Mixing: Vortex the solution thoroughly until the solute is completely dissolved.

  • Sonication (if necessary): If complete dissolution is not achieved by vortexing, place the vial in an ultrasonic bath for short intervals until the solution is clear.[1][5]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term (months) or -80°C for long-term (up to 6 months) storage.[1][3]

Preparation of a 100 mg/mL Stock Solution in Aqueous Buffer

For applications requiring an aqueous environment, this compound can be dissolved directly in water or a buffer like PBS.[1][5]

  • Equilibration: Bring the vial of this compound to room temperature.

  • Dissolution: Add the desired volume of ddH2O or PBS to the vial.

  • Mixing: Vortex the solution vigorously.

  • Sonication: Utilize an ultrasonic bath to aid in the dissolution process until the solution becomes clear.[1][5]

  • Sterilization (for cell-based assays): If the stock solution is intended for use in cell culture, it should be sterile-filtered through a 0.22 µm filter before use.[1]

  • Aliquoting and Storage: Dispense the solution into sterile, single-use aliquots and store at -20°C for up to one month or -80°C for up to six months.[1] It is recommended to prepare fresh aqueous solutions for in vivo experiments.[1]

Table 3: Stock Solution Preparation and Storage Summary

SolventConcentrationPreparation NotesShort-Term Storage (1 month)Long-Term Storage (6 months)Reference(s)
DMSO100 mg/mL (570.81 mM)May require ultrasonication. Use newly opened, anhydrous DMSO.-20°C-80°C[1]
H2O/PBS100 mg/mL (570.81 mM)Requires ultrasonication. Sterile filter for cell-based applications.-20°C-80°C[1][5]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for preparing this compound stock solutions and its general application in click chemistry.

G cluster_prep Stock Solution Preparation Workflow start Start: Obtain this compound equilibrate Equilibrate to Room Temperature start->equilibrate choose_solvent Choose Solvent (e.g., DMSO or Aqueous Buffer) equilibrate->choose_solvent add_solvent Add Calculated Volume of Solvent choose_solvent->add_solvent DMSO choose_solvent->add_solvent Aqueous dissolve Vortex to Dissolve add_solvent->dissolve check_dissolution Check for Complete Dissolution dissolve->check_dissolution ultrasonicate Ultrasonicate if Necessary ultrasonicate->dissolve check_dissolution->ultrasonicate No sterile_filter Sterile Filter (for aqueous solutions in cell culture) check_dissolution->sterile_filter Yes (Aqueous for cells) aliquot Aliquot into Single-Use Tubes check_dissolution->aliquot Yes (DMSO) sterile_filter->aliquot store Store at -20°C or -80°C aliquot->store end End: Ready for Experimental Use store->end

Caption: Workflow for preparing this compound stock solutions.

G cluster_click_chem General Application in Click Chemistry azido_peg This compound (Stock Solution) click_reaction Click Chemistry Reaction (CuAAC or SPAAC) azido_peg->click_reaction alkyne_molecule Alkyne-Containing Molecule (e.g., Protein, Drug) alkyne_molecule->click_reaction conjugate PEGylated Bioconjugate click_reaction->conjugate

Caption: Application of this compound in click chemistry.

Conclusion

The preparation of high-quality, accurately concentrated stock solutions of this compound is a critical prerequisite for successful and reproducible bioconjugation experiments. By following the detailed protocols and adhering to the safety and storage guidelines outlined in this document, researchers can ensure the integrity of their starting materials and the reliability of their experimental outcomes.

References

Application Notes & Protocols: Bioconjugation Techniques for Attaching PEG Linkers to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance the pharmacological properties of biopharmaceuticals.[1][2] For monoclonal antibodies (mAbs) and their fragments, PEGylation can significantly improve their therapeutic profile by increasing serum half-life, enhancing stability against proteolysis, and reducing immunogenicity and antigenicity.[][4][5] This is achieved by the PEG polymer creating a hydrophilic shield around the antibody, which increases its hydrodynamic size, thereby reducing renal clearance and protecting it from enzymatic degradation.[1][6]

PEGylation strategies can be broadly categorized into two main approaches: random conjugation and site-specific conjugation.[7] Random methods, such as targeting lysine (B10760008) residues, are often straightforward but can result in a heterogeneous mixture of products with varying numbers of PEG chains attached at different positions.[8][9] This heterogeneity can impact the antibody's binding affinity and overall efficacy.[4][10] In contrast, site-specific methods offer precise control over the location and stoichiometry of PEG attachment, leading to a homogeneous product with predictable characteristics.[1][8]

This document provides an overview of common bioconjugation techniques for antibody PEGylation, complete with detailed protocols and comparative data to guide researchers in selecting the optimal method for their specific application.

Amine-Reactive PEGylation via NHS Ester Chemistry

This is one of the most common methods for PEGylation, targeting the primary amines on the N-terminus and the side chains of lysine residues.[7][11] Because antibodies contain numerous lysine residues, this method typically results in random PEG attachment.[11][12] The reaction involves a PEG linker activated with an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines under neutral to slightly basic conditions (pH 7.0-9.0) to form a stable amide bond.[12][13][14]

Advantages:

  • Simple and robust chemistry.

  • Broadly compatible with most antibodies.[7]

  • Operationally straightforward for rapid prototyping.[7]

Disadvantages:

  • Produces a heterogeneous mixture of PEGylated species.[8][9]

  • Lack of control over the site of conjugation can lead to PEGylation within the antigen-binding site, potentially reducing affinity and biological activity.[4][10]

  • Requires extensive characterization to identify the various conjugated forms.

Experimental Protocol: Amine-Reactive PEGylation

Materials:

  • Antibody solution (1-10 mg/mL) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0.

  • Amine-reactive PEG-NHS ester (e.g., mPEG-SCM).

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Purification system: Size exclusion chromatography (SEC) or dialysis cassettes (e.g., Slide-A-Lyzer, 10K MWCO).

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS (pH 7.2-8.0) using dialysis or a desalting column.[12][13] Adjust the final protein concentration to 1-10 mg/mL.

  • PEG-NHS Ester Preparation: Immediately before use, bring the PEG-NHS ester reagent to room temperature.[11][12] Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[12] The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions, so do not prepare stock solutions for storage.[12][13]

  • Conjugation Reaction:

    • Calculate the volume of the PEG-NHS ester stock solution needed to achieve the desired molar excess (a 10- to 20-fold molar excess of PEG reagent to antibody is a common starting point).[13][15]

    • Slowly add the calculated volume of the PEG-NHS ester solution to the antibody solution while gently stirring. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.[12][13]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[12][13]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted PEG-NHS ester.

  • Purification: Remove unreacted PEG and byproducts by dialysis against PBS or using size exclusion chromatography (SEC).[12]

  • Characterization and Storage: Analyze the PEGylated antibody using SDS-PAGE to confirm conjugation and SEC to assess aggregation. Store the purified conjugate under conditions optimal for the unmodified antibody.[12]

Workflow for Amine-Reactive PEGylation

G cluster_prep Preparation cluster_reaction Conjugation cluster_purify Purification & Analysis Buffer_Exchange Buffer Exchange Antibody (into Amine-Free Buffer, pH 7.2-8.0) Prepare_PEG Prepare Fresh PEG-NHS Stock Solution (in DMSO/DMF) Mix Add PEG-NHS to Antibody (10-20x Molar Excess) Buffer_Exchange->Mix Prepare_PEG->Mix Incubate Incubate (30-60 min RT or 2h at 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris or Glycine) Incubate->Quench Purify Purify Conjugate (SEC or Dialysis) Quench->Purify Analyze Characterize (SDS-PAGE, SEC, LC/MS) Purify->Analyze Store Store PEGylated Antibody Analyze->Store

Workflow for Amine-Reactive (NHS Ester) PEGylation.

Thiol-Reactive PEGylation via Maleimide (B117702) Chemistry

This method provides a more site-specific approach by targeting free sulfhydryl (-SH) groups on cysteine residues.[16] While most cysteines in an antibody are involved in disulfide bonds, free thiols can be made available by either mildly reducing interchain disulfide bonds or by genetically engineering a free cysteine residue into the antibody structure.[7][8] A PEG linker activated with a maleimide group reacts specifically with a thiol at pH 6.5-7.5 to form a stable thioether bond.[14][16]

Advantages:

  • Offers greater site-specificity compared to amine chemistry.[7]

  • Can produce more homogeneous conjugates, especially when using engineered cysteines.[8]

  • Reaction conditions are mild and do not produce side products.[14]

Disadvantages:

  • Requires available free thiols, which may necessitate a reduction step that could impact antibody structure if not carefully controlled.

  • The maleimide group can slowly hydrolyze in aqueous solution, and the resulting thioether bond can undergo a retro-Michael reaction, leading to de-conjugation.[7]

Experimental Protocol: Thiol-Reactive PEGylation

Materials:

  • Antibody with an available thiol group (either from a reduced disulfide or an engineered cysteine).

  • PEG-Maleimide reagent.

  • PEGylation Buffer: Phosphate (B84403) buffer, pH 6.5-7.5, containing EDTA (1-2 mM) to prevent re-oxidation of thiols.

  • (Optional) Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Purification system: Size exclusion chromatography (SEC), dialysis, or affinity chromatography.

Procedure:

  • Antibody Preparation (if reduction is needed):

    • Dissolve the antibody in a suitable buffer.

    • Add a controlled molar excess of a reducing agent (e.g., 5-10 fold excess of TCEP).

    • Incubate at room temperature for 1-2 hours to partially reduce interchain disulfides.

    • Immediately remove the reducing agent using a desalting column, exchanging the antibody into the PEGylation Buffer.

  • Antibody Preparation (engineered cysteine):

    • Exchange the antibody into the PEGylation Buffer (pH 6.5-7.5 with EDTA).

  • Conjugation Reaction:

    • Dissolve the PEG-Maleimide reagent in the PEGylation buffer immediately before use.

    • Add a 10- to 20-fold molar excess of PEG-Maleimide to the thiol-containing antibody solution.[16]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[16]

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any excess PEG-Maleimide.

  • Purification: Purify the PEGylated antibody from unreacted PEG and other reagents using size exclusion chromatography (SEC) or another suitable method.[16]

  • Characterization and Storage: Analyze the conjugate by SDS-PAGE (under non-reducing and reducing conditions) and LC/MS to confirm conjugation and assess purity. Store the final product appropriately.

Workflow for Thiol-Reactive PEGylation

G cluster_prep Antibody Preparation cluster_reaction Conjugation cluster_purify Purification & Analysis Start Antibody Decision Free Thiol Available? Start->Decision Reduce Mild Reduction (TCEP/DTT) & Desalting Decision->Reduce No Buffer_Ex Buffer Exchange (into PEGylation Buffer, pH 6.5-7.5) Decision->Buffer_Ex Yes (Engineered Cys) Reduce->Buffer_Ex Mix Add PEG-Maleimide (10-20x Molar Excess) Buffer_Ex->Mix Incubate Incubate (2-4h RT or overnight at 4°C) Mix->Incubate Purify Purify Conjugate (SEC or Dialysis) Incubate->Purify Analyze Characterize (SDS-PAGE, LC/MS) Purify->Analyze Store Store PEGylated Antibody Analyze->Store

Workflow for Thiol-Reactive (Maleimide) PEGylation.

Bioorthogonal "Click" Chemistry

Click chemistry refers to reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts.[] In bioconjugation, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example.[][18] This strategy involves a two-step process: first, a bioorthogonal handle (an azide (B81097) or an alkyne) is introduced into the antibody. Second, a PEG linker containing the complementary reactive group is "clicked" on. This approach allows for exceptional control and specificity.[19]

Advantages:

  • Highly specific and efficient reaction.[]

  • Bioorthogonal nature means the reaction does not interfere with native biological functional groups.

  • Can be performed in aqueous buffers under mild conditions.[18]

Disadvantages:

  • Requires pre-modification of the antibody to introduce an azide or alkyne group.

  • The copper catalyst used in CuAAC can be toxic to cells and may need to be removed from the final product. Strain-promoted (copper-free) click chemistry is an alternative but often involves more complex reagents.

Conceptual Protocol: PEGylation via Click Chemistry

Materials:

  • Antibody.

  • Reagent for introducing the bioorthogonal handle (e.g., Azide-NHS ester or a non-canonical amino acid).

  • PEG linker with the complementary handle (e.g., Alkyne-PEG).

  • Click Chemistry Catalyst Solution: Copper(II) sulfate (B86663) (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., THPTA).

  • Purification system (SEC or dialysis).

Procedure:

  • Introduce Bioorthogonal Handle:

    • Modify the antibody with an azide or alkyne group. This can be done by reacting lysine residues with an Azide-NHS ester (similar to Protocol 1) or by incorporating a non-canonical amino acid with the desired handle during protein expression.[8]

    • Purify the modified antibody to remove excess labeling reagent.

  • Prepare for Click Reaction:

    • Dissolve the modified antibody and the complementary PEG linker (e.g., Alkyne-PEG) in a suitable reaction buffer (e.g., phosphate buffer, pH 7.2).[18]

  • Conjugation Reaction:

    • Prepare the catalyst solution by mixing CuSO₄, the reducing agent, and the ligand.[18]

    • Add the catalyst solution to the mixture of the modified antibody and PEG linker.[18]

  • Incubation: Allow the reaction to proceed for 1-24 hours at room temperature or 37°C.[18] The progress can be monitored by LC-MS.

  • Purification: Remove the copper catalyst and excess reagents. This can be achieved through a desalting column, dialysis against a buffer containing a chelating agent like EDTA, or SEC.

  • Characterization and Storage: Analyze the final conjugate to confirm successful PEGylation and store appropriately.

Workflow for Click Chemistry PEGylation

G cluster_prep Step 1: Antibody Modification cluster_reaction Step 2: Click Reaction cluster_purify Step 3: Purification & Analysis Modify_Ab Introduce Azide or Alkyne Handle onto Antibody Purify_Ab Purify Modified Antibody Modify_Ab->Purify_Ab Mix Mix Modified Antibody with Complementary PEG Linker Purify_Ab->Mix Add_Cat Add Click Catalyst (e.g., Cu(I) Solution) Mix->Add_Cat Incubate Incubate (1-24h at RT) Add_Cat->Incubate Purify Purify Conjugate (Remove Catalyst & Excess PEG) Incubate->Purify Analyze Characterize (LC/MS, SDS-PAGE) Purify->Analyze Store Store PEGylated Antibody Analyze->Store

Workflow for PEGylation via Click Chemistry.

Enzymatic Ligation

Enzymatic methods offer unparalleled specificity for protein modification.[8] Enzymes such as transglutaminase (TGase) or sortase A can be used to attach PEG linkers to antibodies at specific recognition sequences that have been engineered into the protein.[8][20] For example, TGase catalyzes the formation of an isopeptide bond between a glutamine-containing tag on the antibody and a primary amine on a PEG linker.

Advantages:

  • Extremely high site-specificity, resulting in a completely homogeneous product.[8]

  • Reaction occurs under very mild, physiological conditions, preserving the antibody's structure and function.[7]

Disadvantages:

  • Requires genetic engineering of the antibody to introduce the enzyme recognition tag.[7]

  • The cost and availability of the enzyme can be a limiting factor.

  • Process development can be more complex compared to chemical methods.[7]

Summary of PEGylation Techniques

The choice of PEGylation chemistry depends on the specific requirements of the final product, including the need for homogeneity, preservation of activity, and manufacturing complexity.

Technique Target Residue(s) Specificity Key Advantages Potential Disadvantages Typical Efficiency
NHS Ester Chemistry Lysine, N-terminusRandomSimple, robust, broadly compatible.[7]Heterogeneous product, potential for reduced activity if binding sites are modified.[8][9]Variable, dependent on reaction conditions.
Maleimide Chemistry CysteineSite-SpecificMore homogeneous than NHS chemistry, targets less abundant residues.[8]Requires free thiols (reduction or engineering), potential for conjugate instability.[7]30-80% for scFv fragments.[21]
Click Chemistry Engineered Azide/AlkyneSite-SpecificHighly efficient, bioorthogonal, mild reaction conditions.[]Requires pre-modification of antibody, potential for catalyst toxicity (CuAAC).High, often >90%.
Enzymatic Ligation Engineered Recognition TagSite-SpecificExceptional specificity, very mild conditions, homogeneous product.[7][8]Requires protein engineering, enzyme cost and availability can be high.[7]High, dependent on enzyme kinetics.

Characterization of PEGylated Antibodies

Thorough analytical characterization is crucial to ensure the quality, consistency, and efficacy of the final PEGylated antibody product. Key techniques include:

  • SDS-PAGE: To visualize the increase in molecular weight and confirm covalent attachment of the PEG chain.

  • Size Exclusion Chromatography (SEC): To separate PEGylated species from unreacted antibody and to detect any aggregation.[22]

  • Liquid Chromatography-Mass Spectrometry (LC/MS): To determine the precise mass of the conjugate, confirm the number of attached PEG moieties (the PEG-to-antibody ratio), and identify the sites of PEGylation.[15][23]

  • ELISA / Binding Assays: To measure the binding affinity of the PEGylated antibody to its target antigen and ensure that its biological activity is retained.[24][25][26]

  • FTIR Spectroscopy: Can be used to obtain information about the overall structural characterization of the protein post-conjugation.[27]

References

Application Notes and Protocols for Attaching Azido-PEG3-alcohol to DBCO or BCN Modified Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal ligation reaction that enables the covalent conjugation of molecules in complex biological environments.[1] This copper-free "click chemistry" reaction is ideal for applications in life sciences and drug development due to its high efficiency, selectivity, and biocompatibility.[] The reaction occurs between a strained cyclooctyne (B158145), such as Dibenzocyclooctyne (DBCO) or Bicyclo[6.1.0]nonyne (BCN), and an azide-containing molecule.[3][4] The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst.[1]

Azido-PEG3-alcohol is a versatile hydrophilic linker containing an azide (B81097) group for SPAAC and a terminal hydroxyl group for further derivatization.[3] This application note provides detailed protocols for the attachment of this compound to molecules modified with either DBCO or BCN, along with relevant quantitative data to guide experimental design.

Core Principles of SPAAC

The underlying mechanism of SPAAC is a [3+2] Huisgen cycloaddition. The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[1] The high ring strain of DBCO and BCN significantly lowers the activation energy of this reaction, allowing it to proceed efficiently under mild, biological conditions.[1][] Both the azide and the strained alkyne are bioorthogonal, meaning they do not typically react with native biological functional groups, ensuring high specificity of labeling.[1][5]

Quantitative Data: Reaction Kinetics

The choice between DBCO and BCN often depends on the desired reaction kinetics and the specific properties of the molecules being conjugated. DBCO generally exhibits faster reaction rates with aliphatic azides compared to BCN due to its greater ring strain.[6] However, BCN can show enhanced reactivity with electron-deficient or aromatic azides.[6][7] The following table summarizes the second-order rate constants for the reaction of DBCO and BCN with benzyl (B1604629) azide, a common model for aliphatic azides.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
DBCO Benzyl Azide~0.6 - 1.0
BCN Benzyl Azide~0.06 - 0.1
Note: Reaction rates can vary depending on the solvent, temperature, and the specific molecular context of the azide and cyclooctyne.[8]

Experimental Protocols

These protocols provide a general framework for the conjugation of this compound to a DBCO- or BCN-modified molecule (e.g., a protein, antibody, or small molecule). Optimization of reactant concentrations, reaction time, and temperature may be necessary for specific applications.

Protocol 1: General Procedure for Attaching this compound to a DBCO-Modified Molecule

Materials:

  • DBCO-modified molecule

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable amine-free buffer.[9]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis)[9]

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the DBCO-modified molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.[1]

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[9]

  • Reaction Setup:

    • In a reaction tube, add the DBCO-modified molecule solution.

    • Add the this compound stock solution to the reaction mixture. A 5- to 20-fold molar excess of the this compound relative to the DBCO-modified molecule is a good starting point to drive the reaction to completion.[9]

    • Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to avoid potential denaturation of biomolecules.[9]

  • Incubation:

    • Gently mix the reaction solution.

    • Incubate at room temperature (25°C) for 4-12 hours or at 4°C overnight (at least 12 hours).[10][11] For potentially faster reactions, incubation at 37°C for 1-4 hours can be tested, provided the biomolecules are stable at this temperature.[9]

  • Purification:

    • Remove unreacted this compound and byproducts using a suitable purification method such as size-exclusion chromatography (e.g., a desalting column) or dialysis against the Reaction Buffer.[9]

  • Analysis (Optional):

    • The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the decrease in the characteristic absorbance of DBCO at approximately 309 nm.[10][12]

Protocol 2: General Procedure for Attaching this compound to a BCN-Modified Molecule

Materials:

  • BCN-modified molecule

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable amine-free buffer.[13]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis)[13]

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the BCN-modified molecule in the Reaction Buffer.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup:

    • In a reaction tube, add the BCN-modified molecule solution.

    • Add the this compound stock solution to the reaction mixture. A 2- to 4-fold molar excess of this compound over the BCN-modified molecule is a recommended starting point.[13]

    • Keep the final DMSO concentration below 5% (v/v) to maintain the integrity of biomolecules.[13]

  • Incubation:

    • Gently mix the reaction components.

    • Incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours.[13] Reaction times may need to be optimized based on the specific reactants.

  • Purification:

    • Remove excess unreacted this compound and byproducts using an appropriate purification method like size-exclusion chromatography or dialysis.[13]

  • Analysis (Optional):

    • The conjugation efficiency can be assessed by methods such as SDS-PAGE, which may show a band shift for the conjugated product, or mass spectrometry to confirm the increase in molecular weight.[13]

Visualizations

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_reagents Prepare Stock Solutions (DBCO/BCN-Molecule & this compound) mix_reagents Mix Reactants in Buffer prep_reagents->mix_reagents 1. Setup incubate Incubate (RT or 4°C) mix_reagents->incubate 2. Incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify 3. Purify analyze Analyze Product (e.g., SDS-PAGE, MS, UV-Vis) purify->analyze 4. Analyze

Caption: General experimental workflow for SPAAC conjugation.

References

Troubleshooting & Optimization

How to improve solubility of Azido-PEG3-alcohol in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Azido-PEG3-alcohol in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous buffers?

A1: this compound is a hydrophilic molecule due to its polyethylene (B3416737) glycol (PEG) spacer and is generally soluble in aqueous media.[1][2][3] Published data indicates a solubility of up to 100 mg/mL in phosphate-buffered saline (PBS) with the aid of ultrasonication.[4][5] However, solubility can be affected by various factors including the specific buffer composition, pH, temperature, and the presence of salts.

Q2: Can I dissolve this compound directly in my aqueous buffer?

A2: In many cases, yes. Direct dissolution in aqueous buffers is possible, especially at lower concentrations. For higher concentrations, mechanical assistance such as vortexing or ultrasonication may be necessary to achieve complete dissolution.[4][5]

Q3: Are there alternative solvents I can use to prepare a stock solution?

A3: Yes, this compound is soluble in various organic solvents.[6][7] For preparing concentrated stock solutions, dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are commonly used.[6][8] These stock solutions can then be diluted into your aqueous buffer of choice. When using DMSO, it is advisable to use a fresh, anhydrous grade, as absorbed water can impact the solubility of some compounds.[5]

Q4: How does temperature affect the solubility of this compound?

A4: For many PEG compounds, solubility in water can decrease at higher temperatures. This is due to the disruption of hydrogen bonds between the PEG chains and water molecules. While gentle warming can aid initial dissolution, excessive or prolonged heating should be avoided. It is generally recommended to carry out dissolution at room temperature or with gentle warming.

Q5: How does the pH of the buffer impact solubility?

A5: The pH of the aqueous buffer can influence the solubility of PEG-containing molecules, although the effect on short, uncharged PEGs like this compound is generally less pronounced than for large polymers or charged molecules. Some studies suggest that PEG is more soluble at a lower pH.

Solubility Data

The following table summarizes the known solubility of this compound in various solvent systems.

Solvent SystemConcentrationObservationsCitations
Phosphate-Buffered Saline (PBS)100 mg/mL (570.81 mM)Clear solution; requires ultrasonication.[4][5]
Water100 mg/mL (570.81 mM)Clear solution; requires ultrasonication.[5]
Dimethyl Sulfoxide (DMSO)100 mg/mL (570.81 mM)Clear solution; requires ultrasonication.[5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (14.27 mM)Clear solution for in vivo use.[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (14.27 mM)Clear solution for in vivo use.[4]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (14.27 mM)Clear solution for in vivo use.[4]

Troubleshooting Guide

Issue: I've added this compound to my buffer and it's not dissolving, or a precipitate has formed.

This guide will walk you through a systematic approach to troubleshoot and resolve solubility issues.

TroubleshootingWorkflow start Start: Solubility Issue Observed check_concentration Is the concentration high? (e.g., >10 mg/mL) start->check_concentration mechanical_agitation Apply Mechanical Agitation: - Vortex vigorously for 1-2 minutes - Sonicate in a water bath for 5-10 minutes check_concentration->mechanical_agitation Yes check_concentration->mechanical_agitation No, but still not dissolved dissolved_yes1 Resolved? mechanical_agitation->dissolved_yes1 gentle_warming Apply Gentle Warming: - Warm to 37-40°C - Vortex intermittently dissolved_yes1->gentle_warming No end_success Success: Fully Dissolved dissolved_yes1->end_success Yes dissolved_yes2 Resolved? gentle_warming->dissolved_yes2 cosolvent Consider Co-solvent Strategy: - Prepare a concentrated stock in DMSO - Add stock solution dropwise to buffer with stirring dissolved_yes2->cosolvent No dissolved_yes2->end_success Yes dissolved_yes3 Resolved? cosolvent->dissolved_yes3 buffer_optimization Buffer Optimization: - Adjust pH (lower is often better for PEG) - Evaluate salt concentration dissolved_yes3->buffer_optimization No dissolved_yes3->end_success Yes end_fail Consult Further: - Contact supplier's technical support - Consider alternative PEG linker buffer_optimization->end_fail

Caption: A decision-making workflow for troubleshooting solubility issues with this compound.

Q: I've tried vortexing and sonicating, but the compound won't dissolve. What's next?

A: If mechanical agitation is insufficient, gentle warming can be attempted. Warm the solution to 37-40°C while stirring or vortexing. Avoid aggressive heating, as this can decrease the solubility of PEGylated compounds. If this fails, preparing a concentrated stock in an organic solvent like DMSO and then diluting it into your aqueous buffer is a reliable alternative.

Q: My solution was clear initially, but a precipitate formed over time. Why did this happen and what can I do?

A: Precipitation over time can be due to several factors:

  • Saturation: The initial concentration may be close to the solubility limit, and slight changes in temperature or solvent evaporation can cause the compound to fall out of solution.

  • Buffer Incompatibility: Certain salts or buffer components can decrease the solubility of PEGylated molecules, a phenomenon known as "salting out."

  • pH Shift: A change in the pH of your solution could also affect solubility.

To resolve this, you can try to redissolve the precipitate by warming and sonicating. If the problem persists, consider lowering the concentration of your solution or preparing fresh solutions before each experiment. If buffer incompatibility is suspected, you may need to test different buffer systems.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The following diagram illustrates the key factors that can influence its dissolution in aqueous buffers.

FactorsInfluencingSolubility solubility This compound Solubility concentration Concentration concentration->solubility temperature Temperature temperature->solubility ph Buffer pH ph->solubility salts Buffer Salts salts->solubility cosolvents Co-solvents cosolvents->solubility agitation Mechanical Agitation agitation->solubility

References

Technical Support Center: Optimizing Maleimide Conjugation to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for maleimide-based conjugation to proteins.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maleimide (B117702) conjugation to protein thiols?

The optimal pH range for the reaction between a maleimide and a thiol (sulfhydryl) group on a protein is between 6.5 and 7.5.[1][2][3][4][5] Within this range, the reaction is highly selective for thiol groups over other nucleophilic groups like amines.[2][4] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines.[2][3]

Q2: What happens if the pH is too low or too high?

  • Below pH 6.5: The reaction rate slows down. This is because the thiol group (R-SH) is less likely to be in its more reactive thiolate anion form (R-S⁻).[3][6]

  • Above pH 7.5: The selectivity of the reaction decreases.[2] Side reactions become more prevalent, including:

    • Reaction with amines: Maleimides can react with the primary amine groups of lysine (B10760008) residues.[2][3][7]

    • Maleimide hydrolysis: The maleimide ring can be opened by hydrolysis, rendering it inactive and unable to react with thiols.[2][7] This hydrolysis rate increases with higher pH.[2][8]

Q3: My conjugation efficiency is low. What are the common causes and how can I troubleshoot this?

Low conjugation efficiency can be caused by several factors:

  • Oxidized Thiols: Cysteine residues can form disulfide bonds (-S-S-), which are unreactive with maleimides.[3][9][10][11]

    • Solution: Reduce the disulfide bonds before conjugation using a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often recommended because it does not contain a thiol group and does not need to be removed before adding the maleimide reagent.[3][5] Dithiothreitol (DTT) can also be used, but excess DTT must be removed prior to conjugation to prevent it from reacting with the maleimide.[3][9]

  • Hydrolyzed Maleimide: Maleimide reagents are susceptible to hydrolysis in aqueous solutions, especially at higher pH.[2][7]

    • Solution: Always prepare aqueous solutions of maleimide reagents immediately before use.[7][12] For storage, dissolve the maleimide in a dry, biocompatible organic solvent such as DMSO or DMF.[7][13]

  • Suboptimal pH: Ensure your reaction buffer is within the optimal 6.5-7.5 pH range.[3][7]

  • Incorrect Stoichiometry: An insufficient molar excess of the maleimide reagent can lead to incomplete conjugation.

    • Solution: A 10 to 20-fold molar excess of the maleimide reagent is a common starting point for protein labeling.[3][13]

Q4: I am observing unexpected side products. What could they be and how can I avoid them?

  • Reaction with Lysine Residues: If the pH is above 7.5, the maleimide can react with lysine residues.

    • Solution: Maintain the reaction pH between 6.5 and 7.5 to ensure selectivity for thiols.[7]

  • Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the initial conjugate can rearrange to form a stable six-membered thiazine ring.[7][14][15] This side reaction is more prominent at neutral or basic pH.[14][15]

    • Solution: To prevent this, you can perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[3][15] If possible, avoid using peptides with an N-terminal cysteine for conjugation.[14]

Troubleshooting Guide

This table summarizes common issues, their potential causes, and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Conjugation Oxidized thiols (disulfide bonds) Reduce the protein with TCEP (10-100 fold molar excess) for 20-30 minutes at room temperature before adding the maleimide reagent.[7][9] Degas buffers to minimize re-oxidation.[3]
Hydrolyzed maleimide reagent Prepare fresh solutions of the maleimide reagent in anhydrous DMSO or DMF immediately before use.[12][13] Avoid storing maleimide reagents in aqueous buffers.[2]
Suboptimal reaction pH Ensure the reaction buffer pH is between 6.5 and 7.5.[1][2][3]
Insufficient molar ratio of maleimide Increase the molar excess of the maleimide reagent. A 10-20 fold excess is a good starting point for protein labeling.[3][13]
Formation of Unexpected Products Reaction with primary amines (e.g., lysine) Maintain the reaction pH below 7.5 to ensure selectivity for thiols.[2][7]
Thiazine rearrangement with N-terminal cysteine Perform the conjugation at a more acidic pH (e.g., 5.0) to suppress the rearrangement.[3][15] If possible, use a protein or peptide without an N-terminal cysteine.[14]
Poor Reproducibility Inconsistent availability of free thiols Quantify free thiols before each experiment using Ellman's reagent (DTNB) to ensure consistent starting material.[3]
Oxygen sensitivity of thiols Degas all buffers and consider working under an inert gas (e.g., nitrogen or argon) to prevent oxidation of thiols.[9][10]

Experimental Protocols

Protocol 1: General Maleimide Conjugation to a Protein
  • Protein Preparation:

    • Dissolve the protein to be labeled in a degassed reaction buffer (e.g., 10-100 mM PBS, Tris, or HEPES) at a pH of 7.0-7.5.[9][10][12][13][16] A typical protein concentration is 1-10 mg/mL.[9][10][11]

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP.[13] Incubate for 20-30 minutes at room temperature.[9][13]

  • Maleimide Reagent Preparation:

    • Allow the maleimide reagent to warm to room temperature.

    • Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[12][13] Vortex briefly to ensure it is fully dissolved. This solution should be prepared immediately before use.[12]

  • Conjugation Reaction:

    • While gently stirring or vortexing the protein solution, add the maleimide stock solution to achieve a 10-20 fold molar excess of maleimide over the protein.[12][13]

    • Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.[9][13]

  • Purification:

    • Remove excess, unreacted maleimide reagent using a desalting column (e.g., Sephadex G-25), dialysis, or HPLC.[10][16]

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the incorporated label at its maximum absorbance wavelength.[9][13]

Protocol 2: Quantification of Free Thiols with Ellman's Reagent
  • Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine).

  • Add a small volume of your protein sample to the Ellman's reagent solution.

  • Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Measure the absorbance at 412 nm.

  • Calculate the concentration of free thiols in your sample by comparing the absorbance to the standard curve.

Visual Guides

Maleimide_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Protein Protein Solution (pH 7.0-7.5) TCEP Add TCEP (Optional Reduction) Protein->TCEP If disulfides present Mix Mix Protein and Maleimide Reagent TCEP->Mix Maleimide Prepare Maleimide Stock (DMSO/DMF) Maleimide->Mix Incubate Incubate (2h RT or O/N 4°C) Mix->Incubate Purify Purification (e.g., Desalting Column) Incubate->Purify Analyze Analysis (e.g., DOL Calculation) Purify->Analyze

Caption: A typical workflow for maleimide conjugation to a protein.

pH_Effects_on_Maleimide_Reaction center Optimal pH 6.5 - 7.5 high_ph > pH 7.5 center->high_ph Increase pH low_ph < pH 6.5 low_ph->center Increase pH slow_reaction Slow Reaction Rate (Thiol is protonated) low_ph->slow_reaction side_reactions Side Reactions Occur high_ph->side_reactions hydrolysis Maleimide Hydrolysis side_reactions->hydrolysis amine_reaction Reaction with Amines (e.g., Lysine) side_reactions->amine_reaction

Caption: The influence of pH on maleimide conjugation reactions.

References

Technical Support Center: Purification of Azido-PEG3-Alcohol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Azido-PEG3-alcohol and its reaction products. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The synthesis of this compound typically involves a two-step process: the tosylation of triethylene glycol, followed by nucleophilic substitution with sodium azide (B81097).[1] Consequently, the primary impurities in the crude reaction mixture are often:

  • Unreacted Triethylene Glycol: The starting diol.

  • Monotosylated Triethylene Glycol: An intermediate where only one hydroxyl group has been converted to a tosylate.

  • Ditosylated Triethylene Glycol: A potential side-product where both hydroxyl groups are tosylated.

  • Residual Sodium Azide: The azide source used in the second step.

Q2: Why does my PEGylated compound streak on a silica (B1680970) gel TLC plate and during column chromatography?

A2: Streaking is a common issue when purifying PEGylated compounds on silica gel.[2] This is due to the polar nature of the polyethylene (B3416737) glycol chain, which can interact strongly and in multiple ways with the silica stationary phase. This leads to a broad distribution of the compound as it moves through the silica, resulting in streaking rather than a compact spot or band.

Q3: What visualization techniques can I use for azide-containing compounds on a TLC plate?

A3: Since the azide group is not UV-active, specific staining methods are required for visualization on a TLC plate. A reliable method involves a two-step process:

  • Reduction of the azide: The TLC plate is dipped in a solution of triphenylphosphine, which reduces the azide to an amine.[3][4]

  • Staining of the amine: The plate is then treated with a ninhydrin (B49086) solution and heated, which reacts with the newly formed amine to produce a colored spot.[3][4]

Alternatively, a "click-staining-reagent" consisting of a propargylic alcohol and a copper(I) source can be used. The azide on the TLC plate undergoes a click reaction, and the unreacted propargylic alcohol on the rest of the plate is what provides the background color, making the azide spot visible as a white spot on a yellowish background.[5]

Q4: Are there alternatives to column chromatography for purifying this compound and its derivatives?

A4: Yes, if column chromatography proves challenging, you can consider the following techniques:

  • Liquid-Liquid Extraction: This is a crucial first step to remove water-soluble impurities like sodium azide. By dissolving the crude product in an organic solvent and washing with water, you can partition the impurities into the aqueous phase.[6]

  • Precipitation/Crystallization: For larger PEGylated molecules, precipitation by adding a non-solvent can be an effective purification method.[7] While this compound itself is a liquid, this technique can be useful for its solid derivatives.

  • Preparative HPLC: High-performance liquid chromatography, particularly reverse-phase HPLC, can offer better separation for polar compounds and is a good alternative for achieving high purity.[7]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound reaction products.

Problem Possible Cause(s) Troubleshooting Steps
Multiple spots on TLC after reaction, even with a clear starting material. Incomplete reaction, leading to the presence of starting materials and intermediates (e.g., triethylene glycol, monotosylated intermediate).- Monitor the reaction progress more closely using TLC to determine the optimal reaction time. - Ensure the molar ratios of reagents are correct. An excess of the azide salt is often used to drive the reaction to completion.
Product streaks on the TLC plate, making it difficult to assess purity. The polar PEG chain is interacting strongly with the silica gel.- Try a different solvent system. A more polar eluent might reduce streaking. - Consider using a different stationary phase, such as alumina (B75360) or reverse-phase silica.
Low yield after column chromatography. - The compound is highly polar and is retained on the column. - The compound is co-eluting with impurities.- Use a steeper solvent gradient during column chromatography to elute the product more effectively.[8] - Optimize the solvent system using TLC to achieve better separation between the product and impurities.[9] - Ensure the column is not overloaded with the crude product.
Difficulty removing all water-soluble impurities by extraction. The product itself has some water solubility, leading to its loss in the aqueous phase during extraction.- Use a saturated sodium chloride solution (brine) for the aqueous washes. This can decrease the solubility of the organic product in the aqueous layer.[10] - Perform multiple extractions with smaller volumes of the organic solvent.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis of this compound

Objective: To monitor the progress of the reaction and assess the purity of the product.

Materials:

  • Silica gel TLC plates

  • Developing chamber

  • Mobile Phase: A mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH). A starting point is a 95:5 DCM:MeOH ratio.

  • Visualization Reagent 1: 10% Triphenylphosphine (PPh₃) in DCM

  • Visualization Reagent 2: 0.3% Ninhydrin in n-butanol/acetic acid (100:3 v/v)

  • Heat gun or oven

Procedure:

  • Spotting: Dissolve a small amount of the crude reaction mixture and the starting material (for comparison) in a suitable solvent (e.g., DCM). Using a capillary tube, spot the solutions on the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Drying: Remove the plate from the chamber and mark the solvent front with a pencil. Dry the plate thoroughly, for instance, by heating it to 80°C for 5 minutes.[3]

  • Reduction: Dip the dried plate into the 10% PPh₃ solution for about 30 seconds. Remove the excess reagent with a paper towel and dry the plate again at 80°C for 5 minutes.[3]

  • Staining: Dip the plate into the ninhydrin solution for 30 seconds. After removing the excess reagent, develop the color by heating the plate with a heat gun or in an oven at 80°C for 5 minutes.[3]

  • Analysis: The product, this compound, will appear as a colored spot. Compare the Rf value of the product to the starting material and any visible impurities.

Protocol 2: Purification of this compound by Column Chromatography

Objective: To purify the crude this compound from starting materials and by-products.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Solvents: Hexane (B92381), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • Collection tubes

  • Air pressure for flash chromatography (optional)

Procedure:

  • TLC Optimization: First, determine the optimal solvent system using TLC as described in Protocol 1. A good solvent system will give your product an Rf value of around 0.3 and show good separation from impurities.[9] For polar molecules like this compound, a gradient elution is often necessary.

  • Column Packing:

    • Place a small piece of cotton or glass wool at the bottom of the column.[11]

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar solvent of your gradient (e.g., hexane or DCM).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[11]

    • Add another layer of sand on top of the silica gel.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the initial eluting solvent.

    • Carefully add the sample to the top of the column.[12]

    • Alternatively, for less soluble samples, you can "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[12]

  • Elution:

    • Begin eluting with the least polar solvent.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., increasing the percentage of EtOAc in hexane, or MeOH in DCM).[8]

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC (using Protocol 1) to identify which fractions contain the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Crude Reaction Mixture cluster_workup Initial Work-up cluster_purification Purification cluster_analysis Analysis Crude This compound + Impurities (Starting Material, By-products) Workup Liquid-Liquid Extraction (e.g., DCM and Water/Brine) Crude->Workup Remove water-soluble impurities ColumnChrom Silica Gel Column Chromatography (Gradient Elution) Workup->ColumnChrom Separate organic-soluble components TLC TLC Analysis (with Azide-Specific Staining) ColumnChrom->TLC Monitor fractions FinalProduct Pure this compound TLC->FinalProduct Combine pure fractions

Caption: General workflow for the purification of this compound.

Troubleshooting_TLC cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Streaking on TLC Plate Cause1 Strong interaction of polar PEG chain with silica Problem->Cause1 Cause2 Inappropriate solvent system Problem->Cause2 Cause3 Overloaded TLC spot Problem->Cause3 Solution1 Increase eluent polarity (e.g., add more MeOH to DCM) Cause1->Solution1 Solution2 Try a different stationary phase (e.g., Alumina, Reverse-Phase) Cause1->Solution2 Cause2->Solution1 Solution3 Dilute sample before spotting Cause3->Solution3

Caption: Troubleshooting guide for TLC streaking issues.

References

Technical Support Center: Monitoring Bioconjugation Reaction Progress with TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for monitoring bioconjugation reaction progress using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: Why is TLC a useful method for monitoring bioconjugation reactions?

A1: TLC is a rapid, cost-effective, and simple technique to qualitatively monitor the progress of a bioconjugation reaction.[1] It allows for the simultaneous visualization of the starting materials (e.g., protein, peptide, or small molecule) and the formation of the bioconjugate product on a single plate. By observing the disappearance of starting material spots and the appearance of a new product spot, researchers can quickly assess if the reaction is proceeding.[1][2]

Q2: What are the key components of a TLC analysis for bioconjugation?

A2: A typical TLC analysis for bioconjugation involves three key components:

  • Stationary Phase: A TLC plate, which is usually a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material. For bioconjugation, silica (B1680970) gel is a common stationary phase.

  • Mobile Phase (Eluent): A solvent or a mixture of solvents that moves up the TLC plate through capillary action, carrying the sample components at different rates.

  • Visualization Method: A technique to see the separated spots on the TLC plate, as most biomolecules and their conjugates are colorless. Common methods include UV light and chemical staining reagents.

Q3: How do I interpret the results of a TLC plate for a bioconjugation reaction?

A3: To interpret the TLC results, you will look at the retention factor (Rf) of the spots, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[3]

  • Starting Materials: You should have reference spots for your starting materials (e.g., the protein/peptide and the small molecule). Typically, the protein or peptide will have a very low Rf value (close to 0) and remain at the baseline on a standard silica plate due to its high polarity and large size. The small molecule will have a higher Rf value.

  • Reaction Mixture: In the lane spotted with the reaction mixture, you will monitor the intensity of the starting material spots over time.

  • Product Formation: The appearance of a new spot, distinct from the starting materials, indicates the formation of the bioconjugate. The bioconjugate's Rf value will typically be different from both the protein and the small molecule. Often, the conjugate will also remain at or near the baseline, similar to the starting protein, but may show slight changes in its interaction with the stationary phase.

  • Reaction Completion: The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible in the reaction mixture lane.[2]

Experimental Protocols

Protocol 1: General Procedure for Monitoring a Protein-Small Molecule Conjugation

This protocol outlines the general steps for monitoring the progress of a typical bioconjugation reaction where a small molecule is being conjugated to a protein.

1. Materials:

  • TLC plates (e.g., silica gel 60 F254)
  • Developing chamber
  • Capillary tubes for spotting
  • Mobile phase (solvent system)
  • Visualization reagent (e.g., Ninhydrin solution, UV lamp)
  • Reaction mixture, starting protein solution, and starting small molecule solution

2. Procedure:

  • Prepare the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5-1 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber with solvent vapors. Close the chamber and let it equilibrate for at least 30 minutes.[4]
  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1-1.5 cm from the bottom of the TLC plate. Mark three lanes on the baseline for your samples.[1][5]
  • Spot the Plate: Using a capillary tube, apply a small spot of each sample onto the baseline in their respective lanes:
  • Lane 1 (Reference): Starting protein.
  • Lane 2 (Co-spot): Spot the starting protein, let it dry, and then spot the reaction mixture on top of it. The co-spot helps to confirm if the spots in the reaction mixture are the same as the starting material.[2][5][6]
  • Lane 3 (Reaction): The reaction mixture at a specific time point.
  • Lane 4 (Reference): Starting small molecule. Make sure the spots are small and concentrated. Allow the solvent to evaporate completely between applications.[7]
  • Develop the Plate: Carefully place the spotted TLC plate in the equilibrated developing chamber. Ensure the baseline with the spots is above the solvent level.[4] Close the chamber and allow the mobile phase to ascend the plate.
  • Stop Development: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[4][7]
  • Dry the Plate: Allow the plate to air dry completely in a fume hood.
  • Visualize the Spots:
  • UV Light: If your small molecule or conjugate is UV-active, you can visualize the spots under a UV lamp (254 nm).[2] Circle the visible spots with a pencil.
  • Staining: For visualizing the protein and conjugate, use an appropriate stain like Ninhydrin. Spray the plate with the Ninhydrin solution and then heat it gently with a heat gun until colored spots appear (typically purple or pink for primary amines).[4][8]
  • Analyze the Results: Compare the spots in the reaction mixture lane to the reference lanes. Look for the disappearance of the starting material spots and the appearance of a new spot corresponding to the bioconjugate. Calculate the Rf values for all visible spots.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Streaking or Elongated Spots 1. Sample is overloaded. 2. The sample is too acidic or basic. 3. The mobile phase is not suitable.1. Dilute the sample and re-spot. 2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to neutralize the sample.[9][10] 3. Try a different mobile phase with a different polarity.
No Visible Spots 1. The sample is too dilute. 2. The compound is not UV-active and the wrong stain was used. 3. The compound is volatile and evaporated.1. Concentrate the sample or spot multiple times in the same location, allowing it to dry between applications.[9][11] 2. Use a more universal stain like potassium permanganate (B83412) or a specific stain for your biomolecule (e.g., Ninhydrin for amines). 3. If the compound is highly volatile, TLC may not be a suitable method.
Spots Remain at the Baseline (Low Rf) 1. The mobile phase is not polar enough. 2. The protein/conjugate is strongly adsorbed to the silica.1. Increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol, water). 2. This is common for proteins on silica gel. Consider using a reverse-phase TLC plate (e.g., C18) with a more polar mobile phase.
Spots are at the Solvent Front (High Rf) The mobile phase is too polar.Decrease the polarity of the mobile phase by adding a less polar solvent (e.g., hexane, ethyl acetate).[9]
Uneven Solvent Front 1. The TLC plate was not placed evenly in the chamber. 2. The chamber was disturbed during development. 3. The bottom edge of the TLC plate is not uniform.1. Ensure the plate is placed straight in the chamber. 2. Avoid moving the chamber during development. 3. Make sure the bottom of the plate is smooth and even.
Difficulty Distinguishing Product from Starting Protein The Rf values are very similar.1. Use the co-spotting technique to see if the spots resolve into an elongated or two distinct spots.[2][5] 2. Try a different mobile phase to improve separation. 3. Use a stain that may give different colors for the starting material and the product.

Data Summary

Table 1: Common TLC Stains for Bioconjugate Components
StainTarget MoleculesTypical Appearance
Ninhydrin Primary and secondary amines (amino acids, proteins, peptides)Purple/pink spots upon heating.[4][8]
Potassium Permanganate (KMnO4) Compounds with oxidizable functional groups (alkenes, alkynes, alcohols, aldehydes)Yellow/brown spots on a purple background.
Fluorescamine Primary aminesFluorescent spots under long-wave UV light.[8]
Iodine Unsaturated compounds and some other organic moleculesBrown spots.[12]
p-Anisaldehyde Nucleophilic groups, carbohydratesVarious colored spots upon heating.
Table 2: Representative Rf Values in Bioconjugation TLC

Note: Rf values are highly dependent on the specific molecules, stationary phase, and mobile phase used. These are general examples.

ComponentTypical Rf on Silica GelRationale
Protein/Antibody ~0.0 - 0.1High molecular weight and high polarity cause strong adsorption to the polar silica gel.
Small Molecule (Non-polar) 0.6 - 0.9Low polarity results in weaker interaction with the stationary phase and greater movement with the mobile phase.
Small Molecule (Polar) 0.2 - 0.5Higher polarity leads to stronger interaction with the silica gel, resulting in a lower Rf value.
Bioconjugate ~0.0 - 0.2The properties are dominated by the large protein component, so it typically has a low Rf value, similar to the starting protein.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_spot Sample Application cluster_dev Development & Visualization cluster_analysis Analysis prep_chamber Prepare Developing Chamber prep_plate Prepare TLC Plate (Draw Baseline) spot_sm Spot Starting Materials (Protein, Small Molecule) prep_plate->spot_sm spot_rxn Spot Reaction Mixture spot_sm->spot_rxn spot_co Spot Co-spot (SM + Rxn) spot_rxn->spot_co develop Develop Plate in Chamber spot_co->develop dry Dry Plate develop->dry visualize Visualize (UV and/or Stain) dry->visualize analyze Analyze Results (Compare Spots, Calculate Rf) visualize->analyze

Figure 1. Experimental workflow for monitoring bioconjugation reactions using TLC.

Troubleshooting_Logic cluster_streaking Issue: Streaking Spots cluster_no_spots Issue: No Visible Spots cluster_rf_issue Issue: Poor Separation (Rf too high/low) start TLC Problem Encountered cause_overload Overloaded Sample? start->cause_overload cause_dilute Sample Too Dilute? start->cause_dilute cause_polarity Mobile Phase Polarity Incorrect? start->cause_polarity cause_ph Acidic/Basic Sample? cause_overload->cause_ph No sol_dilute Dilute Sample cause_overload->sol_dilute Yes sol_modify_mp Add Acid/Base to Mobile Phase cause_ph->sol_modify_mp Yes cause_vis Incorrect Visualization? cause_dilute->cause_vis No sol_concentrate Concentrate or Re-spot cause_dilute->sol_concentrate Yes sol_stain Use Different Stain cause_vis->sol_stain Yes sol_adjust_mp Adjust Mobile Phase Polarity cause_polarity->sol_adjust_mp

Figure 2. Troubleshooting logic for common TLC issues in bioconjugation analysis.

References

Technical Support Center: Best Practices for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing copper catalysts for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the active copper species in CuAAC reactions, and how is it generated?

A1: The active catalytic species in CuAAC is the Copper(I) ion (Cu⁺).[1][2] Due to its instability and tendency to oxidize to the inactive Cu(II) state, Cu(I) is typically generated in situ.[2][3] The most common method involves the reduction of a Copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[1][4] Alternatively, Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly, though they are less stable.[2][5]

Q2: Why are ligands necessary in CuAAC reactions, and how do I choose the right one?

A2: Ligands are crucial for several reasons: they stabilize the active Cu(I) catalyst, preventing its oxidation and disproportionation; they increase the reaction rate; and they improve the solubility of the copper catalyst in the reaction medium.[6][7][8] The choice of ligand depends primarily on the solvent system. For reactions in organic solvents, tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a common choice.[9][10] In aqueous or biological systems, water-soluble ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) and 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid (BTTAA) are recommended for their high efficiency and biocompatibility.[1][7][10]

Q3: How should I prepare and store my copper catalyst stock solutions?

A3: For optimal results, it is highly recommended to prepare fresh stock solutions of the copper source and the reducing agent before each experiment. A common practice is to prepare a 100 mM solution of CuSO₄ in deionized water and a 100 mM solution of sodium ascorbate, also in deionized water.[9] The sodium ascorbate solution is particularly prone to oxidation and should be made immediately before use. Ligand stock solutions, such as a 50 mM solution of THPTA in water or TBTA in DMSO/DMF, can also be prepared.[9] For long-term storage, a pre-mixed solution of CuSO₄ and TBTA in a DMSO/water mixture can be stored at room temperature for extended periods.[11]

Q4: What are the optimal reaction conditions for a typical CuAAC reaction?

A4: CuAAC reactions are robust and can proceed under a wide range of conditions. They are generally insensitive to pH in the range of 4 to 12 and can be performed in various solvents, including water, alcohols, DMSO, and DMF, often in mixtures to ensure the solubility of all reactants.[3][9][11] The reaction is typically carried out at room temperature. While the reaction is often performed open to the air, especially with the use of excess reducing agent, minimizing oxygen exposure by capping the reaction vessel can prevent catalyst deactivation and side reactions.[12][13]

Q5: How can I remove residual copper from my final product?

A5: Residual copper can be problematic, especially in biological applications. Several methods can be employed for its removal. Treating the reaction mixture with a copper-chelating resin is an effective method.[9] Additionally, purification techniques such as solid-phase extraction or passing the reaction mixture through a short column of silica (B1680970) gel can help remove copper ions.[9] For biomolecules, dialysis with a buffer containing a chelating agent like EDTA is a common practice.[13]

Troubleshooting Guide

Problem Potential Cause Solution
Low or No Product Yield Catalyst Inactivation: The active Cu(I) has been oxidized to inactive Cu(II) or has disproportionated.[14]- Prepare fresh sodium ascorbate solution immediately before use. - Deoxygenate your solvents by bubbling with an inert gas (e.g., Argon or Nitrogen).[9] - Ensure an appropriate ligand is used at the correct concentration to stabilize the Cu(I).[14] A ligand-to-copper ratio of 5:1 is often recommended in bioconjugation to protect against reactive oxygen species.[15]
Poor Reagent Quality: Azides or alkynes may be impure or degraded.- Verify the purity of your starting materials. - Perform a control reaction with known reactive azide (B81097) and alkyne partners to confirm the viability of your catalyst system.[12]
Suboptimal Reaction Conditions: Incorrect stoichiometry, solvent, or temperature.- Optimize the stoichiometry of your reactants. - If solubility is an issue, use a co-solvent system (e.g., water/DMSO, water/t-BuOH).[9] - While most reactions work at room temperature, gentle heating may improve the rate for less reactive substrates.[16]
Ligand Issues: Inappropriate ligand choice or incorrect concentration.- Select a ligand appropriate for your solvent system (e.g., TBTA for organic, THPTA/BTTAA for aqueous).[9][10] - An excess of ligand can sometimes decrease the reaction rate, so optimizing the ligand-to-copper ratio is important.[17]
Side Product Formation (e.g., Alkyne Homocoupling) Glaser Coupling: This is a common side reaction promoted by Cu(II) in the presence of oxygen.[12][14]- Minimize oxygen in the reaction by using degassed solvents and an inert atmosphere.[9][13] - Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present throughout the reaction.[4]
Reactive Oxygen Species (ROS) Degradation: The combination of copper and ascorbate can generate ROS, which can damage sensitive biomolecules.[3]- Use a copper-chelating ligand like THPTA or BTTAA to protect biomolecules from oxidation.[3][7] - Add a scavenger, such as aminoguanidine, to intercept byproducts of ascorbate oxidation.[12][15]
Difficulty in Product Isolation Insoluble Copper Complexes: Copper-phosphate complexes can be insoluble.- If using phosphate (B84403) buffers, premix the copper source with the ligand before adding it to the reaction mixture to prevent precipitation.[12]

Ligand Selection Guide

The choice of ligand is critical for a successful CuAAC reaction. The following table summarizes the properties of common ligands to aid in selection.

Ligand Key Properties Recommended Applications
TBTA Water-insoluble, highly effective in organic solvents.[10]Organic synthesis.[7]
THPTA High water solubility, moderate reaction kinetics, moderate biocompatibility.[7][10]Aqueous synthesis, in vitro applications.[7]
BTTAA Moderate water solubility, very high reaction kinetics, very high biocompatibility, very low cytotoxicity.[7][10]In vivo and in vitro applications, long-term reactions.[7]
BTTES High water solubility, high reaction kinetics, very high biocompatibility, very low cytotoxicity.[7]In vivo and in vitro applications.[7]

Experimental Protocols

General Protocol for a Small Molecule CuAAC Reaction

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Alkyne-functionalized molecule

  • Azide-functionalized molecule

  • Solvent (e.g., a mixture of water and DMSO, or an organic solvent like DMF or THF)[9]

  • Copper(II) Sulfate (CuSO₄) stock solution (100 mM in deionized water)

  • Sodium Ascorbate stock solution (100 mM in deionized water, prepare fresh )[9]

  • Ligand stock solution (e.g., 50 mM THPTA in water or 50 mM TBTA in DMSO/DMF)[9]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, dissolve the alkyne (1.0 equivalent) and azide (1.0-1.2 equivalents) in the chosen solvent.

  • If using a water-containing solvent system, deoxygenate the solution by bubbling with an inert gas for 15-20 minutes.[9]

  • Add the ligand solution (e.g., 0.05 equivalents).

  • Add the CuSO₄ solution (e.g., 0.01-0.05 equivalents).

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 0.1-0.2 equivalents).[9]

  • Stir the reaction mixture at the desired temperature (e.g., room temperature).

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, proceed with work-up and purification. To remove copper, the mixture can be passed through a short column of silica gel or treated with a chelating resin.[9]

Visualizing Experimental Workflows

General CuAAC Reaction Workflow

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Work-up A Prepare Fresh Sodium Ascorbate Solution F Initiate with Sodium Ascorbate A->F B Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ligand) C Dissolve Alkyne and Azide in Solvent B->C D Deoxygenate (if aqueous) C->D E Add Ligand and CuSO4 D->E E->F G Monitor Reaction (TLC/HPLC) F->G H Work-up and Purification G->H I Remove Residual Copper H->I

Caption: A generalized workflow for setting up a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting Flowchart for Low Yield in CuAAC

Troubleshooting_CuAAC Start Low Yield in CuAAC Reaction Q1 Are you using a freshly prepared reducing agent? Start->Q1 A1_yes Yes Q1->A1_yes Yes A1_no No Q1->A1_no No Q2 Is the reaction protected from oxygen? A1_yes->Q2 Sol1 Prepare fresh sodium ascorbate solution. A1_no->Sol1 A2_yes Yes Q2->A2_yes Yes A2_no No Q2->A2_no No Q3 Is the correct ligand being used for the solvent? A2_yes->Q3 Sol2 Degas solvents and use an inert atmosphere. A2_no->Sol2 A3_yes Yes Q3->A3_yes Yes A3_no No Q3->A3_no No Q4 Are the starting materials pure? A3_yes->Q4 Sol3 Select an appropriate ligand (e.g., TBTA for organic, THPTA for aqueous). A3_no->Sol3 A4_yes Yes Q4->A4_yes Yes A4_no No Q4->A4_no No End Consider further optimization of stoichiometry, temperature, and solvent. A4_yes->End Sol4 Verify purity of azide and alkyne. Run a control reaction. A4_no->Sol4

Caption: A troubleshooting flowchart to diagnose and resolve common causes of low yield in CuAAC reactions.

References

Technical Support Center: Managing Steric Hindrance in PEGylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEGylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage the effects of steric hindrance in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of PEGylation?

A1: Steric hindrance occurs when the size and shape of the polyethylene (B3416737) glycol (PEG) molecule physically obstructs the reactive site on the target molecule (e.g., protein, peptide, or nanoparticle).[1][2] This "shielding effect" can prevent the PEGylating reagent from accessing the intended conjugation site, leading to lower reaction efficiency or complete failure of the reaction.[3][4] The bulky nature of the PEG chain can also hinder the interaction of the PEGylated molecule with its biological target, potentially reducing its therapeutic efficacy.[3][5]

Q2: How does the size and structure of the PEG molecule contribute to steric hindrance?

A2: The molecular weight and structure (linear vs. branched) of the PEG chain are critical factors.[6]

  • Larger PEG molecules occupy more space and create a greater steric barrier, which can decrease the reaction rate and efficiency.[7] However, a larger PEG can also offer better protection from proteolytic degradation and reduce immunogenicity.[8][9]

  • Branched PEGs create a denser "umbrella-like" shield over the molecule's surface compared to linear PEGs of similar molecular weight.[6][10] This can be advantageous for shielding the molecule but may also lead to a greater loss of biological activity if the conjugation site is near an active or binding domain.[3]

Q3: Can steric hindrance affect the biological activity of my PEGylated molecule?

A3: Yes, significantly. The attached PEG chain can sterically block the active sites or binding domains of a protein or antibody, leading to a partial or complete loss of biological activity.[3][5] For example, PEGylation of interferon α2a resulted in only 7% of its original activity remaining.[3] The degree of activity loss is often dependent on the PEGylation site and the size of the PEG chain.[7]

Q4: What are the common signs that steric hindrance is negatively impacting my PEGylation reaction?

A4: Common indicators include:

  • Low reaction yield: Incomplete conjugation despite using an excess of PEG reagent.[11][12]

  • Formation of heterogeneous products: A mixture of mono-, di-, and multi-PEGylated species, which can complicate purification.[6]

  • Reduced or no biological activity of the purified PEGylated product compared to the unmodified molecule.[3][13]

  • Difficulty in purifying the final product: Unreacted PEG and various PEGylated isomers can be challenging to separate.[12]

Troubleshooting Guide

This guide provides solutions to common problems encountered due to steric hindrance during PEGylation.

Problem 1: Low Yield of PEGylated Product

Potential Cause Troubleshooting Steps
Inaccessible Reactive Site 1. Optimize Reaction Conditions: Adjust pH, temperature, and reaction time to favor conjugation.[6][14] 2. Increase PEG-to-Protein Ratio: A higher molar excess of the PEG reagent can sometimes drive the reaction forward, but be mindful of increased purification challenges.[6][12] 3. Change PEGylation Site: If possible, use site-specific conjugation methods to target a more accessible functional group.[15][16] 4. Introduce a Linker/Spacer Arm: Using a PEG reagent with a longer linker arm can help overcome steric hindrance by increasing the distance between the PEG and the target site.[17][18]
Suboptimal PEG Reagent 1. Try a Smaller PEG: A lower molecular weight PEG may have better access to the reactive site.[7] 2. Switch to a Linear PEG: If using a branched PEG, a linear PEG of similar molecular weight might experience less steric clash.[6]

Problem 2: Significant Loss of Biological Activity

Potential Cause Troubleshooting Steps
PEGylation Near Active/Binding Site 1. Site-Specific PEGylation: This is the most effective strategy. Genetically engineer a unique reactive site (e.g., a cysteine residue) away from the active domain.[16] 2. Controlled "First-Generation" PEGylation: Carefully control reaction conditions (e.g., lower pH for N-terminal modification) to favor conjugation at less critical sites.[6][8] 3. Computational Modeling: Use molecular modeling to predict optimal PEGylation sites that are less likely to interfere with activity.[19]
Conformational Changes Induced by PEG 1. Use a Different PEG Linker Chemistry: Some linker chemistries may have less impact on the protein's tertiary structure. 2. Characterize Structural Changes: Use techniques like circular dichroism to assess the impact of PEGylation on the protein's secondary and tertiary structure.[9]

Problem 3: Formation of a Heterogeneous Mixture of Products

Potential Cause Troubleshooting Steps
Multiple Reactive Sites with Similar Accessibility 1. Site-Specific Mutagenesis: Introduce a unique conjugation site to achieve a homogeneous product.[15][16] 2. Optimize Reaction Stoichiometry: Carefully control the PEG-to-protein molar ratio to favor mono-PEGylation.[6] 3. Stepwise PEG Addition: A slower rate of adding the PEG reagent can sometimes improve selectivity.[6]
Reaction Conditions are Too Harsh 1. Lower the Reaction Temperature: This can sometimes increase the selectivity of the reaction.[14] 2. Adjust pH: Modifying the pH can alter the reactivity of different functional groups (e.g., lysine (B10760008) vs. N-terminal amine).[6]

Quantitative Data Summary

Table 1: Impact of PEG Molecular Weight on Biological Activity and Pharmacokinetics

MoleculePEG Size (kDa)Change in Biological ActivityChange in Circulation Half-LifeReference
Interferon α2a12~93% lossSignificantly increased[3]
Granulocyte-Colony Stimulating Factor (G-CSF)20Activity maintainedExtended[20]
Staphylokinase5~30% loss (N-terminus)Increased[7]
Staphylokinase20~70% loss (N-terminus)Further increased[7]
Methotrexate-loaded Nanoparticles2, 5, 10N/ALonger PEG chain led to prolonged circulation[21]

Table 2: Optimization of PEGylation Reaction Conditions for BSA Nanoparticles

ParameterOptimized ValueEffect on PEGylationReference
PEG Concentration32.5 g/LMost significant factor[14]
Incubation Time10 min-[14]
Temperature27°C-[14]
pH7.0Least significant factor[14]

Experimental Protocols

Protocol 1: Site-Specific Cysteine PEGylation

This protocol describes the site-specific PEGylation of a protein with an engineered, accessible cysteine residue using a maleimide-activated PEG.

  • Protein Preparation:

    • Express and purify the protein of interest containing a single, surface-accessible cysteine residue. Ensure other cysteines are either absent or form disulfide bonds.

    • Dialyze the purified protein against a phosphate (B84403) buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.0) containing 1-2 mM EDTA to prevent disulfide bond formation of the free cysteine.

  • Reduction of Disulfide Bonds (Optional but Recommended):

    • If there's a possibility of disulfide bond formation involving the target cysteine, treat the protein with a 10-fold molar excess of a reducing agent like DTT or TCEP for 1-2 hours at room temperature.

    • Remove the reducing agent immediately before PEGylation using a desalting column.

  • PEGylation Reaction:

    • Dissolve the maleimide-activated PEG in the reaction buffer immediately before use.

    • Add the maleimide-PEG to the protein solution at a 5 to 10-fold molar excess.

    • Incubate the reaction mixture at 4°C or room temperature for 2-4 hours with gentle stirring. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction:

    • Add a small molecule thiol, such as free cysteine or β-mercaptoethanol, at a concentration 2-5 times that of the maleimide-PEG to quench any unreacted maleimide (B117702) groups.

  • Purification:

    • Purify the PEGylated protein from unreacted protein, excess PEG, and quenching agent using size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[22]

  • Characterization:

    • Confirm successful PEGylation and determine the degree of conjugation using SDS-PAGE (which will show a shift in molecular weight) and mass spectrometry.

    • Assess the biological activity of the purified conjugate using a relevant in vitro assay.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein Target Protein Mix Combine & Incubate (Control pH, Temp, Ratio) Protein->Mix PEG Activated PEG Reagent PEG->Mix Purify Purification (e.g., SEC, IEX) Mix->Purify Reaction Mixture Characterize Characterization (SDS-PAGE, MS, Activity Assay) Purify->Characterize Purified Fractions Final Final Conjugate Characterize->Final

Caption: A generalized workflow for a PEGylation reaction.

Steric_Hindrance_Troubleshooting Start Low PEGylation Yield? Cause1 Is Site Accessible? Start->Cause1 Yes Cause2 Is PEG Too Large? Start->Cause2 No Solution1a Optimize Reaction Conditions (pH, Temp) Cause1->Solution1a Maybe Solution1b Use Linker Arm Cause1->Solution1b No Solution1c Site-Specific Mutagenesis Solution1b->Solution1c Solution2a Use Smaller MW PEG Cause2->Solution2a Yes Solution2b Switch to Linear PEG Cause2->Solution2b No

Caption: Decision tree for troubleshooting low PEGylation yields.

References

How to quench an NHS ester reaction effectively

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for effectively quenching N-Hydroxysuccinimide (NHS) ester reactions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching an NHS ester reaction?

Quenching is a critical step to terminate the labeling or crosslinking reaction. It involves adding a reagent that rapidly reacts with any remaining, unreacted NHS esters. This prevents unintended, prolonged reactions that could lead to non-specific labeling or aggregation of target molecules, ensuring the homogeneity and consistency of the final conjugate.

Q2: What are the most common quenching agents for NHS ester reactions?

The most commonly used quenching agents are small molecules containing primary amines. These include:

These agents act as nucleophiles, attacking the NHS ester and forming a stable amide bond with the labeling reagent, thus inactivating it.[1][2]

Q3: How do I choose the right quenching agent for my experiment?

The choice of quenching agent depends on several factors, including the downstream application of your labeled molecule and the potential for side reactions.

  • Tris and Glycine: These are widely used, effective, and generally considered benign for many applications. They are excellent choices for routine quenching.[3][4][5]

  • Hydroxylamine: This is another effective quenching agent. However, it can have side reactions, such as the formation of hydroxamates from asparagine and glutamine residues in proteins.[6][7] It is also used to cleave specific peptide bonds, so its use should be carefully considered if protein integrity is paramount.[6]

  • Ethanolamine and Lysine: These are also effective primary amine-containing quenchers.[2][8][9]

  • Methylamine: This has been shown to be highly effective at not only quenching the reaction but also reversing O-acylation side-reactions (overlabeling) on serine, threonine, and tyrosine residues that can occur with NHS esters.[10]

Q4: Can I quench the reaction without adding a chemical quencher?

Yes, you can quench the reaction by leveraging the inherent instability of NHS esters in aqueous solutions, a process called hydrolysis. By increasing the pH of the reaction mixture to above 8.6, the half-life of the NHS ester is dramatically reduced to about 10 minutes, causing it to hydrolyze back to a non-reactive carboxylic acid.[1][4][8] This method is useful if the addition of a small molecule quencher is undesirable for downstream applications.[1]

Q5: What happens if I don't quench the reaction?

Failure to quench the reaction can lead to several undesirable outcomes:

  • Continued, non-specific labeling: The unreacted NHS esters can continue to react with other molecules in the sample over time.

  • Increased heterogeneity: The final product will be a mixture of molecules with varying degrees of labeling.

  • Aggregation: Over-labeling or cross-linking can lead to protein aggregation and precipitation.

  • Poor reproducibility: Inconsistent reaction times will lead to variability between experiments.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or no quenching efficiency (reaction continues) Insufficient concentration of quenching agent: The amount of quencher is not enough to react with all the excess NHS ester.Increase the final concentration of the quenching agent. A 20-50 mM final concentration is a good starting point for Tris, glycine, and ethanolamine.[2][8][9] For hydroxylamine, 10 mM is often recommended.[8][9]
Short quenching incubation time: The quencher did not have enough time to react completely.Increase the incubation time for the quenching step. 15-30 minutes at room temperature is typically sufficient.
pH of quenching buffer is too low: The primary amine of the quenching agent is protonated and less nucleophilic at low pH.Ensure the pH of the quenching buffer is neutral to slightly basic (pH 7.2-8.5) to facilitate the reaction.
Precipitation observed after adding quenching agent High concentration of quenching agent: Some quenching agents, when added at very high concentrations, can cause changes in buffer osmolarity or solubility of the labeled protein.Use the recommended concentration of the quenching agent. If precipitation persists, consider dialyzing the sample against a suitable buffer after a shorter quenching time.
Aggregation of the labeled protein: The labeling reaction itself may have caused aggregation, which becomes more apparent upon quenching.Optimize the labeling reaction by reducing the molar excess of the NHS ester or the reaction time.
Interference in downstream assays (e.g., Mass Spectrometry) Quenching agent modifies the target molecule: Some quenchers can have side reactions. For example, hydroxylamine can form hydroxamates on Asn and Gln residues.[6][7]Choose a more inert quenching agent like glycine. Glycine has been reported to sometimes enhance mass spectrometry signals.[11][12] If hydroxylamine must be used, be aware of potential side products.
Quenching agent suppresses MS signal: Some buffer components can interfere with ionization.While less common with standard quenchers, ensure that the final concentration is not excessively high. Glycine is often considered MS-friendly.[11][12]

Quantitative Data Summary

Table 1: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures

pHTemperatureHalf-life
7.00°C4 to 5 hours[4]
8.0Room Temp~1 hour[13]
8.64°C10 minutes[4]

Table 2: Recommended Conditions for Common Quenching Agents

Quenching AgentFinal ConcentrationTypical Incubation TimeTemperature
Tris or Glycine20-100 mM[4][8][9][14][15]10-30 minutes[15]Room Temperature
Hydroxylamine10-50 mM[8][9][13][14]15-60 minutesRoom Temperature
Ethanolamine20-50 mM[2][8][9]15-30 minutesRoom Temperature
Methylamine0.4 M[10]60 minutes[10]Room Temperature

Experimental Protocols

Protocol 1: Quenching with Tris or Glycine

This protocol describes a general procedure for quenching an NHS ester reaction using Tris or glycine.

  • Prepare Quenching Solution: Prepare a 1 M stock solution of Tris-HCl or glycine, pH 7.5-8.0.

  • Add Quencher to Reaction: Add the quenching solution to your NHS ester reaction mixture to a final concentration of 20-100 mM. For example, add 20 µL of 1 M Tris-HCl to a 1 mL reaction to achieve a final concentration of 20 mM.

  • Incubate: Gently mix and incubate the reaction for 15 to 30 minutes at room temperature.[15]

  • Purification: Proceed to the purification step (e.g., dialysis, desalting column) to remove the quenched labeling reagent and excess quenching agent.[14]

Protocol 2: Quenching with Hydroxylamine

This protocol is for quenching an NHS ester reaction using hydroxylamine. Note the potential for side reactions mentioned in the FAQ section.

  • Prepare Quenching Solution: Prepare a 1 M stock solution of hydroxylamine-HCl and adjust the pH to 8.0 with NaOH.

  • Add Quencher to Reaction: Add the hydroxylamine solution to your reaction mixture to a final concentration of 10-50 mM.

  • Incubate: Gently mix and incubate for 15 to 60 minutes at room temperature.

  • Purification: Purify the labeled molecule using dialysis or a desalting column to remove reaction byproducts.

Visualizations

NHS_Ester_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching cluster_purify Purification p1 Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) r1 Add NHS Ester to Protein Solution p1->r1 p2 Dissolve NHS Ester in Anhydrous Solvent (e.g., DMSO, DMF) p2->r1 r2 Incubate (0.5-4h at RT or 4°C) r1->r2 q1 Add Quenching Agent (e.g., Tris, Glycine) r2->q1 q2 Incubate (15-30 min at RT) q1->q2 f1 Remove Excess Reagents (Desalting Column/Dialysis) q2->f1 f2 Characterize Conjugate f1->f2

Caption: Workflow for a typical NHS ester conjugation experiment.

Quencher_Selection start Need to Quench NHS Ester Reaction q1 Is downstream application sensitive to small molecules? start->q1 q2 Are there concerns about side reactions with Asn/Gln or specific peptide cleavage? q1->q2 No ans1 Use Hydrolysis: Increase pH > 8.6 q1->ans1 Yes q3 Is O-acylation (overlabeling) of Ser/Thr/Tyr a concern? q2->q3 No ans3 Avoid Hydroxylamine. Use Tris or Glycine. q2->ans3 Yes ans2 Use Tris or Glycine q3->ans2 No ans4 Consider Methylamine or Hydroxylamine q3->ans4 Yes

Caption: Decision tree for selecting an appropriate quenching method.

Quenching_Mechanisms cluster_tris Tris Quenching cluster_glycine Glycine Quenching cluster_hydrolysis Hydrolysis Quenching compound Label-NHS Ester tris Tris H₂N-C(CH₂OH)₃ compound->tris glycine Glycine H₂N-CH₂-COOH compound->glycine water Water (High pH) H₂O compound->water prod_tris Label-Tris Adduct + NHS tris->prod_tris prod_glycine Label-Glycine Adduct + NHS glycine->prod_glycine prod_hydrolysis Label-Carboxylic Acid + NHS water->prod_hydrolysis

Caption: Chemical pathways for common NHS ester quenching methods.

References

Technical Support Center: Preventing Re-oxidation of Sulfhydryl Groups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the prevention of sulfhydryl group re-oxidation in protein reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to prevent the re-oxidation of sulfhydryl groups?

A1: Preventing the re-oxidation of sulfhydryl (-SH) groups on cysteine residues is critical for several reasons. In proteomics, consistent and complete reduction and alkylation are necessary for accurate protein identification and quantification by ensuring that cysteine-containing peptides have a predictable mass.[1][2] For structural studies or assays where the reduced state of a protein is essential for its activity, preventing disulfide bond reformation is paramount.[3] In drug development, particularly for antibody-drug conjugates (ADCs), controlling the thiol state is vital for consistent conjugation chemistry.

Q2: What are the primary methods to prevent sulfhydryl re-oxidation?

A2: The most common and effective strategy involves a two-step process:

  • Reduction: Disulfide bonds (-S-S-) are cleaved to free sulfhydryl groups (-SH) using a reducing agent.[2]

  • Alkylation: The newly formed free thiols are "capped" with an alkylating agent, forming a stable, irreversible thioether bond that prevents them from re-forming disulfide bonds.[1][2]

Q3: What are the most common reducing agents and how do they differ?

A3: The choice of reducing agent depends on the specific protein, downstream applications, and buffer conditions. The most common are Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-Mercaptoethanol (BME).

Q4: What are the common alkylating agents and their characteristics?

A4: Iodoacetamide (B48618) (IAA) and N-ethylmaleimide (NEM) are two of the most widely used alkylating agents. They react with free sulfhydryl groups to form stable covalent bonds.[1] IAA is highly effective, but can have off-target reactions with other amino acids if not used under optimal conditions.[4] NEM is also highly reactive with thiols.[1]

Data Summary Tables

Table 1: Comparison of Common Reducing Agents

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)β-Mercaptoethanol (BME)
Mechanism Thiol-disulfide exchangePhosphine-based reductionThiol-disulfide exchange
Effective pH Range >7.01.5 - 8.5>7.5
Odor Strong, unpleasantOdorlessStrong, unpleasant
Stability Prone to air oxidationMore stable in airProne to air oxidation
Compatibility with IMAC (Ni-NTA) No (reduces Ni2+)YesNo (reduces Ni2+)
Typical Concentration 5-100 mM5-50 mM10-100 mM
Typical Incubation 15-60 min at 37-60°C15-30 min at room temperature30-60 min at room temperature

Table 2: Comparison of Common Alkylating Agents

FeatureIodoacetamide (IAA)N-ethylmaleimide (NEM)
Reaction Forms a stable thioether bondForms a stable thioether bond
Specificity Highly reactive with thiols, but can have off-target reactions at high pH or concentration.[5][6]Highly reactive and specific for thiols at neutral pH.[6]
Optimal pH 7.5 - 8.56.5 - 7.5
Light Sensitivity Yes, prepare fresh and keep in the dark.[7]Less sensitive than IAA
Typical Concentration 10-20 mM (or ~2-fold molar excess over reducing agent)~3-fold molar excess over DTT[8]
Typical Incubation 20-45 min at room temperature in the dark30-60 min at room temperature

Troubleshooting Guides

Issue 1: Incomplete Reduction of Disulfide Bonds

  • Possible Cause: Insufficient concentration of reducing agent.

    • Solution: Increase the concentration of DTT or TCEP. For complete reduction for applications like electrophoresis, DTT concentrations up to 100 mM may be required.[3][9]

  • Possible Cause: Reducing agent has lost activity.

    • Solution: Prepare fresh solutions of reducing agents, especially DTT, before each experiment as they are prone to oxidation.[3]

  • Possible Cause: Disulfide bonds are buried within the protein's structure and are inaccessible.

    • Solution: Perform the reduction under denaturing conditions by adding urea (B33335) (6-8 M) or guanidine (B92328) hydrochloride (6 M) to the buffer to unfold the protein and expose the disulfide bonds.[3][10]

  • Possible Cause: Suboptimal pH for the reducing agent.

    • Solution: Ensure the buffer pH is within the optimal range for your chosen reducing agent (e.g., >7.0 for DTT).[3]

Issue 2: Protein Aggregation/Precipitation After Adding Reducing Agent

  • Possible Cause: The protein's native structure and solubility are dependent on intact disulfide bonds.

    • Solution: Try a lower concentration of the reducing agent.[3] You can also add stabilizing agents like glycerol (B35011) or non-denaturing detergents (e.g., Tween 20) to the buffer.[11] Consider performing the reduction at a lower protein concentration.[3]

  • Possible Cause: The chosen buffer conditions are not optimal for the reduced protein.

    • Solution: Optimize the buffer pH to be at least one unit away from the protein's isoelectric point (pI).[12] You can also screen different salt concentrations.[12]

Issue 3: Incomplete Alkylation or Side Reactions

  • Possible Cause: Insufficient concentration of the alkylating agent.

    • Solution: Ensure you are using a sufficient molar excess of the alkylating agent over the reducing agent (e.g., ~2-fold for IAA over DTT).

  • Possible Cause: Alkylating agent has degraded.

    • Solution: Iodoacetamide is light-sensitive and should be prepared fresh and kept in the dark.[7]

  • Possible Cause: Off-target alkylation of other amino acid residues (e.g., lysine, histidine).

    • Solution: Maintain the reaction pH within the optimal range for cysteine-specific alkylation (pH 7.5-8.5 for IAA).[5] Avoid excessive concentrations of the alkylating agent and prolonged incubation times.[1][5]

  • Possible Cause: Unreacted alkylating agent is interfering with downstream steps.

    • Solution: Quench the alkylation reaction by adding a small amount of DTT or another thiol-containing reagent.[10][13]

Experimental Protocols

Protocol 1: In-Solution Reduction and Alkylation for Mass Spectrometry

  • Protein Solubilization and Denaturation:

    • Resuspend the protein sample (e.g., 100 µg) in a denaturing buffer such as 8 M urea in 100 mM Tris-HCl, pH 8.5.[10]

  • Reduction:

    • Add DTT to a final concentration of 5-10 mM.[3]

    • Incubate for 30-60 minutes at 37°C.[3]

    • Alternatively, use TCEP at a final concentration of 5 mM and incubate for 20 minutes at room temperature.[10]

  • Alkylation:

    • Cool the sample to room temperature.

    • Add iodoacetamide to a final concentration of 15-20 mM (ensure it is in molar excess to the DTT).[3]

    • Incubate for 30 minutes at room temperature in the dark.[1][3]

  • Quenching:

    • Add DTT to a final concentration of 5 mM to quench any unreacted iodoacetamide.[10][13]

    • Incubate for 15 minutes at room temperature in the dark.[10][13]

  • Sample Cleanup:

    • Proceed with buffer exchange or protein precipitation to remove urea, and excess reducing and alkylating agents prior to enzymatic digestion.

Protocol 2: In-Gel Reduction and Alkylation

  • Excise and Destain:

    • Excise the protein band of interest from the Coomassie-stained gel.

    • Cut the gel band into small pieces (~1x1 mm).[2]

    • Destain the gel pieces with a solution of 50% acetonitrile (B52724) in 50 mM ammonium (B1175870) bicarbonate.

  • Reduction:

    • Rehydrate the gel pieces in a solution of 10 mM DTT in 100 mM ammonium bicarbonate.[2]

    • Incubate for 30-60 minutes at 56°C.

  • Alkylation:

    • Cool the tubes to room temperature.

    • Remove the DTT solution and add a solution of 55 mM iodoacetamide in 100 mM ammonium bicarbonate.[14]

    • Incubate for 20-30 minutes at room temperature in the dark.[2]

  • Washing:

    • Remove the iodoacetamide solution and wash the gel pieces with 100 mM ammonium bicarbonate.

    • Dehydrate the gel pieces with 100% acetonitrile and dry them completely in a vacuum centrifuge. The gel pieces are now ready for in-gel digestion.[2]

Visualizations

experimental_workflow cluster_reduction Reduction cluster_alkylation Alkylation start Protein Sample (with disulfide bonds) denature Add Denaturant (e.g., 8M Urea) start->denature Optional reduce Add Reducing Agent (e.g., DTT or TCEP) denature->reduce incubate_reduce Incubate (e.g., 37°C for 30 min) reduce->incubate_reduce reduced_protein Reduced Protein (free -SH groups) incubate_reduce->reduced_protein alkylate Add Alkylating Agent (e.g., Iodoacetamide) reduced_protein->alkylate incubate_alkylate Incubate in Dark (e.g., RT for 30 min) alkylate->incubate_alkylate quench Quench Reaction (add excess DTT) incubate_alkylate->quench alkylated_protein Alkylated Protein (stable thioether bonds) quench->alkylated_protein

Caption: Workflow for in-solution reduction and alkylation.

troubleshooting_logic start Problem: Incomplete Disulfide Reduction cause1 Is the reducing agent fresh? start->cause1 cause2 Is the concentration sufficient? start->cause2 cause3 Are disulfide bonds buried? start->cause3 cause4 Is the pH optimal? start->cause4 solution1 Solution: Prepare fresh DTT/TCEP solution. cause1->solution1 No solution2 Solution: Increase DTT/TCEP concentration. cause2->solution2 No solution3 Solution: Add denaturant (Urea/Guanidine HCl). cause3->solution3 Yes solution4 Solution: Adjust buffer pH (>7.0 for DTT). cause4->solution4 No

Caption: Troubleshooting incomplete disulfide bond reduction.

References

Validation & Comparative

The Strategic Advantage of Azido-PEG3-alcohol in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-parameter optimization challenge where the linker—the bridge between the target protein ligand and the E3 ligase ligand—plays a pivotal role in determining the efficacy, selectivity, and physicochemical properties of the final molecule.[1][2] Among the diverse array of linker chemistries, those incorporating polyethylene (B3416737) glycol (PEG) units have gained prominence. This guide provides a detailed comparison of Azido-PEG3-alcohol as a PROTAC linker building block, highlighting its advantages over other linker types with supporting data and experimental protocols.

The Multifaceted Role of the PROTAC Linker

A PROTAC's linker is not merely a spacer but an active contributor to its biological activity.[2] Its length, rigidity, and chemical composition influence the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[2] An ideal linker should confer favorable properties such as aqueous solubility and cell permeability to the often large and lipophilic PROTAC molecule.[3]

This compound: A Versatile Building Block

This compound has emerged as a valuable tool in the construction of PROTACs due to a combination of advantageous features:

  • Enhanced Solubility: The three ethylene (B1197577) glycol units in the PEG3 chain are hydrophilic, which can significantly improve the aqueous solubility of the resulting PROTAC.[4] This is a critical factor, as poor solubility can hinder in vitro assays and limit bioavailability.

  • Optimal Flexibility: The PEG linker provides flexibility, allowing the two ligands to orient themselves optimally for the formation of a stable and productive ternary complex.[4] This conformational adaptability is crucial for accommodating the specific structural requirements of different target proteins and E3 ligases.

  • "Click Chemistry" Handle: The azide (B81097) (N3) group is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[4][5] This allows for the modular and rapid synthesis of PROTAC libraries by coupling an azide-containing linker with an alkyne-functionalized ligand, streamlining the optimization process.[2]

  • Versatile Hydroxyl Group: The terminal alcohol (-OH) group provides an additional point for chemical modification, offering flexibility in synthetic strategies.[4]

Comparative Analysis of Linker Performance

Linker TypeKey CharacteristicsImpact on PROTAC PerformanceRepresentative Data (Illustrative)
This compound Hydrophilic, flexible, enables "click chemistry"Often improves solubility and provides a good balance for ternary complex formation. The triazole ring formed after click chemistry is metabolically stable.[2][4]A PROTAC with a PEG3 linker might exhibit a DC50 in the nanomolar range with good maximal degradation.
Alkyl Chains Hydrophobic, flexibleCan enhance cell permeability due to increased lipophilicity. However, they may decrease aqueous solubility. The optimal length is highly target-dependent.[2]A switch from a PEG linker to an alkyl linker can sometimes improve permeability but may require optimization to maintain degradation potency.[6]
Longer PEG Chains (e.g., PEG4, PEG6) More hydrophilic, more flexibleGenerally lead to higher solubility. However, excessive length can sometimes be detrimental to ternary complex stability or lead to decreased cell permeability.[2][7]Increasing PEG length from 2 to 4 units in a SMARCA2-targeting PROTAC improved DC50 from 500 nM to 250 nM and Dmax from 55% to 70%.[7]
Rigid Linkers (e.g., containing piperazine/piperidine or alkynes) Conformationally restrictedCan pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and metabolic stability. However, they may be more challenging to synthesize and optimize.[2]Replacement of a flexible amine linkage with a rigid ethynyl (B1212043) group in a BET degrader led to a 3- to 6-fold increase in cell activity in some cell lines.[2]

Note: The data in the table is illustrative and compiled from various sources. Direct comparison of absolute values across different studies is challenging due to variations in target proteins, E3 ligases, and cell lines. The key takeaway is the trend observed with different linker types.

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of PROTACs. Below are protocols for key experiments.

Protocol 1: Synthesis of a PROTAC using this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate an alkyne-modified target protein ligand with an azide-functionalized E3 ligase ligand precursor derived from this compound.

Materials:

  • Alkyne-modified target protein ligand

  • Azide-functionalized E3 ligase ligand precursor

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper-chelating ligand

  • Solvent (e.g., a mixture of DMSO and water)

Procedure:

  • Dissolve the alkyne-modified target protein ligand and the azide-functionalized E3 ligase ligand precursor in the chosen solvent system.

  • Prepare a fresh solution of sodium ascorbate in water.

  • Prepare a solution of CuSO4 and THPTA in water.

  • To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO4/THPTA solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS.

  • Upon completion, the reaction mixture is typically purified by preparative HPLC to yield the final PROTAC.

Protocol 2: Western Blot Analysis for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells after treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at a suitable density and treat with a range of PROTAC concentrations for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[8]

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to assess the passive permeability of a PROTAC across an artificial lipid membrane.[9]

Materials:

  • PAMPA plate (a filter plate and an acceptor plate)

  • Lipid solution (e.g., phosphatidylcholine in dodecane)

  • PROTAC stock solution in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS/MS for quantification

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the lipid solution.

  • Compound Addition: Add the PROTAC solution (diluted in PBS) to the donor wells.

  • Incubation: Place the donor plate into the acceptor plate containing fresh PBS and incubate for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (V_A / (Area * time)) * -ln(1 - [drug]_acceptor / [drug]_equilibrium) Where V_A is the volume of the acceptor well, Area is the area of the membrane, and time is the incubation time.

Visualizing PROTAC Concepts

Diagrams created using Graphviz (DOT language) help to illustrate key concepts in PROTAC design and evaluation.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC (this compound linker) POI Target Protein (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_1 PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (Click Chemistry) Purification Purification (HPLC) Synthesis->Purification Degradation_Assay Degradation Assay (Western Blot) Purification->Degradation_Assay Permeability_Assay Permeability Assay (PAMPA) Purification->Permeability_Assay Solubility_Assay Solubility Assay Purification->Solubility_Assay Data_Analysis Data Analysis (DC50, Dmax, Papp) Degradation_Assay->Data_Analysis Permeability_Assay->Data_Analysis Solubility_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR SAR->Synthesis Optimization

A typical workflow for the design and evaluation of PROTACs.

Conclusion

This compound offers a compelling combination of properties that make it a highly advantageous building block in PROTAC design. Its ability to enhance solubility, provide optimal flexibility, and enable rapid and modular synthesis via "click chemistry" addresses several key challenges in the development of effective protein degraders. While the optimal linker is ultimately dependent on the specific target protein and E3 ligase pair, the versatility of this compound positions it as a valuable starting point and a powerful tool in the iterative process of PROTAC optimization. The systematic evaluation of linker analogues, guided by the experimental protocols outlined in this guide, will continue to be a critical step in advancing this transformative therapeutic modality.

References

A Comparative Guide to Azido-PEG3-alcohol and Longer PEG Chain Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the design of advanced biotherapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also significantly influences the overall physicochemical properties, pharmacokinetics, and ultimately, the therapeutic efficacy of the conjugate. Polyethylene glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and tunable nature. This guide provides an objective comparison between the short-chain Azido-PEG3-alcohol and its longer PEG chain counterparts, supported by experimental data and detailed methodologies to inform rational drug design.

Impact of PEG Linker Length on Physicochemical Properties

The length of the PEG chain in a linker directly impacts several key physicochemical properties of the resulting bioconjugate. While this compound offers a compact and efficient linker, longer PEG chains can provide distinct advantages, particularly in modulating solubility and hydrophilicity.

PropertyThis compoundLonger Azido-PEG-alcohol Linkers (e.g., PEG4, PEG6, PEG8, PEG12)Key Considerations & Experimental Observations
Molecular Weight 175.19 g/mol [1]Increases with each ethylene (B1197577) glycol unit (e.g., Azido-PEG6-alcohol: 307.35 g/mol [2])The incremental increase in molecular weight with longer PEG chains can influence the hydrodynamic radius of the conjugate.[3]
Solubility Soluble in DMSO, DCM, THF, acetonitrile.[1]Generally exhibit increased aqueous solubility.[3][4]The hydrophilic nature of the repeating ethylene glycol units enhances the solubility of the entire conjugate, which is particularly beneficial for hydrophobic payloads.[3][4]
Hydrophilicity Moderately hydrophilic.Increasingly hydrophilic with longer PEG chains.Enhanced hydrophilicity can mitigate aggregation, a common challenge with ADCs carrying hydrophobic drugs, especially at high drug-to-antibody ratios (DARs).
Stability The triazole linkage formed via click chemistry is highly stable.[5]The stability of the triazole linkage remains high, but the overall conjugate stability can be influenced by the linker's interaction with the biomolecule.[3][6]The structure of the PEG-protein linker can significantly impact the conformational stability of the protein.[6] Longer PEG chains can offer a shielding effect, potentially protecting the biomolecule from enzymatic degradation.[4]

Performance in Bioconjugation and Drug Delivery Applications

The choice between a short or long PEG linker has profound implications for the performance of bioconjugates in both in vitro and in vivo settings.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, the linker length can affect the drug-to-antibody ratio (DAR), in vitro cytotoxicity, and pharmacokinetics.

Performance MetricThis compoundLonger Azido-PEG-alcohol LinkersExperimental Insights
Drug-to-Antibody Ratio (DAR) Generally allows for consistent DAR.Can sometimes lead to lower DAR with very long chains due to steric hindrance.[7]Shorter PEG linkers can facilitate efficient conjugation, while very long chains might impede the reaction.[7]
In Vitro Cytotoxicity (IC50) Often associated with high potency (low IC50).[7]May show a decrease in potency (higher IC50) with increasing length.[7]Longer PEG chains can sometimes hinder the interaction of the ADC with the target cell or the release of the payload, leading to reduced cytotoxicity.[7]
In Vivo Pharmacokinetics (Half-life) Shorter half-life compared to conjugates with longer PEG linkers.Generally leads to a longer plasma half-life.PEGylation increases the hydrodynamic size of the ADC, reducing renal clearance and extending circulation time.[8] This can result in greater tumor accumulation.
Proteolysis-Targeting Chimeras (PROTACs)

For PROTACs, the linker length is a critical parameter for inducing the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase, which is essential for target protein degradation.

Performance MetricThis compoundLonger Azido-PEG-alcohol LinkersExperimental Insights
Ternary Complex Formation A short linker may lead to steric hindrance, preventing stable complex formation.[9]An optimal length is crucial; a linker that is too long might result in a non-productive complex.[9]The linker's flexibility and length dictate the spatial orientation of the target protein and E3 ligase for efficient ubiquitination.[10]
Degradation Efficacy (DC50 & Dmax) Efficacy is highly dependent on finding an optimal linker length.Systematic variation of linker length is often necessary to achieve potent and selective protein degradation.[9]Studies on various PROTACs have demonstrated that linker length optimization is paramount for achieving maximal degradation (Dmax) at low concentrations (DC50).[9]

Experimental Protocols

Detailed methodologies are crucial for the systematic evaluation and comparison of different PEG linker lengths.

Protocol 1: Comparative Bioconjugation Efficiency via Click Chemistry

This protocol outlines a method to compare the conjugation efficiency of this compound and longer Azido-PEG-alcohol linkers to an alkyne-modified antibody.

Materials:

  • Alkyne-modified monoclonal antibody (mAb-alkyne)

  • This compound and longer Azido-PEG-alcohol linkers (e.g., PEG4, PEG6, PEG8)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Size-Exclusion Chromatography (SEC) system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mg/mL solution of mAb-alkyne in PBS.

    • Prepare 10 mM stock solutions of each Azido-PEG-alcohol linker in DMSO.

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water.

    • Prepare a 50 mM stock solution of THPTA in water.

  • Conjugation Reaction (to be performed for each linker):

    • In separate reaction tubes, add the mAb-alkyne solution.

    • Add a 5-fold molar excess of the respective Azido-PEG-alcohol linker stock solution.

    • Prepare the catalyst premix: combine CuSO4 and THPTA in a 1:5 molar ratio.

    • Add the CuSO4/THPTA premix to the reaction mixture to a final copper concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Incubate the reaction at room temperature for 2 hours with gentle mixing.

  • Purification:

    • Purify the resulting ADCs using an SEC system to remove unreacted linkers and reagents.

  • Analysis:

    • Determine the drug-to-antibody ratio (DAR) for each conjugate using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Compare the DAR values to assess the conjugation efficiency of each linker length.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol describes how to compare the cytotoxic potency of ADCs synthesized with different PEG linker lengths on a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells for an anti-HER2 ADC)

  • Complete cell culture medium

  • ADCs synthesized with this compound and longer PEG linkers

  • 96-well cell culture plates

  • MTT or similar cell viability reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the target cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of each ADC construct in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted ADCs to the respective wells.

    • Include untreated cells as a negative control and cells treated with the free drug as a positive control.

  • Incubation:

    • Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Cell Viability Assessment:

    • Add the MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

    • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curves and determine the IC50 value for each ADC construct.

Protocol 3: In Vivo Pharmacokinetic Study

This protocol provides a framework for comparing the pharmacokinetic profiles of ADCs with varying PEG linker lengths in a rodent model.[8][11]

Materials:

  • Female BALB/c mice (or other appropriate strain)

  • ADCs synthesized with this compound and longer PEG linkers

  • Sterile saline for injection

  • Blood collection supplies (e.g., heparinized capillaries)

  • Centrifuge

  • ELISA kit for quantifying the total antibody

Procedure:

  • Animal Dosing:

    • Administer a single intravenous (IV) dose of each ADC construct (e.g., 5 mg/kg) to a group of mice.

  • Blood Sampling:

    • Collect blood samples via tail vein or retro-orbital bleeding at predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 72h, 96h, and 168h) post-injection.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Quantification of ADC:

    • Measure the concentration of the total antibody in the plasma samples using a validated ELISA method.

  • Data Analysis:

    • Plot the plasma concentration-time curves for each ADC construct.

    • Calculate key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).

Visualizing Molecular Interactions and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.

PROTAC_Mechanism_of_Action cluster_System Cellular Environment cluster_Ternary Ternary Complex Formation POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ligase Complex E3_Ligase E3 Ubiquitin Ligase PROTAC PROTAC (Azido-PEGn-alcohol linker) Ub Ubiquitin Ubiquitination Poly-ubiquitinated Target Protein Ub->Ubiquitination Proteasome Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Ternary_Complex->Ubiquitination Proximity-induced ubiquitination Ubiquitination->Proteasome Recognition & Degradation

Caption: Mechanism of action for a PROTAC utilizing an Azido-PEG-alcohol linker.

Experimental_Workflow cluster_Synthesis ADC Synthesis & Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation mAb Alkyne-modified mAb Conjugation Click Chemistry Conjugation mAb->Conjugation Linker_PEG3 This compound Linker_PEG3->Conjugation Linker_PEGn Longer Azido-PEGn-alcohols Linker_PEGn->Conjugation Purification Purification (SEC) Conjugation->Purification Characterization Characterization (HIC, UV-Vis) Purification->Characterization Cytotoxicity Cytotoxicity Assay (IC50 Determination) Characterization->Cytotoxicity PK_Study Pharmacokinetic Study (t1/2, AUC, CL) Characterization->PK_Study

Caption: Experimental workflow for comparing ADCs with different PEG linker lengths.

Conclusion

The selection of the optimal PEG linker length is a critical, context-dependent decision in the development of bioconjugates. This compound provides a compact and efficient linker that often leads to high in vitro potency. However, longer Azido-PEG-alcohol linkers can offer significant advantages in improving solubility, stability, and in vivo pharmacokinetic profiles, which may translate to enhanced therapeutic efficacy. A systematic evaluation of a range of PEG linker lengths is therefore essential in the preclinical development of novel ADCs and PROTACs to identify the candidate with the most favorable overall properties for a specific therapeutic application.

References

The Efficacy of Azido-PEG3-alcohol in Enhancing Drug Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a well-established and widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of peptides, proteins, and small molecule drugs. This guide provides a comprehensive comparison of Azido-PEG3-alcohol, a specific PEGylation reagent, with other PEGylation alternatives and outlines the experimental data supporting its use. This compound is a bifunctional linker that contains an azide (B81097) group for "click chemistry" conjugation and a hydroxyl group, offering a versatile and efficient method for PEGylation.[1][2]

Revolutionizing Drug Half-Life: The Mechanism of PEGylation

PEGylation primarily enhances a drug's pharmacokinetic profile by increasing its hydrodynamic size.[3][4] This increased size leads to several beneficial effects:

  • Reduced Renal Clearance: The larger size of the PEGylated drug slows its filtration by the kidneys, thereby prolonging its circulation time in the bloodstream.[3]

  • Protection from Proteolytic Degradation: The PEG chain provides a protective hydrophilic shield around the drug molecule, sterically hindering the approach of proteolytic enzymes.[4]

  • Reduced Immunogenicity: The "stealth" properties imparted by the PEG shield can also mask the drug from the host's immune system, reducing the likelihood of an immune response.[3]

These factors collectively contribute to an extended in vivo half-life, allowing for less frequent dosing and a more sustained therapeutic effect.[2][5]

This compound and Click Chemistry: A Precise Approach

This compound is specifically designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This type of reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biological molecules without compromising their activity.[6][7] The azide group on the this compound reacts specifically with an alkyne-modified drug to form a stable triazole linkage.[2]

Experimental Workflow for this compound Conjugation via CuAAC:

G cluster_prep Preparation cluster_reaction CuAAC Reaction cluster_purification Purification & Analysis drug Alkyne-Modified Drug mix Mix Drug and PEG in Aqueous Buffer drug->mix peg This compound peg->mix catalyst Add Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) and Ligand (e.g., THPTA) mix->catalyst incubate Incubate at Room Temperature catalyst->incubate purify Purify Conjugate (e.g., SEC or IEX) incubate->purify analyze Analyze Conjugate (e.g., LC-MS, SDS-PAGE) purify->analyze

Figure 1. A typical experimental workflow for protein PEGylation.

Comparative Performance: this compound vs. Alternatives

While direct head-to-head studies comparing the pharmacokinetic profiles of drugs conjugated specifically with this compound versus other PEGylation reagents are not abundant in publicly available literature, the advantages of the click chemistry approach it enables are well-documented. Traditional PEGylation often relies on less specific reactions, such as those targeting primary amines with N-hydroxysuccinimide (NHS) esters, which can result in a heterogeneous mixture of products with varying numbers of PEG chains attached at different sites.[8] This heterogeneity can lead to batch-to-batch variability and a less predictable pharmacokinetic profile. The site-specific nature of click chemistry offers greater control over the final conjugate, leading to a more homogeneous product with potentially more consistent in vivo performance.[9]

PEGylation Alternatives

Concerns about the potential immunogenicity of PEG and its non-biodegradable nature have driven the development of alternative polymer technologies.[1] The following table summarizes the performance of two prominent alternatives, Polysarcosine (pSar) and XTEN, in comparison to PEGylation.

FeaturePEGylation (General)Polysarcosine (pSar)XTEN
Composition Synthetic polymer of ethylene (B1197577) oxidePolypeptoid of N-methylated glycineUnstructured, hydrophilic polypeptide (Ala, Glu, Gly, Pro, Ser, Thr)[10]
Biodegradability Generally non-biodegradable[1]BiodegradableBiodegradable[10]
Immunogenicity Potential for anti-PEG antibodies[3]Considered to have low immunogenicityEngineered to be less immunogenic than PEG[11]
Pharmacokinetics Extends half-life significantly (e.g., 25-fold increase for rhTIMP-1)[12]More efficiently improves clearance rates compared to PEG of equal length in ADCs[13]Can increase in vivo half-life by 60- to 130-fold[10]
Synthesis Chemical conjugationCan be chemically conjugated or recombinantly fusedRecombinantly fused to the therapeutic protein[11]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Peptide

This protocol provides a general procedure for the conjugation of an alkyne-modified peptide to this compound.

Materials:

  • Alkyne-modified peptide

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Deionized water

  • Organic solvent for dissolving reagents if necessary (e.g., DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-modified peptide in an appropriate buffer.

    • Prepare a stock solution of this compound in deionized water or a minimal amount of organic solvent.

    • Prepare stock solutions of CuSO4 (e.g., 20 mM), sodium ascorbate (e.g., 100 mM), and THPTA ligand (e.g., 50 mM) in deionized water.

  • Catalyst Premix:

    • In a microcentrifuge tube, mix the CuSO4 and THPTA ligand solutions. A common ratio is 1:5 (CuSO4:THPTA). Allow this mixture to stand for a few minutes.[14]

  • Conjugation Reaction:

    • In a separate tube, combine the alkyne-modified peptide and a molar excess of this compound (typically 2- to 10-fold excess) in the reaction buffer.

    • Add the premixed catalyst solution to the peptide/PEG mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.[15]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours, or as optimized for the specific reactants. Protect the reaction from light.[14]

  • Purification:

    • Purify the PEGylated peptide from unreacted components using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Analysis:

    • Confirm the successful conjugation and assess the purity of the final product using techniques such as LC-MS and SDS-PAGE.

Protocol 2: In Vivo Pharmacokinetic Study of a PEGylated Small Molecule in Mice

This protocol outlines a general procedure for evaluating the pharmacokinetic profile of a PEGylated drug.

Materials:

  • PEGylated drug and unconjugated drug (for comparison)

  • Vehicle for drug formulation (e.g., saline, PBS with appropriate solubilizers)

  • Male CD-1 mice (or other appropriate strain), 8-10 weeks old

  • Syringes and needles for intravenous (IV) or subcutaneous (SC) administration

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Anesthetic (if required for blood collection)

  • Centrifuge

Procedure:

  • Animal Acclimatization:

    • Allow mice to acclimate to the housing conditions for at least one week prior to the study.

  • Drug Administration:

    • Divide the mice into groups (e.g., PEGylated drug group, unconjugated drug group, vehicle control group).

    • Administer a single dose of the formulated drug or vehicle via the desired route (e.g., tail vein injection for IV).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48 hours) post-administration. Blood can be collected via retro-orbital sinus, saphenous vein, or terminal cardiac puncture.

    • Place the collected blood into heparinized tubes to prevent clotting.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Quantitative Analysis:

    • Determine the concentration of the drug in the plasma samples using a validated analytical method, such as LC-MS/MS.[16]

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC), using appropriate pharmacokinetic software.

Signaling Pathways and Drug Delivery

The primary impact of PEGylation on signaling pathways is indirect. By extending the circulation time and bioavailability of a therapeutic agent, PEGylation ensures that the drug can interact with its target signaling pathway for a longer duration, potentially leading to a more sustained and potent therapeutic effect.

Logical Flow of PEGylation's Impact on Drug Efficacy:

G cluster_drug Drug Properties cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics & Efficacy unconjugated Unconjugated Drug (Short Half-Life) pegylation PEGylation (e.g., with this compound) unconjugated->pegylation conjugated PEGylated Drug pegylation->conjugated pk_params Improved PK Profile - Increased Half-Life - Decreased Clearance conjugated->pk_params sustained_exposure Sustained Target Exposure pk_params->sustained_exposure pathway Prolonged Modulation of Signaling Pathway sustained_exposure->pathway efficacy Enhanced Therapeutic Efficacy pathway->efficacy

Figure 2. PEGylated inhibitors can modulate signaling pathways.

Conclusion

This compound, through its application in click chemistry-mediated PEGylation, offers a precise and efficient method for enhancing the pharmacokinetic properties of therapeutic molecules. While direct comparative data with other PEGylation reagents is an area for further research, the inherent advantages of a site-specific and controlled conjugation process suggest a favorable profile for producing homogeneous and effective drug-PEG conjugates. Furthermore, the development of biodegradable and less immunogenic alternatives like Polysarcosine and XTEN provides promising avenues for the next generation of long-acting therapeutics. The choice of a specific half-life extension technology will ultimately depend on the nature of the drug, the desired pharmacokinetic profile, and considerations of manufacturing and potential long-term effects.

References

A Head-to-Head Comparison of Bioconjugation Linkers: Azido-PEG3-alcohol vs. Amine- and Thiol-Reactive Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical determinant of success in bioconjugation. The chosen linker dictates not only the efficiency and specificity of the conjugation reaction but also the stability, homogeneity, and retained bioactivity of the final conjugate. This guide provides an objective comparison of Azido-PEG3-alcohol, a key reagent in bioorthogonal "click chemistry," with two widely used classes of crosslinkers: N-hydroxysuccinimide (NHS) esters and maleimides.

This comparison delves into the reaction mechanisms, performance metrics, and stability of the resulting bioconjugates. Detailed experimental protocols for each conjugation strategy are also provided to support practical application in the laboratory.

At a Glance: A Comparative Overview of Crosslinker Chemistries

The fundamental difference between these linkers lies in their target functional groups and reaction mechanisms. This compound participates in bioorthogonal click chemistry, offering high specificity and efficiency. In contrast, NHS esters and maleimides are staples of traditional bioconjugation, targeting primary amines and free thiols, respectively.

FeatureThis compound (via Click Chemistry)NHS Ester-PEG LinkersMaleimide-PEG Linkers
Target Functional Group Terminal or Strained AlkynesPrimary Amines (e.g., Lysine (B10760008), N-terminus)Thiols (Sulfhydryls, e.g., Cysteine)
Reaction Type Azide-Alkyne Cycloaddition (CuAAC or SPAAC)AcylationMichael Addition
Resulting Linkage 1,2,3-TriazoleAmideThioether
Reaction Specificity High (Bioorthogonal)Moderate (Multiple lysine residues can react)High (Cysteine is a less abundant amino acid)
Reaction pH 4.0 - 9.07.0 - 9.06.5 - 7.5
Typical Reaction Time 0.5 - 4 hours0.5 - 4 hours1 - 4 hours
Key Advantages High specificity, high yield, stable linkage, bioorthogonal nature allows for use in complex biological media.Well-established chemistry, high reactivity with abundant functional groups.Site-specificity can be achieved with engineered cysteines, stable linkage.
Key Considerations Requires the presence of an alkyne on the binding partner. CuAAC requires a copper catalyst which can be cytotoxic.Can result in a heterogeneous mixture of conjugates.[1] The NHS ester is susceptible to hydrolysis.The maleimide (B117702) group can also react with amines at pH > 7.5 and is prone to hydrolysis at higher pH. The resulting thioether bond can undergo retro-Michael reaction.

In-Depth Performance Comparison

The choice of crosslinker significantly impacts the outcome of a bioconjugation reaction. The following tables provide a more detailed quantitative comparison of this compound-mediated click chemistry with NHS ester and maleimide chemistries.

Reaction Efficiency and Yield
ParameterThis compound (CuAAC)This compound (SPAAC)NHS Ester-PEGMaleimide-PEG
Typical Yield >95%[2]>95%[2]20-60% (can vary)[3]>80% (with engineered cysteine)[4]
Reaction Speed 1 - 4 hours[2]0.5 - 2 hours[2]30-60 minutes at RT1 - 4 hours at RT
Side Reactions Copper can catalyze the formation of reactive oxygen species (ROS), potentially damaging biomolecules.Some strained alkynes can react with thiols.Hydrolysis of the NHS ester competes with the aminolysis reaction.Hydrolysis of the maleimide group and reaction with primary amines at pH >7.5.[5]
Stability of the Resulting Bioconjugate

The stability of the covalent bond formed between the crosslinker and the biomolecule is paramount for the longevity and in-vivo performance of the bioconjugate.

Linkage TypeGeneral StabilityConditions Leading to Cleavage
1,2,3-Triazole Very HighGenerally inert to severe hydrolytic, oxidizing, and reducing conditions. Not cleaved by proteases.
Amide HighSusceptible to enzymatic cleavage by proteases. Can be hydrolyzed under strong acidic or basic conditions.
Thioether HighGenerally stable, but the succinimide (B58015) ring can be susceptible to hydrolysis, and the thioether bond can undergo a retro-Michael reaction, especially in the presence of other thiols.[4]

Signaling Pathways and Experimental Workflows

Visualizing the logic of bioconjugation strategies can aid in experimental design and troubleshooting.

Logical Flow of Bioconjugation Strategy Selection Target Target Biomolecule FuncGroup Available Functional Groups? Target->FuncGroup Amine Primary Amines (Lysine, N-terminus) FuncGroup->Amine Yes Thiol Thiols (Cysteine) FuncGroup->Thiol Yes Alkyne Engineered Alkyne FuncGroup->Alkyne Yes NHS NHS Ester-PEG Linker Amine->NHS Maleimide Maleimide-PEG Linker Thiol->Maleimide Azido This compound Alkyne->Azido StableAmide Stable Amide Bond NHS->StableAmide StableThioether Stable Thioether Bond Maleimide->StableThioether ClickChem Click Chemistry (CuAAC or SPAAC) Azido->ClickChem Heterogeneous Heterogeneous Product Homogeneous Potentially Homogeneous Product StableTriazole Highly Stable Triazole Bond ClickChem->StableTriazole StableAmide->Heterogeneous StableThioether->Homogeneous StableTriazole->Homogeneous General Experimental Workflow for Bioconjugation Start Start: Prepare Biomolecule and Linker Reaction Conjugation Reaction Start->Reaction Purification Purification of Conjugate (e.g., SEC, Dialysis) Reaction->Purification Characterization Characterization Purification->Characterization End End: Purified Bioconjugate Characterization->End Analysis Analysis: - Degree of Labeling (DOL) - Purity - Stability - Bioactivity Assay Characterization->Analysis

References

The Strategic Advantage of PEGylation: Reducing Immunogenicity with Azido-PEG3-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of therapeutic protein and drug development, controlling immunogenicity—the propensity of a substance to trigger an unwanted immune response—is paramount for safety and efficacy. One of the most established and effective strategies to mitigate this challenge is PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule. This guide provides a comprehensive comparison of native versus PEGylated molecules, with a specific focus on the use of Azido-PEG3-alcohol, a short-chain, functionalized PEG linker that enables precise, site-specific modification. We will delve into the underlying mechanisms, present comparative data, and provide detailed experimental protocols for researchers and drug development professionals.

The Shielding Effect: How PEGylation Reduces Immune Recognition

The primary mechanism by which PEGylation reduces immunogenicity is through the creation of a hydrophilic, flexible, and dynamic shield around the therapeutic molecule.[1] This steric hindrance masks the antigenic epitopes on the protein surface, preventing their recognition by immune cells such as B cells and antigen-presenting cells (APCs).[1] Consequently, this reduces the likelihood of an antibody-mediated immune response.

Furthermore, the increased hydrodynamic size of the PEGylated molecule limits its uptake by APCs and reduces renal clearance, leading to a longer circulation half-life in the body.[2] This extended presence can also contribute to a reduced need for frequent dosing, which in itself can lower the chances of immune sensitization.

G cluster_0 Immune Recognition of a Native Protein cluster_1 Reduced Immunogenicity via PEGylation NativeProtein Native Protein (with exposed epitopes) APC Antigen-Presenting Cell (APC) NativeProtein->APC Uptake and Processing B_Cell B Cell NativeProtein->B_Cell Epitope Recognition Antibodies Antibody Production APC->Antibodies B_Cell->Antibodies PEGylatedProtein PEGylated Protein (epitopes masked by PEG shield) APC2 Antigen-Presenting Cell (APC) PEGylatedProtein->APC2 Reduced Uptake B_Cell2 B Cell PEGylatedProtein->B_Cell2 Masked Epitopes ReducedAntibodies Reduced Antibody Production APC2->ReducedAntibodies B_Cell2->ReducedAntibodies

Mechanism of immunogenicity reduction by PEGylation.

Leveraging this compound for Precise Conjugation

While traditional PEGylation methods often result in a heterogeneous mixture of randomly modified proteins, the use of functionalized PEG linkers like this compound allows for site-specific conjugation. This short-chain PEG derivative contains a terminal azide (B81097) group, which is ideal for "click chemistry" reactions, and a terminal hydroxyl group that can be further modified if needed.

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and bioorthogonal reaction. This means it proceeds rapidly under mild conditions without interfering with other functional groups present in biological molecules. By first introducing an alkyne group at a specific site on the target protein (e.g., through an unnatural amino acid), this compound can be precisely attached, yielding a homogenous product with controlled stoichiometry.

G start Start: Alkyne-Modified Protein reaction Click Chemistry Reaction (CuAAC) start->reaction reagent This compound reagent->reaction catalyst Cu(I) Catalyst catalyst->reaction purification Purification (e.g., SEC) reaction->purification end End: Site-Specifically PEGylated Protein purification->end

Workflow for site-specific PEGylation using this compound.

Comparative Experimental Data: Native vs. PEGylated Protein

While specific data for this compound conjugates is proprietary and varies by the conjugated molecule, the principle of reduced immunogenicity is well-documented. Below is a representative data summary from a study comparing a native therapeutic protein to its PEGylated counterpart, demonstrating the typical reduction in anti-drug antibody (ADA) response.

Parameter Native Protein PEGylated Protein (5 kDa PEG) Reference
Incidence of Anti-Drug Antibodies (ADA) 45%15%[3]
Mean Peak ADA Titer 1:25601:320[3]
Neutralizing Antibody Incidence 20%5%[3]
In vivo Half-life (hours) 848[4]

Alternatives to PEGylation

Despite its advantages, PEG itself can, in some cases, elicit an immune response, with pre-existing anti-PEG antibodies found in a portion of the population.[5] This has prompted research into alternative stealth polymers.

Polymer Key Advantages Potential Disadvantages
Poly(N-vinylpyrrolidone) (PVP) Good biocompatibility, low immunogenicity.Potential for bioaccumulation.
Poly(2-oxazolines) (POX) Tunable properties, low immunogenicity.Less established in clinical use.
Polyglycerols (PG) Hyperbranched structure, good biocompatibility.Can accumulate in the liver and kidneys.

Detailed Experimental Protocols

Protocol 1: Site-Specific PEGylation with this compound via Click Chemistry

This protocol assumes the starting material is a protein with a site-specifically incorporated alkyne-containing unnatural amino acid.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4.

  • This compound.

  • Copper(II) sulfate (B86663) (CuSO₄).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

  • Sodium ascorbate (B8700270).

  • Degassed PBS.

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Protein Preparation: Prepare the alkyne-modified protein at a concentration of 1-5 mg/mL in degassed PBS.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of sodium ascorbate in degassed water (prepare fresh).

    • Prepare a 5 mM stock solution of CuSO₄ in water.

    • Prepare a 25 mM stock solution of THPTA in water.

  • Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions at a 1:5 molar ratio to form the Cu(I)-THPTA catalyst complex.

  • Reaction Setup:

    • To the protein solution, add this compound to a final molar excess of 20-fold over the protein.

    • Add the Cu(I)-THPTA catalyst complex to a final concentration of 100 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 1 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the PEGylated protein from excess reagents using a size-exclusion chromatography (SEC) column equilibrated with PBS.

  • Characterization: Confirm successful PEGylation and purity using SDS-PAGE (which will show a mobility shift) and mass spectrometry.

Protocol 2: Anti-Drug Antibody (ADA) ELISA

This protocol describes a bridging ELISA to detect antibodies against the therapeutic protein.

Materials:

  • Native and PEGylated protein.

  • Biotinylated native and PEGylated protein (for detection).

  • Streptavidin-Horseradish Peroxidase (HRP).

  • ELISA plates.

  • Coating buffer (e.g., PBS).

  • Blocking buffer (e.g., PBS with 1% BSA).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • TMB substrate.

  • Stop solution (e.g., 2N H₂SO₄).

  • Serum samples from immunized animals.

Procedure:

  • Coating: Coat ELISA plate wells with 1 µg/mL of the native or PEGylated protein in coating buffer overnight at 4°C.

  • Blocking: Wash the plate 3 times with wash buffer. Block the wells with blocking buffer for 1 hour at room temperature.

  • Sample Incubation: Wash the plate 3 times. Add diluted serum samples to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate 3 times. Add 1 µg/mL of the corresponding biotinylated protein (native or PEGylated) and incubate for 1 hour at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate 3 times. Add Streptavidin-HRP diluted in blocking buffer and incubate for 30 minutes at room temperature.

  • Development: Wash the plate 5 times. Add TMB substrate and incubate in the dark until a blue color develops.

  • Readout: Stop the reaction with stop solution and read the absorbance at 450 nm. The signal intensity is proportional to the amount of ADA present.

Protocol 3: Ex Vivo T-cell Proliferation Assay

This assay measures the cellular immune response by quantifying the proliferation of T-cells upon exposure to the antigen.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from donors.

  • RPMI-1640 medium supplemented with 10% human serum.

  • Native and PEGylated protein.

  • Positive control (e.g., Phytohaemagglutinin, PHA).

  • Negative control (medium only).

  • Cell proliferation dye (e.g., CFSE) or [³H]-thymidine.

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Labeling (if using CFSE): Label PBMCs with CFSE according to the manufacturer's instructions.

  • Cell Culture: Plate 2 x 10⁵ PBMCs per well in a 96-well plate.

  • Antigen Stimulation: Add the native protein, PEGylated protein, PHA, or medium to the respective wells in triplicate. A typical concentration range for the proteins is 1-10 µg/mL.

  • Incubation: Incubate the plates for 5-6 days at 37°C in a 5% CO₂ incubator.

  • Proliferation Measurement:

    • CFSE Method: Harvest the cells and analyze by flow cytometry. Proliferating cells will show a dilution of the CFSE dye.

    • [³H]-Thymidine Method: Add [³H]-thymidine to the wells for the final 18 hours of incubation. Harvest the cells onto a filter mat and measure incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the stimulation index (SI) as the mean proliferation in the presence of the antigen divided by the mean proliferation in the medium-only control. An SI greater than 2 is typically considered a positive response.

Conclusion

PEGylation with this compound offers a robust and precise method for reducing the immunogenicity of therapeutic molecules. By creating a hydrophilic shield and enabling site-specific conjugation through click chemistry, this approach enhances the safety and pharmacokinetic profile of biotherapeutics. The provided protocols offer a framework for the practical application and evaluation of this powerful strategy in drug development. As with any modification, the impact of PEGylation must be assessed on a case-by-case basis, but the principles and methodologies outlined here provide a solid foundation for such investigations.

References

The Strategic Advantage of Discrete PEGylation: A Comparative Guide to Azido-PEG3-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug development, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic success. The linker, a seemingly simple bridge between a targeting moiety and a payload, profoundly influences the solubility, stability, pharmacokinetics, and ultimately, the efficacy and safety of the conjugate. This guide provides an objective comparison of the discrete polyethylene (B3416737) glycol (PEG) linker, Azido-PEG3-alcohol, with alternative linkers, supported by experimental data to inform rational drug design.

The Rise of Discrete PEG Linkers in Bioconjugation

The conjugation of potent, often hydrophobic, small molecule drugs to large biomolecules like antibodies can lead to significant challenges, including aggregation, reduced solubility, and rapid clearance from circulation. PEGylation, the process of attaching PEG chains to molecules, has emerged as a powerful strategy to mitigate these issues.[1][2] Discrete PEG linkers, which have a defined and uniform number of PEG units, offer significant advantages over traditional polydisperse PEGs by ensuring homogeneity and batch-to-batch consistency of the final bioconjugate.[1]

This compound is a heterobifunctional, discrete PEG linker featuring a terminal azide (B81097) group for "click chemistry" and a hydroxyl group that can be further functionalized.[3][4][5] The three-unit PEG chain imparts hydrophilicity, enhancing the overall solubility and stability of the resulting conjugate.[6]

Comparative Analysis of Linker Performance

The selection of an optimal linker involves a careful balance of properties. Here, we compare this compound and related discrete PEG linkers to non-PEGylated and longer-chain PEG alternatives based on key performance parameters.

Physicochemical Properties

The hydrophilicity imparted by PEG linkers is crucial for overcoming the challenges associated with hydrophobic payloads. This property directly impacts the solubility and stability of the bioconjugate.

Linker TypeKey FeatureImpact on SolubilityImpact on AggregationReference
This compound Short, discrete PEG chainIncreased hydrophilicityReduces aggregation[6]
Non-PEGylated Linker (e.g., SMCC)Hydrophobic alkyl chainLower aqueous solubilityHigher propensity for aggregation[7]
Long-Chain PEG Linker (e.g., PEG24)Extended PEG chainSignificantly increased hydrophilicitySubstantially reduces aggregation[8]
Pharmacokinetics

The length of the PEG linker can significantly influence the pharmacokinetic profile of a bioconjugate. Longer PEG chains generally lead to a longer plasma half-life.

Linker LengthPlasma Half-lifeClearance RateRationaleReference
Short (e.g., PEG3/PEG4)Moderate increaseModerateBalances improved stability with efficient tumor penetration.[8]
Long (e.g., PEG24)Significant increaseSlowerLarger hydrodynamic radius reduces renal clearance.[8]
No PEGShorterFasterIncreased hydrophobicity can lead to faster clearance.[9]
In Vitro Efficacy

The choice of linker can also impact the in vitro cytotoxicity of an ADC. While longer PEG chains can enhance stability, they may also introduce steric hindrance that can affect binding and payload delivery.

Linker TypeIn Vitro Cytotoxicity (IC50)Key ConsiderationReference
Discrete Short-Chain PEG (e.g., PEG3) Maintained or slightly improvedBalances hydrophilicity and steric hindrance.[6]
Non-PEGylated LinkerPotentCan be limited by poor solubility and aggregation.[9]
Long-Chain PEG LinkerMay be slightly reducedPotential for steric hindrance affecting target binding.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of bioconjugates.

Protocol 1: Synthesis of an Antibody-Drug Conjugate using a Heterobifunctional PEG Linker

This protocol outlines the general steps for conjugating a cytotoxic payload to an antibody using a linker like this compound, which would first be functionalized with a reactive group for antibody conjugation (e.g., an NHS ester).

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Azido-PEG3-NHS ester (or similar amine-reactive discrete PEG linker)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Alkyne-functionalized cytotoxic payload

  • Copper(II) sulfate (B86663), ascorbic acid (for CuAAC click chemistry)

  • Desalting columns

Procedure:

  • Antibody Modification:

    • Adjust the pH of the mAb solution to 8.5-9.0 with a suitable buffer (e.g., sodium bicarbonate).

    • Dissolve the Azido-PEG3-NHS ester in DMSO to a stock concentration of 10 mM.

    • Add a 5-20 fold molar excess of the linker to the mAb solution.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

    • Remove excess linker using a desalting column, exchanging the buffer to PBS at pH 7.4.

  • Drug Conjugation (Click Chemistry):

    • Dissolve the alkyne-functionalized payload in DMSO.

    • Add the payload solution to the azide-modified antibody.

    • Prepare a fresh solution of copper(II) sulfate and a reducing agent like ascorbic acid.

    • Add the copper catalyst to the antibody-payload mixture.

    • Incubate for 1-2 hours at room temperature.

  • Purification and Characterization:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated payload and catalyst.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of an ADC to kill cancer cells and is a primary indicator of its potency.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • ADCs with different linkers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs with different linkers.

    • Treat the cells with the ADCs for a period of 72-96 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization and Absorbance Measurement:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizing the Impact of Linker Choice

The following diagrams illustrate key concepts in bioconjugate design and evaluation.

ADC_Structure cluster_Antibody Antibody cluster_Linker Linker cluster_Payload Payload Antibody Targeting Moiety (e.g., mAb) Linker This compound (Hydrophilic Spacer) Antibody->Linker Conjugation Payload Cytotoxic Drug Linker->Payload Conjugation

Caption: General structure of an Antibody-Drug Conjugate featuring a discrete PEG linker.

Aggregation_Mechanism cluster_NoPEG Without PEG Linker (Hydrophobic) cluster_WithPEG With PEG Linker (Hydrophilic) A1 ADC A2 ADC A1->A2 Hydrophobic Interaction B1 ADC B2 ADC

Caption: PEG linkers reduce ADC aggregation through steric hindrance and increased hydrophilicity.

Experimental_Workflow start Synthesize ADCs with different linkers stability Assess Stability (SEC, HIC) start->stability invitro In Vitro Cytotoxicity (MTT Assay) start->invitro pk Pharmacokinetic Studies (in vivo) stability->pk invitro->pk end Select Optimal Linker pk->end

Caption: A typical experimental workflow for comparing the performance of different ADC linkers.

Conclusion

The use of discrete PEG linkers, such as this compound, offers a compelling strategy to enhance the therapeutic properties of ADCs and PROTACs. By providing a defined, hydrophilic spacer, these linkers can improve solubility, reduce aggregation, and favorably modulate the pharmacokinetic profile of the bioconjugate.[1] The choice of linker length represents a critical optimization parameter, requiring a balance between improved stability and the potential for steric hindrance. The experimental data and protocols presented in this guide underscore the importance of rational linker design in the development of next-generation targeted therapies. For researchers and drug developers, a systematic evaluation of different linker options is paramount to unlocking the full therapeutic potential of their bioconjugates.

References

Assessing the Impact of PEG Linkers on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) linkers, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins. This modification can significantly improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size. The primary benefits include extended plasma half-life, reduced immunogenicity, and enhanced stability and solubility.[1][2][3] However, the choice of PEG linker—its molecular weight, structure (linear vs. branched), and attachment site—is critical, as it can also impact the protein's biological activity.[4]

This guide provides an objective comparison of how different PEG linker strategies affect protein function, supported by experimental data and detailed protocols for key assays.

Impact on Pharmacokinetics: Extending In-Vivo Half-Life

One of the most significant advantages of PEGylation is the dramatic extension of a protein's circulation half-life. The increased size of the PEG-protein conjugate reduces renal clearance.[5] The choice of PEG size and architecture plays a crucial role in the extent of this effect.

Comparative Data: Half-Life Extension

The following table summarizes data from various studies, comparing the in-vivo half-life of non-PEGylated proteins to their PEGylated counterparts with different PEG linker configurations.

ProteinPEG LinkerHalf-Life (Non-PEGylated)Half-Life (PEGylated)Fold IncreaseReference
Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) 20 kDa linear PEG1.1 hours28 hours~25x[6][7]
Interferon-α-2a 20 kDa linear PEG1.2 hours13.3 hours~11x[8]
Interferon-α-2a 2 x 20 kDa linear PEGs (di-PEGylated)1.2 hours25.4 hours~21x[8]
Interferon-α-2a 40 kDa linear PEG1.2 hours34.1 hours~28x[8]
Interferon-α-2a 60 kDa linear PEG1.2 hours49.3 hours~41x[8]
Interferon gamma (L103C variant) 10 kDa linear PEGNot directly stated, but significantly shorter26 hours>1000x (based on AUC)[9]
Interferon gamma (L103C variant) 20 kDa linear PEGNot directly stated, but significantly shorter28.6 hours>2000x (based on AUC)[9]
Interferon gamma (L103C variant) 40 kDa branched PEGNot directly stated, but significantly shorter27.4 hours>2000x (based on AUC)[9]

Impact on Biological Activity: A Balancing Act

While extending half-life, PEGylation can sometimes lead to a decrease in a protein's in-vitro biological activity. This is often attributed to steric hindrance, where the PEG chain masks the protein's active site or receptor-binding domains.[4][9] The structure of the PEG linker (linear vs. branched) can influence this outcome. Branched PEGs, while potentially offering better shielding from the immune system, may also cause a greater reduction in activity compared to linear PEGs of the same total molecular weight.[10]

Comparative Data: In-Vitro Bioactivity

This table presents a comparison of the in-vitro bioactivity of proteins before and after PEGylation with linear and branched PEG linkers.

ProteinPEG LinkerIn-Vitro Bioactivity (vs. Native Protein)Key FindingsReference
Interferon-α2 30 kDa linear PEG2.3 x 10⁶ IU/mgTri-branched PEG-IFN showed 10-fold higher bioactivity than the linear PEG-IFN of the same molecular weight.[11]
Interferon-α2 30 kDa tri-branched PEG2.38 x 10⁷ IU/mgBranched structure may provide better orientation away from the active site.[11]
Uricase 5 kDa linear PEGActivity lost without substrate protection during reaction.Branched PEG did not require active site protection to retain enzymatic activity, suggesting it sterically hinders reaction at the active site.[1]
Uricase 10 kDa branched PEGActivity retained without substrate protection.The linear PEG conjugate had a longer circulation time in blood compared to the branched PEG conjugate.[1]
Granulocyte Colony-Stimulating Factor (G-CSF) PEGylated (general)EC₅₀ of 46 ± 5.5 pM (vs. 37 ± 12 pM for native G-CSF)PEGylation at the N-terminus did not significantly impact the in-vitro biological activity of G-CSF in a cell proliferation assay.[12]

Visualizing the Process and Impact of PEGylation

To better understand the workflow of protein PEGylation and its potential impact on protein-receptor interactions, the following diagrams are provided.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis & Characterization Protein Protein Reaction_Mixture PEGylation Reaction (Controlled pH, Temp, Molar Ratio) Protein->Reaction_Mixture Activated_PEG Activated PEG Linker (e.g., NHS-ester) Activated_PEG->Reaction_Mixture SEC Size Exclusion Chromatography (SEC) Reaction_Mixture->SEC Crude Product SDS_PAGE SDS-PAGE SEC->SDS_PAGE Purified PEG-Protein Mass_Spec Mass Spectrometry SEC->Mass_Spec Purified PEG-Protein Bioassay Functional Bioassay (e.g., ELISA, Cell Proliferation) SEC->Bioassay Purified PEG-Protein

Fig 1. General workflow for protein PEGylation, purification, and analysis.

Receptor_Binding cluster_native A) Native Protein Binding cluster_pegylated B) PEGylated Protein Binding Protein Protein Receptor Receptor Protein->Receptor High Affinity Binding PEG_Protein PEG-Protein PEG_Cloud PEG Cloud Receptor2 Receptor PEG_Protein->Receptor2 Potential Steric Hindrance (Reduced Affinity)

Fig 2. Impact of PEG cloud on protein-receptor interaction.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are summaries of common protocols used to assess the impact of PEGylation.

Protocol 1: Amine-Reactive PEGylation of a Protein (e.g., G-CSF)

This protocol describes a common method for conjugating an N-hydroxysuccinimide (NHS)-activated PEG to primary amines (lysine residues and the N-terminus) on a protein.

Materials:

  • Protein (e.g., G-CSF) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Amine-reactive PEG-NHS ester (e.g., mPEG-NHS).

  • Reaction Buffer: 0.1 M PBS, pH 7.4.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).

Procedure:

  • Protein Preparation: Prepare a 1-5 mg/mL solution of the protein in the reaction buffer.

  • PEG-NHS Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF.

  • Conjugation Reaction: Add the dissolved PEG-NHS to the protein solution at a specific molar ratio (e.g., 5:1 PEG:protein). The optimal ratio should be determined empirically.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. This will hydrolyze any unreacted PEG-NHS ester.

  • Purification: Proceed immediately to purification to separate the PEGylated protein from unreacted PEG and native protein.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

SEC is a widely used method to purify PEGylated proteins based on their increased hydrodynamic radius compared to their unmodified counterparts.[13]

Materials:

  • SEC column (e.g., Superdex 200 or similar, appropriate for the size of the PEG-protein conjugate).

  • Chromatography system (e.g., FPLC or HPLC).

  • Elution Buffer: PBS, pH 7.4 or another suitable buffer.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of elution buffer.

  • Sample Loading: Load the quenched reaction mixture onto the column.

  • Elution: Elute the sample with the elution buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm. PEGylated proteins will elute earlier than the smaller, unmodified protein.

  • Analysis: Analyze the collected fractions by SDS-PAGE to confirm the presence of high-molecular-weight PEGylated species and to identify the purest fractions. Pool the desired fractions.

Protocol 3: In-Vitro Bioassay - G-CSF-Dependent Cell Proliferation (NFS-60)

This assay measures the biological activity of G-CSF or its PEGylated form by quantifying its ability to induce the proliferation of a G-CSF-dependent cell line, NFS-60.[12][13]

Materials:

  • NFS-60 cells.

  • Culture Medium: RPMI-1640 with 10% Fetal Bovine Serum (FBS).

  • Native G-CSF and PEG-G-CSF samples.

  • Cell proliferation reagent (e.g., WST-8 or MTS).

  • 96-well microplate.

Procedure:

  • Cell Seeding: Seed NFS-60 cells into a 96-well plate at a density of approximately 7 x 10⁵ cells/mL in culture medium.

  • Sample Preparation: Prepare serial dilutions of the native G-CSF (as a standard) and the PEG-G-CSF samples.

  • Stimulation: Add the diluted samples to the wells containing the cells. Include wells with cells only (unstimulated control).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Measurement: Add the cell proliferation reagent (e.g., WST-8) to each well according to the manufacturer's instructions and incubate for an additional 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Subtract the absorbance of the unstimulated control from all other readings. Plot the absorbance versus the concentration for the standard and samples. The relative potency of the PEG-G-CSF can be determined by comparing its dose-response curve to that of the native G-CSF. The EC₅₀ value (the concentration that gives half-maximal response) is a key parameter for comparison.[12]

Protocol 4: PEGylated Protein Quantification by ELISA

This protocol provides a general framework for a competitive ELISA to quantify the amount of PEGylated protein in a sample, which is particularly useful for pharmacokinetic studies.[5][14]

Materials:

  • Anti-PEG antibody-coated 96-well plate.

  • PEGylated protein standard of known concentration.

  • Biotinylated-PEG or HRP-conjugated anti-PEG antibody.

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Assay Buffer (e.g., PBS with 1% BSA).

  • Streptavidin-HRP (if using biotinylated-PEG).

  • TMB Substrate and Stop Solution.

Procedure:

  • Sample and Standard Preparation: Prepare serial dilutions of the PEGylated protein standard and the unknown samples in Assay Buffer.

  • Competitive Binding: Add the standards and samples to the wells of the anti-PEG antibody-coated plate. Immediately add a fixed amount of HRP-conjugated anti-PEG antibody (or biotinylated-PEG) to all wells.

  • Incubation: Incubate for 1-2 hours at room temperature with gentle shaking. During this time, the free PEGylated protein in the sample will compete with the conjugated detector for binding to the coated antibody.

  • Washing: Wash the plate multiple times with Wash Buffer to remove unbound reagents.

  • Detection (if using biotin): If a biotinylated detector was used, add Streptavidin-HRP and incubate for 30 minutes. Wash the plate again.

  • Substrate Reaction: Add TMB substrate to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm. The signal intensity will be inversely proportional to the amount of PEGylated protein in the sample.

  • Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the PEGylated protein standard. Use this curve to determine the concentration of the PEGylated protein in the unknown samples.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Azido-PEG3-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides essential guidance for the use of Azido-PEG3-alcohol (CAS No. 86520-52-7), a heterobifunctional linker molecule commonly used in bioconjugation and drug delivery research. The following procedures are designed to minimize risk and ensure a safe laboratory environment during its handling and disposal.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling due to the presence of an azide (B81097) functional group. Organic azides can be energetic and may decompose violently under shock, friction, or heat. While this specific molecule is not classified as a high-hazard explosive, it is crucial to treat it with caution. The primary hazards include potential skin and eye irritation, and the risks associated with azide compounds in general.[1][2][3]

A comprehensive personal protective equipment (PPE) strategy is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves is recommended. For handling larger quantities or in situations with a higher risk of splash, an outer layer of heavy-duty, chemical-resistant gloves (e.g., Silver shield) should be worn over the inner nitrile gloves.[4]Provides a barrier against skin contact and absorption. Double-gloving offers additional protection in case the outer glove is compromised.
Eye Protection Chemical splash goggles are required at all times. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[2][4]Protects the eyes from accidental splashes of the chemical.
Body Protection A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashing or exposure, a chemical-resistant apron should be worn over the lab coat.[2][4]Protects the body from contamination and potential chemical burns.
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[2][4]Minimizes the risk of respiratory tract irritation and systemic toxicity through inhalation.
Footwear Fully enclosed, chemical-resistant shoes are mandatory.Protects the feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.[4] The recommended storage temperature is -20°C for long-term storage.[5][6]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

2. Preparation and Use:

  • Before handling, ensure all necessary PPE is donned correctly.

  • Prepare the designated work area within a chemical fume hood by lining it with absorbent, disposable bench paper.

  • Use non-metallic spatulas (e.g., plastic or ceramic) for transferring the material to avoid potential friction that could lead to decomposition of the azide.[2]

  • When preparing solutions, slowly add the solvent to the this compound to prevent splashing and aerosolization.

  • Keep the container tightly closed when not in use.[1]

3. Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with a large amount of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Spill: In the event of a small spill, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[1] For larger spills, evacuate the area and follow your institution's chemical spill cleanup procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, bench paper, and any disposable equipment should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound should be collected in a sealed, labeled hazardous waste container.

  • Decontamination: All non-disposable equipment that has come into contact with the compound should be decontaminated using a suitable solvent (e.g., ethanol (B145695) or isopropanol) in a chemical fume hood. The decontamination rinsate should be collected as hazardous waste.

  • Disposal: Under no circumstances should azide-containing waste be poured down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[4] All waste must be disposed of through your institution's hazardous waste management program.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Work Area in Fume Hood prep_ppe->prep_hood handle_transfer Transfer Reagent prep_hood->handle_transfer Proceed to Handling handle_solution Prepare Solution handle_transfer->handle_solution handle_reaction Perform Experiment handle_solution->handle_reaction cleanup_decon Decontaminate Equipment handle_reaction->cleanup_decon Proceed to Cleanup cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_disposal Dispose of Waste via EHS cleanup_waste->cleanup_disposal

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG3-alcohol
Reactant of Route 2
Azido-PEG3-alcohol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.